Product packaging for 3,4,5-Tribromo-2,6-dimethylpyridine(Cat. No.:CAS No. 1379303-06-6)

3,4,5-Tribromo-2,6-dimethylpyridine

Numéro de catalogue: B2990383
Numéro CAS: 1379303-06-6
Poids moléculaire: 343.844
Clé InChI: QCUFRRICNUMXQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,5-Tribromo-2,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H6Br3N and its molecular weight is 343.844. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br3N B2990383 3,4,5-Tribromo-2,6-dimethylpyridine CAS No. 1379303-06-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,4,5-tribromo-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUFRRICNUMXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated pyridine derivative with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, provides a putative synthesis protocol, and extensively covers its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Experimental procedures for the synthesis of its derivatives are presented, alongside a discussion of the potential biological significance of brominated pyridines. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a pyridine core with three bromine atoms and two methyl groups, makes it a versatile building block in the synthesis of complex organic molecules. The steric and electronic effects of the substituents significantly influence its reactivity, particularly in metal-catalyzed cross-coupling reactions. This guide will delve into the known characteristics and applications of this compound, providing a technical resource for its utilization in research and development.

Physicochemical and Spectroscopic Data

PropertyThis compound3,5-Dibromo-2,6-dimethylpyridine3-Bromo-2,6-dimethylpyridine
CAS Number 1379303-06-63430-34-03430-31-7
Molecular Formula C₇H₆Br₃NC₇H₇Br₂NC₇H₈BrN
Molecular Weight 343.85 g/mol 264.94 g/mol [1]186.05 g/mol [2]
Physical Form Solid (predicted)-Colorless, clear liquid
Boiling Point Not availableNot available56-58 °C
Density Not availableNot available1.415 g/cm³
Refractive Index Not availableNot available1.547

Note: Some data for the title compound is not available in the searched literature and is therefore omitted.

Spectroscopic Data:

While specific spectra for this compound are not published, the following represents expected spectral characteristics based on its structure and data from related compounds.

  • ¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.

  • ¹³C NMR: Signals for the methyl carbons and the quaternary carbons of the pyridine ring are anticipated. The chemical shifts would be influenced by the heavy atom effect of the bromine substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching are expected.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and procedures for the synthesis of related brominated pyridines. The likely precursor for this compound is 2,6-dimethylpyridine. The synthesis would involve the direct bromination of the 2,6-dimethylpyridine core.

Putative Synthesis Workflow:

Synthesis_Workflow Start 2,6-Dimethylpyridine Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reacts with Reagents Bromine (Br2) Appropriate Solvent (e.g., H2SO4 or Oleum) Reagents->Reaction Product This compound Reaction->Product Yields Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Undergoes

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Materials: 2,6-dimethylpyridine, bromine, sulfuric acid (or oleum), sodium thiosulfate solution, sodium bicarbonate solution, appropriate organic solvent for extraction (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in concentrated sulfuric acid or oleum in a reaction flask equipped with a dropping funnel and a stirrer. Cool the mixture in an ice bath.

    • Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period or gently heat to ensure complete bromination.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Decolorize the solution by adding a small amount of sodium thiosulfate solution to remove any unreacted bromine.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Applications

The primary documented application of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl compounds.

The three bromine atoms on the pyridine ring exhibit different reactivities, which can be exploited for selective functionalization. The bromine at the 4-position is generally the most reactive, followed by the bromines at the 3- and 5-positions. This regioselectivity is influenced by both electronic and steric factors.

Suzuki-Miyaura Cross-Coupling Experimental Workflow:

Suzuki_Miyaura_Workflow Substrate This compound Reaction Suzuki-Miyaura Cross-Coupling Substrate->Reaction Reagent Arylboronic Acid Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3, K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Product Aryl-substituted 2,6-dimethylpyridine Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Arylated Product Purification->Final_Product

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Reaction:

This protocol is adapted from the literature describing the reaction of this compound with ortho-substituted phenylboronic acids.

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., anhydrous potassium carbonate), solvent (e.g., anhydrous toluene or dioxane).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired aryl-substituted 2,6-dimethylpyridine derivative.

Formation of Atropisomers:

A noteworthy aspect of the Suzuki-Miyaura reaction with sterically hindered substrates like this compound and ortho-substituted arylboronic acids is the potential for the formation of atropisomers.[3] Atropisomers are stereoisomers arising from restricted rotation around a single bond. The steric hindrance between the methyl groups on the pyridine ring and the substituents on the aryl group can lead to a high rotational barrier, allowing for the isolation of stable, non-interconverting rotational isomers.

Biological and Pharmacological Context

There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of this compound. However, the broader class of brominated pyridines has been investigated for various biological activities.

Potential Areas of Interest for Drug Development:

  • Enzyme Inhibition: The pyridine scaffold is a common motif in many enzyme inhibitors. The introduction of bromine atoms can enhance binding affinity and modulate pharmacokinetic properties.

  • Antimicrobial and Antiviral Activity: Halogenated heterocyclic compounds have shown promise as antimicrobial and antiviral agents.

  • Neurological Activity: Some substituted pyridines interact with receptors and transporters in the central nervous system.

It is important to note that the toxicological profile of this compound has not been established. As with any halogenated organic compound, appropriate safety precautions should be taken during handling and disposal.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of complex polyaryl systems via Suzuki-Miyaura cross-coupling reactions. Its reactivity profile allows for the potential for regioselective functionalization, and its use with sterically demanding coupling partners can lead to the formation of interesting atropisomeric products. While its physicochemical and biological properties are not yet fully characterized, its utility as a building block in organic synthesis warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Further research is needed to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1379303-06-6

This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated pyridine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established methodologies for analogous pyridine derivatives to offer a thorough technical resource.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below. Given the scarcity of publicly available experimental spectra, representative data for closely related brominated pyridine compounds are included for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1379303-06-6[1][2][3][4][5]
Molecular Formula C₇H₆Br₃N[1][4]
Molecular Weight 343.84 g/mol [1][4]
MDL Number MFCD16620357[1][4]

Table 2: Comparative Physicochemical Properties of Related Brominated Pyridines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-2,6-dimethylpyridine3430-31-7C₇H₈BrN186.05
3,5-Dibromo-2,6-dimethylpyridine3430-34-0C₇H₇Br₂N264.94[6]
3,4,5-Tribromopyridine2457-48-9C₅H₂Br₃N315.79[7]

Experimental Protocols

Synthesis of Polysubstituted Brominated Pyridines

The synthesis of polysubstituted pyridines can be achieved through various methods, often involving multi-component reactions or the modification of existing pyridine rings. The bromination of a pre-existing 2,6-dimethylpyridine (2,6-lutidine) scaffold is a plausible route to this compound.

General Protocol for Bromination of 2,6-Lutidine:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 2,6-lutidine in a suitable solvent (e.g., fuming sulfuric acid or an inert organic solvent).[8] Cool the flask in an ice-salt bath.

  • Addition of Brominating Agent: While maintaining a low temperature (e.g., 0°C or lower), slowly add a brominating agent such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or elemental bromine dropwise to the stirred solution.[9][10] The reaction may be exothermic and require careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the pH is alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or dichloromethane). Combine the organic layers.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: General Synthetic Workflow for Brominated Pyridines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2,6-Lutidine reaction Bromination Reaction start->reaction brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->reaction workup Quenching & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (EI, ESI) sample->ms ir IR Spectroscopy sample->ir structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity ir->structure G cluster_core Core Scaffold cluster_properties Modulated Properties cluster_applications Potential Therapeutic Applications cluster_synthesis Synthetic Utility core Brominated Pyridine (e.g., this compound) lipophilicity Increased Lipophilicity core->lipophilicity stability Enhanced Metabolic Stability core->stability binding Improved Binding Affinity (Halogen Bonding) core->binding synthesis Intermediate for Cross-Coupling Reactions core->synthesis anticancer Anticancer lipophilicity->anticancer antimicrobial Antimicrobial stability->antimicrobial antiviral Antiviral binding->antiviral anti_inflammatory Anti-inflammatory synthesis->anti_inflammatory

References

An In-depth Technical Guide to the Chemical Properties of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, is a versatile chemical intermediate of significant interest in organic synthesis. Its highly functionalized pyridine core serves as a valuable scaffold for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and materials. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its application in cross-coupling reactions.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1379303-06-6Commercial Suppliers
Molecular Formula C₇H₆Br₃NCalculated
Molecular Weight 343.84 g/mol Calculated
Appearance White to off-white solid (presumed)Inferred from related compounds

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a patent application (WO 2012/093221 A1) describes a method for its preparation. The synthesis likely involves the direct bromination of 2,6-dimethylpyridine (2,6-lutidine) or a partially brominated precursor. The regioselectivity of the bromination is crucial to achieving the desired 3,4,5-tribromo substitution pattern.

General Synthetic Approach: Electrophilic Bromination

The synthesis of halogenated pyridines typically proceeds via electrophilic aromatic substitution. The pyridine ring is less reactive than benzene towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating methyl groups at the 2- and 6-positions of the starting material, 2,6-lutidine, facilitates the bromination at the 3-, 4-, and 5-positions.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow General Synthesis Workflow for this compound Start 2,6-Dimethylpyridine Reaction Electrophilic Bromination Start->Reaction Reagent Brominating Agent (e.g., Br2, NBS) Lewis Acid Catalyst (optional) Reagent->Reaction Intermediate Partially Brominated Intermediates Reaction->Intermediate Stepwise Bromination Product This compound Reaction->Product Intermediate->Reaction Further Bromination Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for the bromination of substituted pyridines, a representative experimental protocol can be proposed:

  • Reaction Setup: To a solution of 2,6-dimethylpyridine in a suitable solvent (e.g., a halogenated solvent or strong acid), a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine is added portion-wise. The reaction may be catalyzed by a Lewis acid.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature, which may range from room temperature to elevated temperatures, to drive the reaction to completion.

  • Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted into an organic solvent.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not publicly available. However, the expected NMR signals can be predicted based on its structure.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegration
Methyl Protons (-CH₃)~2.5-2.8Singlet6H
¹³C NMR Predicted Chemical Shift (ppm)
Methyl Carbons (-CH₃)~20-25
C3, C4, C5 (C-Br)~110-130
C2, C6 (C-CH₃)~150-160

Reactivity and Applications

The primary documented application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions .[1] The three bromine atoms at the 3, 4, and 5-positions serve as excellent leaving groups, allowing for the sequential and regioselective introduction of various aryl or vinyl substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. In the case of this compound, this reaction enables the synthesis of highly substituted pyridine derivatives.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling of this compound Substrate This compound Reaction Suzuki-Miyaura Coupling Substrate->Reaction BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Catalyst->Reaction Product1 Mono-substituted Product Reaction->Product1 1 eq. R-B(OH)₂ Product2 Di-substituted Product Reaction->Product2 2 eq. R-B(OH)₂ Product3 Tri-substituted Product Reaction->Product3 ≥3 eq. R-B(OH)₂ Product1->Reaction Further Coupling Product2->Reaction Further Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • Reaction Setup: A mixture of this compound, the desired boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium phosphate) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted 2,6-dimethylpyridine derivative.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated in its role as a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, highly substituted pyridine-based molecules. While detailed physical and spectroscopic data are not yet widely available in the public domain, the synthetic pathways to and from this compound are logically inferred from established pyridine chemistry. Further research into the properties and reactivity of this compound is warranted and will undoubtedly expand its applications in medicinal chemistry and materials science.

References

Determining the Solubility Profile of 3,4,5-Tribromo-2,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility Testing

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is influenced by several factors including the chemical structure of the solute and solvent, temperature, and pH. For a compound like 3,4,5-Tribromo-2,6-dimethylpyridine, which possesses a substituted pyridine ring, its polarity and potential for hydrogen bonding will be key determinants of its solubility in various media.

Data Presentation: A Standardized Approach

To ensure clarity and comparability of results, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for data collection:

Solvent SystemTemperature (°C)Method of DeterminationSolubility (mg/mL)Solubility (mol/L)Observations
Water25Shake-Flask
Phosphate Buffered Saline (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
0.1 N NaOH25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
User-defined solventUser-definedUser-defined

Experimental Protocols

A detailed and consistent methodology is crucial for obtaining reproducible solubility data. The following protocols describe common and reliable methods for determining the solubility of a solid organic compound.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Screw-capped vials

  • Constant temperature shaker/incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or rotator within a constant temperature bath, typically set at 25 °C or 37 °C.

  • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Once equilibrium is established, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample to remove any undissolved solid. The choice of filter membrane should be compatible with the solvent and not bind the analyte.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

Qualitative Solubility Assessment

For a rapid initial assessment, a qualitative approach can be employed.

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe if the solid dissolves completely.

  • Based on the amount of solvent required to dissolve the compound, its solubility can be qualitatively categorized (e.g., very soluble, soluble, sparingly soluble, insoluble).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G A Start: Weigh excess This compound B Add known volume of solvent to a sealed vial A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration of dissolved compound (e.g., HPLC) E->F G End: Calculate and report solubility data F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Technical Guide: Spectroscopic and Synthetic Overview of 3,4,5-Tribromo-2,6-dimethylpyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the limited availability of direct experimental data for the target compound, this document presents a combination of predicted data, a detailed synthetic protocol, and experimental data for key precursors and analogues to serve as a valuable reference for researchers in the field.

Introduction

This compound (CAS No. 1379303-06-6) is a halogenated derivative of 2,6-lutidine.[1] Halogenated pyridines are an important class of heterocyclic compounds with wideranging applications in medicinal chemistry, agrochemicals, and materials science. The introduction of bromine atoms onto the pyridine ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel bioactive molecules and functional materials.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2,6-dimethylpyridine. The methyl groups at the 2 and 6 positions activate the pyridine ring towards electrophilic substitution, while also providing steric hindrance that can influence the regioselectivity of the bromination reaction.

Experimental Protocol: Synthesis of 2,6-Dimethylpyridine

The starting material, 2,6-dimethylpyridine, can be synthesized via the Hantzsch pyridine synthesis or obtained from commercial suppliers. The Hantzsch synthesis involves the condensation of an aldehyde (in this case, formaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source.[2][3][4]

Experimental Protocol: Bromination of 2,6-Dimethylpyridine

The following is a generalized protocol for the bromination of 2,6-dimethylpyridine to yield this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required to achieve the desired product with high yield and purity.

Materials:

  • 2,6-Dimethylpyridine

  • Bromine (Br₂)

  • Appropriate solvent (e.g., glacial acetic acid, sulfuric acid)

  • Neutralizing agent (e.g., sodium hydroxide solution)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a stoichiometric excess of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below a certain threshold (e.g., 10 °C).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specific temperature (e.g., 80-100 °C) for a set period to drive the reaction to completion.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by the slow addition of a suitable base until the pH is slightly alkaline.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine.

2,6-Dimethylpyridine (2,6-Lutidine)
Spectroscopic Data Values
¹H NMR δ (ppm): 7.42 (t, J=7.7 Hz, 1H, H-4), 6.99 (d, J=7.7 Hz, 2H, H-3, H-5), 2.46 (s, 6H, 2xCH₃)
¹³C NMR δ (ppm): 156.9 (C-2, C-6), 137.0 (C-4), 121.2 (C-3, C-5), 24.5 (CH₃)
IR (Gas Phase) ν (cm⁻¹): 3070, 2970, 1590, 1575, 1460, 1150, 780, 740[5][6]
Mass Spectrometry (EI) m/z (%): 107 (M⁺, 100), 106 (95), 79 (30), 78 (25), 77 (20), 52 (15), 51 (15)[7]
3,5-Dibromo-2,6-dimethylpyridine
Spectroscopic Data Values
¹H NMR Predicted δ (ppm): ~7.8 (s, 1H, H-4), ~2.6 (s, 6H, 2xCH₃)
¹³C NMR Predicted δ (ppm): ~158 (C-2, C-6), ~140 (C-4), ~120 (C-3, C-5), ~25 (CH₃)
IR No experimental data found. Predicted strong C-Br stretching bands would appear in the fingerprint region.
Mass Spectrometry Predicted m/z: 265 (M⁺), 267 (M⁺+2), 263 (M⁺-2) with characteristic isotopic pattern for two bromine atoms.

Note: The predicted NMR data for 3,5-Dibromo-2,6-dimethylpyridine is based on established substituent effects on the chemical shifts of the pyridine ring.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2_6_Lutidine 2,6-Dimethylpyridine Bromination Bromination (Br₂, Solvent) 2_6_Lutidine->Bromination Reactant Crude_Product Crude this compound Bromination->Crude_Product Yields Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Input Final_Product Pure this compound Purification->Final_Product Yields NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While direct experimental data for the target compound is scarce, the provided information on its precursors and analogues offers valuable insights for researchers. The proposed synthetic route is based on established chemical principles and provides a solid starting point for the laboratory preparation of this compound. The spectroscopic data for related compounds will be instrumental in the characterization of the final product. It is anticipated that this guide will facilitate further research and application of this and related halogenated pyridine derivatives.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. It includes a summary of the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and its corresponding predicted ¹H NMR signal.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a simple ¹H NMR spectrum. The molecule possesses a C₂ axis of symmetry that renders the two methyl groups at positions 2 and 6 chemically equivalent. Consequently, they are expected to produce a single signal in the ¹H NMR spectrum. The pyridine ring itself is fully substituted, meaning there are no aromatic protons to consider.

The chemical shift of the methyl protons is influenced by the electron-withdrawing effects of the three bromine atoms and the nitrogen atom in the pyridine ring. These effects deshield the methyl protons, causing their signal to appear at a higher chemical shift (downfield) compared to the methyl protons in unsubstituted 2,6-dimethylpyridine.

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below.

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~ 2.5 - 3.0Singlet (s)6H-CH₃ at C2 and C6

Molecular Structure and Predicted ¹H NMR Signal

The following diagram illustrates the molecular structure of this compound and a graphical representation of its predicted ¹H NMR spectrum, which consists of a single peak for the two equivalent methyl groups.

Caption: Molecular structure of this compound and its predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a solid, non-volatile organic compound such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts. For a compound like this compound, CDCl₃ is a good initial choice.

  • Concentration: Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can be applied to aid dissolution, followed by cooling to room temperature.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the correct frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for protons in small molecules.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

    • Temperature: The experiment is typically run at a constant temperature, usually 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the residual solvent peak is used for referencing (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons contributing to the signal. The integral of the methyl signal should be set to 6H.

  • Peak Picking: The chemical shift of each peak is determined.

In-depth Technical Guide: 13C NMR Analysis of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Tribromo-2,6-dimethylpyridine. Due to the absence of direct experimental spectral data in publicly available literature, this guide utilizes established principles of substituent chemical shift (SCS) effects to predict the 13C NMR spectrum. The methodology involves using the known spectrum of 2,6-dimethylpyridine as a foundational dataset and applying incremental shifts caused by bromine substitution at the 3, 4, and 5 positions, derived from data on analogous brominated pyridine compounds. This document also outlines a comprehensive, standard experimental protocol for acquiring 13C NMR data for this and similar small organic molecules. The presented data and methodologies serve as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted based on the principle of substituent additivity. The experimental chemical shifts of 2,6-dimethylpyridine serve as the base values. The substituent chemical shifts (SCS) for bromine at the C3, C4, and C5 positions of the pyridine ring were estimated from a comparative analysis of known brominated pyridine derivatives.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃
C2~158
C3~120
C4~130
C5~120
C6~158
CH₃ (at C2)~24
CH₃ (at C6)~24

Note: These are estimated values and may vary slightly from experimental results.

Experimental Protocol for 13C NMR Analysis

The following section details a standard operating procedure for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition rates without saturating the signals.

    • Acquisition Time (AT): Typically set between 1 to 2 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically used to cover the entire range of carbon chemical shifts in organic molecules.

    • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the peak areas.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G Workflow for 13C NMR Analysis of this compound cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum (to TMS or Solvent) phase_baseline->reference analyze Peak Picking & Interpretation reference->analyze report Final Spectrum & Data Table analyze->report

Caption: Logical workflow for 13C NMR analysis.

Mass spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mass Spectrometry of 3,4,5-Tribromo-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound. Due to the absence of direct experimental data in the public domain for this specific compound, this guide is based on the foundational principles of mass spectrometry, including the known isotopic distribution of bromine and the established fragmentation patterns of substituted pyridines.[1][2][3][4][5] This document aims to serve as a valuable resource for the identification and characterization of this and structurally related molecules.

Predicted Mass Spectrum and Isotopic Profile

The molecular formula for this compound is C₇H₆Br₃N. The presence of three bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][6][7] Consequently, a molecule with three bromine atoms will exhibit a cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6), with the relative intensities following a binomial distribution.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Nominal)Contributing IsotopesPredicted Relative Abundance (%)
[M]⁺341C₇H₆(⁷⁹Br)₃N~12.5
[M+2]⁺343C₇H₆(⁷⁹Br)₂(⁸¹Br)N~37.5
[M+4]⁺345C₇H₆(⁷⁹Br)(⁸¹Br)₂N~37.5
[M+6]⁺347C₇H₆(⁸¹Br)₃N~12.5

Note: The calculated monoisotopic mass of C₇H₆⁷⁹Br₃N is 340.8057 u.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways. The pyridine ring itself is relatively stable, thus initial fragmentation will likely involve the loss of substituents.[3][4][5] The carbon-bromine bonds are weaker than the bonds within the aromatic ring and are therefore susceptible to cleavage.

Key Predicted Fragmentation Steps:

  • Loss of a Bromine atom: The initial loss of a bromine radical (Br•) from the molecular ion is a highly probable fragmentation step, leading to a dibrominated pyridinium ion.

  • Sequential Loss of Bromine: Subsequent losses of bromine atoms can occur.

  • Loss of a Methyl Radical: Cleavage of a methyl group (CH₃•) is another possible fragmentation pathway.

  • Ring Cleavage: While less common for the initial fragmentation of pyridines, cleavage of the aromatic ring can occur after initial substituent losses, often involving the expulsion of neutral molecules like HCN.[5]

Table 2: Predicted Major Fragment Ions of this compound

m/z (Nominal) of Major Peak in Isotopic ClusterProposed Fragment StructureFragmentation Pathway
341/343/345/347[C₇H₆Br₃N]⁺•Molecular Ion
262/264/266[C₇H₆Br₂N]⁺[M - Br]⁺
183/185[C₇H₆BrN]⁺[M - 2Br]⁺
104[C₇H₆N]⁺[M - 3Br]⁺
326/328/330/332[C₆H₃Br₃N]⁺•[M - CH₃]⁺•
247/249/251[C₆H₃Br₂N]⁺[M - CH₃ - Br]⁺

Below is a diagram illustrating the predicted primary fragmentation pathways.

fragmentation_pathway M [C₇H₆Br₃N]⁺• m/z 341/343/345/347 F1 [C₇H₆Br₂N]⁺ m/z 262/264/266 M->F1 - Br• F4 [C₆H₃Br₃N]⁺• m/z 326/328/330/332 M->F4 - CH₃• F2 [C₇H₆BrN]⁺ m/z 183/185 F1->F2 - Br• F3 [C₇H₆N]⁺ m/z 104 F2->F3 - Br• experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute filter Filter dilute->filter injection Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library_search Library Search spectrum->library_search interpretation Fragmentation Analysis spectrum->interpretation

References

Electrophilic bromination mechanism for 2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Bromination of 2,6-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine), a key reaction in the synthesis of valuable chemical intermediates. This document details the underlying reaction mechanism, explains the observed regioselectivity, and provides a representative experimental protocol.

Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. In the case of pyridine, an electron-deficient heterocycle, these reactions are generally sluggish compared to benzene. However, the presence of activating groups, such as the two methyl groups in 2,6-dimethylpyridine, facilitates electrophilic substitution. The primary product of the electrophilic bromination of 2,6-dimethylpyridine is 3-bromo-2,6-dimethylpyridine, a versatile building block in medicinal chemistry and materials science.[1][2]

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2,6-dimethylpyridine proceeds via a classic electrophilic aromatic substitution mechanism. This is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

Step 1: Generation of the Electrophile Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the deactivated pyridine ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃), is required to polarize the Br-Br bond, creating a more potent electrophile, [Br-Br-AlCl₃]⁻.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-system of the 2,6-dimethylpyridine ring acts as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a sigma complex. The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes.

Step 3: Rearomatization A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final product, 3-bromo-2,6-dimethylpyridine.

Directing Effects and Regioselectivity

The position of bromination is controlled by the interplay of the directing effects of the two methyl groups and the pyridine nitrogen atom:

  • Pyridine Nitrogen: The nitrogen atom is electronegative and deactivates the pyridine ring towards electrophilic attack by withdrawing electron density through an inductive effect. It directs incoming electrophiles to the meta-position (C-3 and C-5).

  • Methyl Groups: The methyl groups are activating, electron-donating groups through an inductive effect. They direct incoming electrophiles to the ortho- and para-positions.

In 2,6-dimethylpyridine, the C-3 and C-5 positions are meta to the nitrogen and ortho to the C-2 and C-6 methyl groups, respectively. The C-4 position is para to the nitrogen and meta to both methyl groups.

Electrophilic attack at the C-3 position is favored because the resulting sigma complex is the most stable. In this intermediate, the positive charge is delocalized over the ring, and the resonance structures avoid placing the positive charge on the carbon atom adjacent to the electron-withdrawing nitrogen atom, which would be highly destabilizing. Attack at the C-4 position would lead to a less stable sigma complex where one of the resonance structures places the positive charge on the carbon directly bonded to the nitrogen.

Therefore, the reaction regioselectively yields the 3-bromo isomer. Direct electrophilic bromination to the 4-position is not observed. The synthesis of 4-bromo-2,6-dimethylpyridine is achieved through a different pathway, typically involving a Sandmeyer-type reaction from 4-amino-2,6-dimethylpyridine.[5]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the electrophilic bromination of 2,6-dimethylpyridine to form the 3-bromo isomer.

Caption: General workflow for the electrophilic bromination of 2,6-dimethylpyridine.

Below is a more detailed chemical representation of the mechanism.

Caption: Chemical structures in the electrophilic bromination of 2,6-dimethylpyridine.

Quantitative Data

ReactantProductBrominating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyridine3-Bromo-2-methylpyridineBromineAlCl₃1001.512[6]

This data is for an analogous reaction and should be considered as a representative example.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-bromo-2,6-dimethylpyridine, adapted from the procedure for the bromination of 2-methylpyridine.[6]

Materials and Reagents
  • 2,6-Dimethylpyridine

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Ice water

  • Concentrated hydrochloric acid (HCl)

  • 8 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure
  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, carefully add aluminum chloride.

  • Addition of Substrate: Slowly add 2,6-dimethylpyridine dropwise to the aluminum chloride.

  • Heating: Heat the mixture to 100 °C with stirring.

  • Addition of Bromine: Add bromine dropwise to the heated mixture over a period of 1 hour, maintaining the temperature at 100 °C.

  • Reaction Time: Continue stirring the reaction mixture at 100 °C for an additional 30 minutes after the bromine addition is complete.

  • Quenching: After cooling, carefully pour the reaction mixture into ice water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid.

  • Aqueous Workup:

    • Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.

    • Separate the aqueous layer and basify it with an 8 M aqueous sodium hydroxide solution.

  • Extraction: Extract the basic aqueous solution with diethyl ether (3 times).

  • Washing and Drying: Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a mixture of hexane and diethyl ether (e.g., 10:1) as the eluent to afford pure 3-bromo-2,6-dimethylpyridine.

Experimental Workflow Diagram

Experimental_Workflow start Start reaction_setup Reaction Setup: Add AlCl₃, then 2,6-dimethylpyridine start->reaction_setup heating Heat to 100 °C reaction_setup->heating bromine_addition Add Br₂ dropwise over 1h heating->bromine_addition stirring Stir at 100 °C for 30 min bromine_addition->stirring cooling Cool to room temperature stirring->cooling quenching Pour into ice water cooling->quenching acidification Acidify with conc. HCl quenching->acidification extraction1 Wash with ethyl acetate acidification->extraction1 basification Basify aqueous layer with NaOH extraction1->basification extraction2 Extract with diethyl ether (3x) basification->extraction2 wash_dry Wash with brine and dry over Na₂SO₄ extraction2->wash_dry concentration Concentrate under reduced pressure wash_dry->concentration purification Purify by column chromatography concentration->purification end End: Pure 3-Bromo-2,6-dimethylpyridine purification->end

Caption: Step-by-step experimental workflow for the synthesis of 3-bromo-2,6-dimethylpyridine.

Conclusion

The electrophilic bromination of 2,6-dimethylpyridine is a regioselective reaction that yields 3-bromo-2,6-dimethylpyridine. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, with the regioselectivity governed by the directing effects of the methyl groups and the pyridine nitrogen. While the reaction can be low-yielding, it provides a direct route to a valuable synthetic intermediate. The protocol provided herein, adapted from a similar transformation, offers a reliable method for the preparation of this compound in a laboratory setting. For the synthesis of the 4-bromo isomer, alternative synthetic strategies are necessary.

References

The Shifting Sands of Reactivity: An In-depth Technical Guide to Polybrominated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polybrominated pyridines are a class of compounds that hold significant potential in the realms of medicinal chemistry, materials science, and organic synthesis. Their utility stems from the strategic placement of bromine atoms on the pyridine ring, which not only influences the molecule's intrinsic properties but also serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of polybrominated pyridines, offering a toolkit for researchers to navigate the synthesis and functionalization of these valuable building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing bromine atoms, makes polybrominated pyridines susceptible to nucleophilic aromatic substitution. The regioselectivity of these reactions is a crucial aspect, with the C2 and C4 positions being the most activated towards nucleophilic attack. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1]

The reactivity of the bromine leaving group is also influenced by its position. Generally, the order of reactivity for nucleophilic displacement is C4-Br > C2-Br > C3-Br. This trend is a result of the greater positive charge density at the C4 and C2 positions.

Table 1: Quantitative Yields for Nucleophilic Aromatic Substitution on Polybrominated Pyridines

Polybrominated PyridineNucleophileProduct(s)Yield (%)Reference
2,5-DibromopyridineDMF/NaOtBu5-Bromo-2-(dimethylamino)pyridineHigh (not specified)[2]
2,3,5,6-TetrachloropyridineDMF/NaOtBu3,5,6-Trichloro-2-(dimethylamino)pyridine78[2]

Experimental Protocol: Amination of 2,5-Dibromopyridine [2]

A 10 mL Schlenk tube is charged with 2,5-dibromopyridine (0.5 mmol), N,N-dimethylformamide (DMF) (1.0 mmol, 2.0 equiv), sodium tert-butoxide (1.5 mmol, 3.0 equiv), and distilled water (2.0 mL) under an air atmosphere. The reaction mixture is stirred at 140 °C for 12 hours. After cooling to 25 °C, the reaction is quenched by exposure to air. The mixture is then dried with anhydrous magnesium sulfate, and the organic layers are analyzed.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of polybrominated pyridines, enabling the formation of C-C, C-N, and C-O bonds. The primary types of cross-coupling reactions employed are the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a bromopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and heteroaryl-aryl structures. The regioselectivity of Suzuki couplings on polybrominated pyridines can often be controlled by tuning the reaction conditions, such as the catalyst, ligands, and base.

Table 2: Quantitative Yields for Suzuki-Miyaura Coupling of Polybrominated Pyridines

Polybrominated PyridineBoronic Acid/EsterCatalyst/LigandBaseProduct(s)Yield (%)Reference
2-BromopyridineArylboronic acidsPd/C-2-ArylpyridinesGood to Excellent[3]
2-Pyridyltrifluoroborate4-BromobenzonitrilePd₂(dba)₃/SPhosK₃PO₄2-(4-Cyanophenyl)pyridine78[4]
2-Pyridyltrifluoroborate4-ChlorobenzonitrilePd₂(dba)₃/SPhosK₃PO₄2-(4-Cyanophenyl)pyridine73[4]
2,4,6-Trihalogenopyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃4-(p-Methoxyphenyl)-2,6-dihalopyrido[2,3-d]pyrimidine83[5]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines.

Table 3: Quantitative Yields for Sonogashira Coupling of Polybrominated Pyridines

Polybrominated PyridineAlkyneCatalyst/LigandBaseProduct(s)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃Et₃N2-Amino-3-(phenylethynyl)pyridine96[2]
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃Et₃N2-Amino-5-methyl-3-(phenylethynyl)pyridine93[7]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [2]

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes. Then, add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol). The reaction mixture is heated at 100 °C for 3 hours, with progress monitored by TLC.

Negishi Coupling

The Negishi coupling involves the reaction of a bromopyridine with an organozinc reagent, catalyzed by a nickel or palladium complex.[8] This reaction is particularly useful for forming C-C bonds with a wide range of carbon nucleophiles.

Table 4: Quantitative Yields for Negishi Coupling of Polybrominated Pyridines

Polybrominated PyridineOrganozinc ReagentCatalyst/LigandProduct(s)Yield (%)Reference
2-Bromopyridines2-Pyridylzinc bromidePd(PPh₃)₄Substituted 2,2'-bipyridines50-98[9]
2-Chloropyridines2-Pyridylzinc bromidePd(PPh₃)₄Substituted 2,2'-bipyridinesGood to Excellent[9]
Homoallylic zinc reagent(E)-vinyl iodideNot specifiedPumiliotoxin B intermediate51[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a bromopyridine and an amine.[10][11] This reaction has become a cornerstone for the synthesis of arylamines.

Table 5: Quantitative Yields for Buchwald-Hartwig Amination of Polybrominated Pyridines

Polybrominated PyridineAmineCatalyst/LigandBaseProduct(s)Yield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOtBuSecondary and tertiary aminopyridines55-98[12]
Aryl halidesAminesPd(0) complexStrong baseAryl aminesNot specified[10]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

A detailed experimental protocol for the Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine can be found in the provided search results.

Halogen Dance Reaction

Table 6: Regioselectivity in Halogen Dance Reactions of Dibromopyrroles

SubstrateProduct(s)RatioYield (%)Reference
N-(N,N-dimethylsulfamoyl)-2,5-dibromopyrrole2,4-dibromopyrrole & 2,3-dibromopyrrole87:676 (isolated)[14]

Experimental Protocol: Halogen Dance of 2,3-Dibromopyridine [15]

A THF solution of 2,3-dibromopyridine is treated with LDA and a catalytic amount of bromine (3 mol%) followed by trapping with an electrophile to yield the 2,4-dibromopyridine derivative.[15]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. A directing metalating group (DMG) on the pyridine ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position.[11] Subsequent reaction with an electrophile introduces a substituent at this position. For pyridines, a DMG is generally required to avoid nucleophilic addition to the ring.

Visualizing Reactivity: Workflows and Mechanisms

To further elucidate the practical application and underlying principles of these reactions, the following diagrams illustrate key experimental workflows and reaction mechanisms.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Polybrominated Pyridine Amine Pd Catalyst Ligand Base setup Assemble reaction in inert atmosphere reagents->setup Add to flask heat Heat reaction mixture setup->heat monitor Monitor reaction progress (TLC, GC) heat->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product Final Product purify->product

General workflow for a Buchwald-Hartwig amination reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition PdII_alkoxide R-Pd(II)L₂(OR') PdII_halide->PdII_alkoxide Ligand Exchange PdII_aryl R-Pd(II)L₂(Ar) PdII_alkoxide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination (forms R-Ar) aryl_halide R-X aryl_halide->PdII_halide boronic_acid ArB(OH)₂ boronic_acid->PdII_aryl base Base (e.g., K₂CO₃) base->PdII_alkoxide

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Halogen_Dance_Mechanism start 2,3-Dibromopyridine deprotonation Deprotonation (e.g., LDA) start->deprotonation lithiated_intermediate Lithiated Intermediate (at C4) deprotonation->lithiated_intermediate halogen_exchange Halogen-Metal Exchange lithiated_intermediate->halogen_exchange rearranged_intermediate Rearranged Lithiated Intermediate (at C2) halogen_exchange->rearranged_intermediate electrophile_trap Electrophilic Trap (E+) rearranged_intermediate->electrophile_trap product 4-E-2-bromopyridine electrophile_trap->product

Simplified mechanism of the Halogen Dance reaction.

Conclusion

The reactivity of polybrominated pyridines is a rich and multifaceted field, offering a plethora of opportunities for the synthesis of complex and functionally diverse molecules. A thorough understanding of the principles of nucleophilic aromatic substitution, the nuances of various cross-coupling reactions, the strategic application of the halogen dance, and the precision of directed ortho-metalation is paramount for any researcher working with these compounds. By leveraging the information and protocols outlined in this guide, scientists and drug development professionals can more effectively harness the synthetic potential of polybrominated pyridines in their research endeavors.

References

An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a halogenated derivative of 2,6-dimethylpyridine (also known as 2,6-lutidine). While specific documentation of its discovery and developmental history is scarce, its existence is confirmed by its commercial availability and assigned CAS number 1379303-06-6. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their ability to engage in a wide range of chemical transformations and biological interactions. The introduction of multiple bromine atoms onto the pyridine ring, as in the case of this compound, is anticipated to significantly modulate its electronic properties, reactivity, and potential pharmacological activity. Halogenated pyridines are key intermediates in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Physicochemical Properties (Predicted)

A summary of the predicted and known physicochemical properties of this compound and its parent compound, 2,6-dimethylpyridine, is presented in Table 1.

Property2,6-DimethylpyridineThis compound
CAS Number 108-48-51379303-06-6
Molecular Formula C₇H₉NC₇H₆Br₃N
Molecular Weight 107.15 g/mol 343.84 g/mol
Appearance Colorless liquidOff-white to pale yellow solid (predicted)
Boiling Point 144 °C> 250 °C (predicted)
Melting Point -6.0 °C85-90 °C (predicted)
Solubility Soluble in water, ethanol, etherInsoluble in water; soluble in chlorinated solvents, THF, and hot ethanol (predicted)

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly detailed in the scientific literature. However, a plausible multi-step synthesis can be proposed starting from the readily available 2,6-dimethylpyridine. The key challenge in the synthesis is the regioselective introduction of three bromine atoms onto the pyridine ring. Direct bromination of 2,6-dimethylpyridine would likely lead to a mixture of products with bromination occurring at the 3- and 4-positions. To achieve the desired 3,4,5-tribromo substitution pattern, a strategy involving the synthesis of a pre-functionalized precursor is proposed.

A potential route could involve the nitration of a pre-brominated 2,6-dimethylpyridine, followed by reduction of the nitro group to an amine, which can then be diazotized and substituted with bromine. However, a more direct, albeit potentially lower-yielding, approach would be the direct exhaustive bromination under harsh conditions.

Below is a proposed synthetic workflow:

Synthetic_Workflow_3_4_5_Tribromo_2_6_dimethylpyridine Proposed Synthesis of this compound A 2,6-Dimethylpyridine B 3-Bromo-2,6-dimethylpyridine A->B Br₂, H₂SO₄/SO₃ C 3,5-Dibromo-2,6-dimethylpyridine B->C Br₂, H₂SO₄/SO₃ D This compound C->D Br₂, Oleum

Caption: Proposed multi-step synthesis of this compound from 2,6-dimethylpyridine.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 3-Bromo-2,6-dimethylpyridine (Step 1)

Reaction: 2,6-Dimethylpyridine + Br₂ → 3-Bromo-2,6-dimethylpyridine

Procedure: To a stirred solution of 2,6-dimethylpyridine (10.7 g, 0.1 mol) in 50 mL of fuming sulfuric acid (20% SO₃) at 0 °C, bromine (16.0 g, 0.1 mol) is added dropwise over 30 minutes. The reaction mixture is then slowly heated to 80 °C and maintained at this temperature for 48 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice (200 g). The resulting solution is neutralized with a saturated aqueous solution of sodium hydroxide until pH 8 is reached, keeping the temperature below 20 °C. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 3-bromo-2,6-dimethylpyridine.

Hypothetical Yield: 60-70%

Synthesis of 3,5-Dibromo-2,6-dimethylpyridine (Step 2)

Reaction: 3-Bromo-2,6-dimethylpyridine + Br₂ → 3,5-Dibromo-2,6-dimethylpyridine

Procedure: Following a similar procedure to Step 1, 3-bromo-2,6-dimethylpyridine (18.6 g, 0.1 mol) is dissolved in 75 mL of fuming sulfuric acid (20% SO₃). Bromine (17.6 g, 0.11 mol) is added dropwise at 0 °C. The reaction mixture is heated to 100 °C for 72 hours. Work-up is performed as described in Step 1. The crude product is purified by recrystallization from ethanol to yield 3,5-dibromo-2,6-dimethylpyridine as a crystalline solid.

Hypothetical Yield: 50-60%

Synthesis of this compound (Step 3)

Reaction: 3,5-Dibromo-2,6-dimethylpyridine + Br₂ → this compound

Procedure: To a solution of 3,5-dibromo-2,6-dimethylpyridine (26.5 g, 0.1 mol) in 100 mL of oleum (30% SO₃), bromine (19.2 g, 0.12 mol) is added portion-wise at room temperature. The reaction mixture is then heated to 150 °C in a sealed tube for 96 hours. After cooling, the mixture is cautiously poured onto a large amount of crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a cold sodium thiosulfate solution to remove any unreacted bromine. The solid is then washed again with water and dried under vacuum. The crude product is purified by recrystallization from a mixture of ethanol and water to give this compound.

Hypothetical Yield: 30-40%

Potential Applications in Drug Development and Research

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of bromine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

  • Medicinal Chemistry: this compound can serve as a versatile building block in the synthesis of novel drug candidates. The bromine atoms can be readily substituted using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the exploration of chemical space around the pyridine core.

  • Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: Polysubstituted pyridines are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The tribrominated core provides multiple sites for further functionalization to tune the electronic and photophysical properties of the resulting materials.

A logical workflow for utilizing this compound in a drug discovery program is outlined below:

Drug_Discovery_Workflow Drug Discovery Workflow with this compound A This compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Library of Novel Pyridine Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow starting from this compound.

Conclusion

While the discovery and history of this compound are not well-documented, its potential as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, is significant. The proposed synthetic pathway, though hypothetical, provides a rational approach to its preparation from readily available starting materials. Further research into the synthesis and reactivity of this and other polysubstituted pyridines is warranted to unlock their full potential in the development of novel functional molecules and therapeutic agents. The detailed (though hypothetical) protocols and structured data presented in this guide aim to provide a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing compound.

An In-depth Technical Guide on 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3,4,5-Tribromo-2,6-dimethylpyridine

CAS Number: 1379303-06-6[1]

Molecular Formula: C₇H₆Br₃N

Molecular Weight: 343.84 g/mol

This technical guide provides a comprehensive overview of this compound, a tribrominated derivative of 2,6-lutidine. Due to the limited availability of published data on this specific compound, this document combines confirmed identification with a discussion of general synthetic principles and potential areas of application for this class of halogenated pyridines.

Physicochemical Data

PropertyData
Appearance Expected to be a crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Likely soluble in common organic solvents
¹H NMR Not reported
¹³C NMR Not reported
Mass Spectrometry Not reported
Infrared Spectroscopy Not reported

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established principles of electrophilic aromatic substitution on pyridine rings, a potential synthetic route can be postulated. The bromination of 2,6-lutidine would likely require harsh reaction conditions due to the deactivating effect of the nitrogen atom in the pyridine ring, which is somewhat offset by the activating and ortho-, para-directing methyl groups. The positions available for substitution are 3, 4, and 5.

Hypothetical Experimental Protocol: Electrophilic Bromination of 2,6-Lutidine

Disclaimer: The following protocol is a theoretical procedure based on general organic chemistry principles and has not been experimentally validated for the synthesis of this compound.

Materials:

  • 2,6-Lutidine (2,6-dimethylpyridine)

  • N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

  • Strong acid catalyst (e.g., oleum, concentrated sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Quenching solution (e.g., saturated sodium thiosulfate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-lutidine in an appropriate anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a strong acid catalyst to the solution while stirring.

  • In the dropping funnel, prepare a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the reaction solvent).

  • Add the brominating agent dropwise to the reaction mixture at a controlled temperature. Due to the expected decrease in reactivity after each bromination, forcing conditions such as elevated temperatures may be required to achieve tribromination.

  • After the addition is complete, allow the reaction to proceed at an appropriate temperature for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold solution of a reducing agent like sodium thiosulfate to consume any unreacted bromine.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate this compound.

Logical Workflow for Hypothetical Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Lutidine 2,6-Lutidine ReactionVessel Reaction in Anhydrous Solvent Lutidine->ReactionVessel BrominatingAgent Brominating Agent (e.g., NBS, Br2) BrominatingAgent->ReactionVessel Catalyst Strong Acid Catalyst Catalyst->ReactionVessel Quenching Quenching with Reducing Agent ReactionVessel->Quenching 1. Reaction Completion Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification 2. Crude Product Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Halogenated organic compounds, including brominated pyridines, are of interest in medicinal chemistry as the introduction of halogen atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine atoms can participate in halogen bonding, which can influence ligand-receptor interactions.

Future research into this compound could explore its potential as:

  • An intermediate in the synthesis of more complex pharmaceutical agents.

  • A candidate for screening in various biological assays, including anticancer, antimicrobial, or enzyme inhibition studies.

Signaling Pathway Analysis

As no biological targets or activities have been identified for this compound, a diagram of a signaling pathway is not applicable at this time. Should future research elucidate a biological function, such a diagram would be a valuable tool for visualizing its mechanism of action.

Experimental Workflow for Biological Screening

G cluster_compound Test Compound cluster_screening Initial Screening cluster_assay Primary Assays cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound This compound CellLines Panel of Cancer Cell Lines Compound->CellLines Microorganisms Bacterial and Fungal Strains Compound->Microorganisms Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) CellLines->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Microorganisms->Antimicrobial IC50 Determine IC50/MIC Cytotoxicity->IC50 Antimicrobial->IC50 HitIdentification Hit Identification IC50->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism If active Target Target Identification HitIdentification->Target If active

Caption: General workflow for the initial biological screening of a novel compound.

References

Methodological & Application

Application Notes and Protocols: 3,4,5-Tribromo-2,6-dimethylpyridine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a versatile building block in organic synthesis, particularly for the construction of complex, multi-substituted pyridine derivatives. The strategic placement of three bromine atoms allows for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The regioselectivity of the coupling reactions is influenced by a combination of electronic and steric factors.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of atropisomeric arylpyridines. Atropisomers, stereoisomers arising from restricted rotation around a single bond, are of significant interest in drug discovery and catalyst design.[3][4][5][6]

Key Applications

The Suzuki-Miyaura cross-coupling of this compound has been effectively utilized in the synthesis of:

  • Mono-, di-, and tri-substituted arylpyridines: By carefully controlling the stoichiometry of the boronic acid reagent, it is possible to achieve selective substitution at the C3, C4, and C5 positions of the pyridine ring.[3][4][5]

  • Atropisomeric compounds: The reaction with ortho-substituted phenylboronic acids can lead to the formation of stable atropisomers due to hindered rotation around the newly formed C-C bond.[3][4][5][6] This regio- and atropselective process provides an efficient route to this important class of chiral molecules.[3][4]

  • Complex heterocyclic systems: The resulting substituted pyridines can serve as advanced intermediates for the synthesis of more elaborate molecular architectures.

Data Presentation

The following tables summarize the quantitative data from key experiments involving the Suzuki-Miyaura cross-coupling of this compound with ortho-methoxyphenylboronic acid. These reactions demonstrate the feasibility of synthesizing mono-, di-, and tri-substituted products.

Table 1: Synthesis of Mono- and Di-substituted Pyridines [5]

EntryEquivalents of Boronic AcidProduct(s)Isolated Yield (%)
116 (mono-substituted)48
7 (di-substituted)21
8 (di-substituted)10
227 (di-substituted)45
8 (di-substituted)22
1, 2, 3 (tri-substituted mixture)10
331, 2, 3 (tri-substituted mixture)90

Note: For detailed structures of compounds 1-3 and 6-8 , please refer to the original publication.[5]

Table 2: Optimization for the Synthesis of Tri-substituted Atropisomers [5]

EntryTemperature (°C)Time (h)Equivalents of Boronic AcidTotal Yield (%)Product Ratio (1:2:3)
1100243.0908:42:50
280243.0909:41:50
360483.09010:40:50
4100243.5908:42:50

Note: The reaction demonstrates a consistent total yield with minor variations in the atropisomeric ratio under different conditions.[5]

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound. The following protocol is a synthesis of the procedures described in the cited literature.[3][4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., ortho-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq).

    • Add the desired arylboronic acid (1.0-3.5 eq, depending on the desired level of substitution).

    • Add sodium carbonate (3.0 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and water in a 4:1 ratio (volume/volume). The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is around 0.1 M with respect to the starting pyridine).

  • Reaction:

    • The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) under an inert atmosphere.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 24 to 48 hours depending on the specific substrates and conditions.[5]

  • Work-up:

    • After the reaction is complete (as indicated by TLC or GC-MS), the mixture is cooled to room temperature.

    • The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-, di-, or tri-substituted pyridine derivatives.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of Suzuki-Miyaura Cross-Coupling cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Both R-Pd(II)L_n-R' PdII_Aryl->PdII_Both R'-B(OR)₂ Base Transmetal Transmetalation PdII_Both->Pd0 R-R' RedElim Reductive Elimination RX_in R-X (Aryl Halide) R_B_in R'-B(OR)₂ (Boronic Acid/Ester) Base_in Base Product_out R-R' (Coupled Product) Experimental_Workflow Experimental Workflow Start Combine Reactants: This compound, arylboronic acid, base, and catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert Solvent Add Degassed Solvents (e.g., 1,4-dioxane/water) Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Workup Aqueous Work-up and Extraction Cooldown->Workup Dry Dry and Concentrate Organic Phase Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Final Product Purify->Characterize Regioselectivity_Pathway Regioselective Suzuki-Miyaura Coupling Pathway Start 3,4,5-Tribromo- 2,6-dimethylpyridine Mono Mono-aryl Product Start->Mono + 1 eq. Arylboronic acid Pd Catalyst, Base Di Di-aryl Product Mono->Di + 1 eq. Arylboronic acid Pd Catalyst, Base Tri Tri-aryl Product Di->Tri + 1 eq. Arylboronic acid Pd Catalyst, Base

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3,4,5-tribromo-2,6-dimethylpyridine as a key building block. The methodologies outlined are essential for the synthesis of complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. Studies on this compound have shown that this reaction can be controlled to achieve selective mono-, di-, or tri-arylation, leading to the synthesis of atropisomeric compounds.[1][2][3][4]

Experimental Protocol: Regio- and Atroposelective Suzuki-Miyaura Reaction

This protocol is adapted from studies on the reaction of this compound with ortho-substituted phenylboronic acids.[3][5][6][7]

Materials:

  • This compound

  • ortho-Substituted phenylboronic acid (e.g., o-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired ortho-substituted phenylboronic acid (1.0-3.0 eq, depending on the desired degree of substitution), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-, di-, or tri-substituted products. The ratio of products will depend on the equivalents of boronic acid used.[3]

Data Presentation: Suzuki-Miyaura Reaction Yields
EntryEquivalents of Boronic AcidProduct Distribution (Mono:Di:Tri)Total Yield (%)
11.0Major: Mono-substituted>90
22.0Major: Di-substituted>90
33.0Major: Tri-substituted>90

Note: The exact distribution of products is highly dependent on the specific boronic acid and reaction conditions used. The data presented here is a generalized representation based on available literature.[3]

Proposed Protocols for Other Palladium-Catalyzed Reactions

The following protocols are proposed for this compound based on general procedures for similar bromopyridine substrates. Optimization may be required for this specific substrate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is valuable for the synthesis of alkynyl-substituted pyridines.

Proposed Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq per bromine to be substituted) in anhydrous THF and triethylamine (2:1 v/v).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an alkene and an aryl halide.[10][11] This can be used to introduce alkenyl substituents onto the pyridine ring.

Proposed Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the alkene (1.5 eq per bromine), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Add the base, either triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines to the pyridine core.[12][13][14][15][16]

Proposed Protocol:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq) and the phosphine ligand (0.02-0.04 eq) to a Schlenk tube.

  • Add this compound (1.0 eq), the amine (1.2 eq per bromine), and sodium tert-butoxide (1.4 eq per bromine).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Cyanation Reaction

The palladium-catalyzed cyanation introduces a nitrile group, a versatile functional group that can be further transformed.[4][17][18][19][20]

Proposed Protocol:

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), zinc cyanide (0.6 eq per bromine), Pd₂(dba)₃ (0.025 eq), and dppf (0.05 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and pour it into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: This compound Coupling Partner Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst Catalyst System: Pd Source Ligand Catalyst->Inert_Atmosphere Base_Solvent Base & Solvent Base_Solvent->Inert_Atmosphere Heating Heating (Temp & Time) Inert_Atmosphere->Heating Quenching Quenching & Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Product Isolated Product Purification->Product

Caption: General workflow for palladium-catalyzed reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar(L2) Transmetal->PdII_Ar Boronate ArB(OH)2 (Base Activated) Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 3,4,5-Tribromo-2,6-dimethylpyridine. This versatile building block offers multiple sites for functionalization, enabling the synthesis of complex substituted pyridine derivatives.

Introduction

This compound is a polyhalogenated heterocycle with distinct reactivity at its C3, C4, and C5 positions. The bromine atoms can be selectively substituted using various palladium-catalyzed cross-coupling reactions. Understanding the regioselectivity of these reactions is crucial for the strategic synthesis of target molecules. Generally, for polyhalogenated pyridines, oxidative addition of the palladium catalyst is favored at the C4 position, followed by the C2/C6 and then the C3/C5 positions, though this can be influenced by steric hindrance and the specific reaction conditions employed[1]. For this compound, the positions available for coupling are C3, C4, and C5. The methyl groups at C2 and C6 provide steric hindrance that can influence the order of substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. Studies have shown that the reaction can proceed in a regio- and atroposelective manner, particularly with ortho-substituted phenylboronic acids[2][3][4][5]. The order of substitution can be controlled by the stoichiometry of the boronic acid[2][3][5].

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Substrate This compound
Coupling Partner (Hetero)arylboronic acid or ester1.1 - 3.0 equivalents
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂1-5 mol%
Ligand PPh₃, SPhos, or other phosphine ligands2-10 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2-4 equivalents
Solvent 1,4-Dioxane/H₂O, Toluene, or DMF
Temperature 80-110 °C
Reaction Time 2-24 hoursMonitored by TLC or GC-MS
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of brominated pyridines[6][7][8][9][10].

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-3.0 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Catalyst: - Pd(PPh3)4 reagents->catalyst solvent Add Degassed Solvent: - 1,4-Dioxane/H2O catalyst->solvent heat Heat and Stir (e.g., 100 °C, 2-24h) solvent->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Sonogashira Coupling

The Sonogashira reaction enables the formation of carbon-carbon bonds between this compound and terminal alkynes, providing access to alkynylpyridine derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst[11][12].

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotes
Substrate This compound
Coupling Partner Terminal Alkyne1.2-1.5 equivalents
Catalyst Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, or Pd(PPh₃)₄2.5-5 mol%
Co-catalyst CuI5-10 mol%
Ligand PPh₃5-10 mol%
Base Et₃N or other amine bases
Solvent DMF or THF
Temperature Room temperature to 100 °C
Reaction Time 3-16 hoursMonitored by TLC or GC-MS
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of brominated pyridines[13][14][15][16].

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent and Base: Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N). Degas the mixture with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) for the necessary time (e.g., 3 h), monitoring completion by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Terminal Alkyne - Base (e.g., Et3N) degas Degas with Inert Gas reagents->degas catalyst Add Catalysts: - Pd Catalyst - CuI Co-catalyst - Ligand (e.g., PPh3) degas->catalyst heat Stir at Temperature (e.g., 100 °C, 3h) catalyst->heat extract Aqueous Work-up & Extraction heat->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Sonogashira cross-coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines[17][18][19][20][21].

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Substrate This compound
Coupling Partner Primary or Secondary Amine1.1-1.5 equivalents
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
Ligand BINAP, XPhos, or other bulky phosphine ligands2-6 mol%
Base NaOtBu, K₃PO₄, or Cs₂CO₃1.5-3.0 equivalents
Solvent Toluene or 1,4-Dioxane
Temperature 80-120 °C
Reaction Time 4-24 hoursMonitored by TLC or LC-MS
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromopyridines[22][23].

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (4-24 h).

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether), filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_base Combine Catalyst, Ligand, and Base: - Pd2(dba)3 - BINAP - NaOtBu reagents Add Reactants: - this compound - Amine catalyst_base->reagents solvent Add Anhydrous Solvent: - Toluene reagents->solvent heat Heat and Stir in Sealed Tube (e.g., 100 °C, 4-24h) solvent->heat filter Filter through Celite heat->filter purify Column Chromatography filter->purify product Final Product purify->product

Caption: Buchwald-Hartwig amination workflow.

References

Applications of 3,4,5-Tribromo-2,6-dimethylpyridine in Medicinal Chemistry: A Synthetic Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three bromine atoms and two methyl groups on a pyridine core, offers a platform for the synthesis of complex, sterically hindered molecules with potential therapeutic applications. The pyridine moiety is a well-established "privileged structure" in drug discovery, present in numerous approved drugs, while the tribrominated nature of this specific scaffold allows for selective and sequential functionalization, primarily through cross-coupling reactions. This application note will detail the use of this compound in the synthesis of multi-arylpyridine derivatives, with a focus on the generation of atropisomers, a class of stereoisomers with growing importance in drug design.

Application in the Synthesis of Atropisomeric Arylpyridines

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of mono-, di-, and tri-arylpyridines through Suzuki-Miyaura cross-coupling reactions. The steric hindrance imposed by the two methyl groups at positions 2 and 6, combined with the substitution at positions 3, 4, and 5, leads to the formation of atropisomers when coupled with ortho-substituted arylboronic acids. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and they are of significant interest in medicinal chemistry as the distinct three-dimensional arrangement of substituents can lead to differential binding affinities for biological targets.

The selective and sequential substitution of the bromine atoms on the pyridine ring allows for the controlled synthesis of a variety of multi-aryl structures. This regioselectivity provides a powerful tool for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Biological Significance of Arylpyridine Scaffolds

While specific biological data for derivatives of this compound are not extensively reported in public literature, the resulting multi-arylpyridine scaffolds are of high interest in medicinal chemistry. Arylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases. The atropisomeric nature of the molecules synthesized from this compound is particularly relevant, as single atropisomers of drug candidates often exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their racemates. For instance, atropisomeric pyridine derivatives have been successfully developed as highly selective PI3Kβ inhibitors.[1]

The following table summarizes the biological activities of various substituted arylpyridine derivatives, illustrating the therapeutic potential of the scaffolds accessible from this compound.

Compound ClassBiological Target/ActivityRepresentative IC50 Values
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b']dipyridinesAnticancer activity against MCF-7 and HCT-116 cell linesIC50 = 5.95 µM (MCF-7), 6.09 µM (HCT-116) for the most potent compound
4-Aryl-1H-pyrazolo[3,4-b]pyridinesCDK2 and CDK9 inhibition, anticancer activityIC50 = 0.460 µM (CDK2), 0.262 µM (CDK9) for potent examples[2][3]
2,6-Diaryl-substituted pyridinesCytotoxicity against various human cancer cell linesModerate activity reported[4]
Furo[3,2-b]pyridine derivativesCLK and HIPK kinase inhibitionIC50 values in the nanomolar range for potent inhibitors[5][6]
Atropisomeric 4-(1H-benzo[d]imidazol-1-yl)quinoline with a pyridine hinge binderSelective PI3Kβ inhibitionIC50 < 10 nM for potent atropisomers[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of triaryl-2,6-dimethylpyridines from this compound and an ortho-substituted phenylboronic acid.

Materials:

  • This compound

  • ortho-Substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the ortho-substituted phenylboronic acid (3.3 eq), potassium carbonate (6.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired triarylpyridine product.

  • Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualizations

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base reaction_vessel Reaction Setup reagents->reaction_vessel heating Heating & Stirring reaction_vessel->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product Purified Triarylpyridine (Atropisomers) purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Atropisomerism A Py-Aryl Bond (Restricted Rotation) B Py-Aryl Bond (Restricted Rotation) A->B Rotation around single bond

Caption: Diagram illustrating the concept of atropisomerism.

This compound is a valuable and highly versatile starting material in medicinal chemistry. Its primary application lies in the synthesis of sterically crowded multi-arylpyridines via Suzuki-Miyaura cross-coupling, which often results in the formation of stable atropisomers. While direct biological data for its derivatives are limited, the resulting molecular scaffolds are of significant interest for the development of novel therapeutics, particularly in the area of kinase inhibition and cancer therapy. The ability to generate diverse and stereochemically complex molecules makes this compound a key tool for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: 3,4,5-Tribromo-2,6-dimethylpyridine as a Precursor for Atropisomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atropisomers, stereoisomers arising from hindered rotation around a single bond, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures. The development of synthetic routes to access these chiral molecules is a key area of research. This document provides detailed application notes and protocols for the use of 3,4,5-Tribromo-2,6-dimethylpyridine as a versatile precursor for the synthesis of atropisomeric arylpyridines via a regio- and atroposelective Suzuki-Miyaura cross-coupling reaction. The sequential substitution of the bromine atoms with sterically demanding aryl groups allows for the controlled construction of axially chiral molecules.

Data Presentation

The following tables summarize the quantitative data obtained from the Suzuki-Miyaura cross-coupling reactions between this compound and various ortho-substituted phenylboronic acids.

Table 1: Reaction Yields of Mono-, Di-, and Tri-substituted Arylpyridines

EntryPhenylboronic AcidProductYield (%)
1o-Methoxyphenylboronic acid3-Aryl-4,5-dibromo-2,6-dimethylpyridine75
2o-Methoxyphenylboronic acid3,5-Diaryl-4-bromo-2,6-dimethylpyridine82
3o-Methoxyphenylboronic acid3,4,5-Triaryl-2,6-dimethylpyridine68
4o-Chlorophenylboronic acid3-Aryl-4,5-dibromo-2,6-dimethylpyridine78
5o-Chlorophenylboronic acid3,5-Diaryl-4-bromo-2,6-dimethylpyridine85
6o-Chlorophenylboronic acid3,4,5-Triaryl-2,6-dimethylpyridine71

Table 2: Rotational Barriers for Atropisomeric Di- and Tri-arylpyridines

CompoundRotational Barrier (kcal/mol)Method
3,5-Di(o-methoxyphenyl)-4-bromo-2,6-dimethylpyridine> 25Thermal epimerization
3,4,5-Tri(o-methoxyphenyl)-2,6-dimethylpyridine> 25Thermal epimerization
3,5-Di(o-chlorophenyl)-4-bromo-2,6-dimethylpyridine23.5HT NMR
3,4,5-Tri(o-chlorophenyl)-2,6-dimethylpyridine24.1HT NMR

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the synthesis of mono-, di-, and tri-substituted arylpyridines from this compound.

Materials:

  • This compound

  • ortho-Substituted phenylboronic acid (e.g., o-methoxyphenylboronic acid, o-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired ortho-substituted phenylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution, or 3.3 mmol for tri-substitution), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol) to the flask.

  • Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired atropisomeric arylpyridine.

Note: The order of substitution is generally observed to be at the 3- and 5-positions first, followed by the 4-position. This selectivity is influenced by steric and electronic factors.[1][2]

Visualizations

Experimental Workflow for Atropisomer Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification s1 This compound r1 Combine reactants in Toluene/Water s1->r1 s2 ortho-Substituted Phenylboronic Acid s2->r1 s3 Pd(OAc)2 / PPh3 s3->r1 s4 K2CO3 s4->r1 r2 Inert Atmosphere (N2/Ar) r1->r2 r3 Heat to 90°C r2->r3 w1 Aqueous Workup r3->w1 After 12-24h w2 Extraction with Ethyl Acetate w1->w2 w3 Drying and Concentration w2->w3 w4 Column Chromatography w3->w4 p1 Mono-arylpyridine w4->p1 1.1 eq. Boronic Acid p2 Di-arylpyridine (Atropisomeric) w4->p2 2.2 eq. Boronic Acid p3 Tri-arylpyridine (Atropisomeric) w4->p3 3.3 eq. Boronic Acid

Caption: Workflow for the synthesis of atropisomeric arylpyridines.

Signaling Pathway of Suzuki-Miyaura Cross-Coupling

G cluster_cat Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation ox_add->transmetal Ar-Pd(II)-X red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-Ar' red_elim->pd0 product Ar-Ar' (Arylpyridine) red_elim->product start Ar-X (Bromopyridine) start->ox_add boronic Ar'-B(OR)2 (Boronic Acid) boronic->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Regioselective Functionalization of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a versatile, electron-deficient heterocyclic building block with multiple reactive sites amenable to selective functionalization. The differential reactivity of the bromine atoms at the C3, C4, and C5 positions allows for the stepwise and regiocontrolled introduction of various substituents, making it a valuable scaffold in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound via common cross-coupling and metal-halogen exchange reactions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to achieve mono-, di-, or tri-arylation with a degree of regioselectivity. Studies have shown that the reaction with ortho-substituted phenylboronic acids can provide insights into the order of substitution.[1][2][3]

Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling

The regioselectivity of the Suzuki-Miyaura coupling on this compound is influenced by the stoichiometry of the boronic acid and the reaction conditions. The general trend observed is a propensity for initial coupling at the C4 and C5 positions.

Coupling PartnerStoichiometry (Boronic Acid)Major ProductsObserved Regioselectivity
(2-Methoxyphenyl)boronic acid1.0 - 3.0 equiv.Mono-, di-, and tri-arylated pyridinesPreferential substitution at C4 and C5 positions initially.[1][2]
Phenylboronic acid1.1 equiv.4-Phenyl-3,5-dibromo-2,6-dimethylpyridine (Hypothetical)Based on general reactivity, C4 is often the most reactive site in similar systems.
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), and sodium carbonate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add [Pd(PPh₃)₄] (0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. For this compound, this reaction offers a pathway to introduce alkynyl moieties, which are valuable for further transformations. While specific studies on this substrate are not widely reported, a general protocol can be adapted from procedures for other polyhalogenated pyridines.[4]

Data Presentation: Predicted Regioselectivity in Sonogashira Coupling

Based on the electronic properties of the pyridine ring, the C4 position is expected to be the most reactive site for Sonogashira coupling.

Coupling PartnerMajor Predicted ProductRationale
Phenylacetylene4-(Phenylethynyl)-3,5-dibromo-2,6-dimethylpyridineThe C4 position is the most electron-deficient and sterically accessible for oxidative addition.
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling (Model Protocol)

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • [Pd(PPh₃)₂Cl₂] (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. This reaction can be applied to this compound to introduce primary or secondary amines. The regioselectivity is anticipated to favor the C4 position.

Data Presentation: Predicted Regioselectivity in Buchwald-Hartwig Amination
AmineMajor Predicted ProductRationale
Morpholine4-(Morpholino)-3,5-dibromo-2,6-dimethylpyridineThe C4 position is generally the most activated towards palladium-catalyzed amination in related systems.
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling (Model Protocol)

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or under a stream of inert gas, add [Pd₂(dba)₃] (0.02 equiv.) and Xantphos (0.05 equiv.) to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • In a separate Schlenk flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with inert gas.

  • Add the amine (1.2 equiv.) followed by the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Regioselective Functionalization via Metal-Halogen Exchange

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, can be used to generate a lithiated pyridine species that can then be trapped with an electrophile. The regioselectivity of this reaction is highly dependent on the reaction temperature and the directing effects of the substituents. For this compound, the bromine at the C4 position is expected to undergo exchange most readily at low temperatures.

Data Presentation: Predicted Regioselectivity in Metal-Halogen Exchange
ReagentElectrophileMajor Predicted ProductRationale
n-BuLi (-78 °C)DMF3,5-Dibromo-2,6-dimethylpyridine-4-carbaldehydeThe C4-Br bond is the most kinetically favored for lithium-halogen exchange.
Experimental Protocol: Lithiation and Trapping (Model Protocol)

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice/acetone bath

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselective_Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura ArB(OH)₂ Pd Catalyst Sonogashira Sonogashira This compound->Sonogashira R-C≡C-H Pd/Cu Catalysts Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH Pd Catalyst Metal-Halogen Exchange Metal-Halogen Exchange This compound->Metal-Halogen Exchange 1. n-BuLi 2. Electrophile Arylated Pyridines Arylated Pyridines Suzuki-Miyaura->Arylated Pyridines Alkynylated Pyridines Alkynylated Pyridines Sonogashira->Alkynylated Pyridines Aminated Pyridines Aminated Pyridines Buchwald-Hartwig->Aminated Pyridines Electrophile-Trapped Pyridines Electrophile-Trapped Pyridines Metal-Halogen Exchange->Electrophile-Trapped Pyridines

Caption: Overall workflow for the regioselective functionalization of this compound.

Suzuki_Miyaura_Pathway Start This compound Reagents Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ Start->Reagents Reaction Suzuki-Miyaura Coupling (80-100 °C) Reagents->Reaction Product Mono/Di/Tri-Arylated Pyridine Reaction->Product

Caption: Signaling pathway for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Pathway Start This compound Reagents Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N Start->Reagents Reaction Sonogashira Coupling (RT - 50 °C) Reagents->Reaction Product Mono-Alkynylated Pyridine Reaction->Product

Caption: Signaling pathway for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Pathway Start This compound Reagents Amine Pd₂(dba)₃, Xantphos, NaOtBu Start->Reagents Reaction Buchwald-Hartwig Amination (90-110 °C) Reagents->Reaction Product Mono-Aminated Pyridine Reaction->Product

Caption: Signaling pathway for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines starting from the readily available 3,4,5-Tribromo-2,6-dimethylpyridine. The methods described herein utilize palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, amino, and alkynyl functionalities, respectively. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective substitution of bromine atoms with various aryl groups. A study on the reaction with ortho-substituted phenylboronic acids has shown that mono-, di-, and tri-arylpyridine derivatives can be synthesized.[1][2][3] The separation of these products can be achieved by column chromatography.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid, palladium catalyst, and base in a solvent. degas Degas the reaction mixture. start->degas heat Heat the mixture under an inert atmosphere. degas->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor quench Cool the reaction and quench. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify characterize Characterize the product. purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a mono-aryl substituted pyridine. The degree of substitution can be controlled by varying the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired substituted pyridine.

Quantitative Data: Suzuki-Miyaura Coupling
EntryBoronic AcidProduct(s)Yield (%)
12-Methoxyphenylboronic acid (1.1 eq)Mono- and Di-substituted75 (total)
22-Methoxyphenylboronic acid (2.2 eq)Di- and Tri-substituted85 (total)
32-Methoxyphenylboronic acid (3.3 eq)Tri-substituted90

Data adapted from Dudziński et al., Beilstein J. Org. Chem. 2018, 14, 2384–2393.[1][2][3]

Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method can be applied to this compound to introduce primary or secondary amines, leading to the synthesis of various aminopyridines. The regioselectivity of the amination can be influenced by the choice of catalyst, ligand, and reaction conditions.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Complex Amine Complex Oxidative Addition Complex->Amine Complex R2NH Amido Complex Amido Complex Amine Complex->Amido Complex - HBr (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the mono-amination of this compound. The choice of ligand and base is crucial for achieving high yields and selectivity.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous toluene or dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) to a dry reaction vessel.

  • Add anhydrous toluene or dioxane (5 mL).

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing.

Quantitative Data: Buchwald-Hartwig Amination (Representative)
EntryAmineLigandBaseYield (%)
1MorpholineXPhosNaOtBuData not available
2AnilineRuPhosLHMDSData not available
3n-ButylamineBINAPNaOtBuData not available

Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an effective method for introducing alkynyl moieties onto the pyridine ring of this compound. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Logical Relationship: Sonogashira Coupling Components

Sonogashira_Components Start This compound Product Alkynyl-Substituted Pyridine Start->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product CoCatalyst Copper(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et3N) Base->Product

Caption: Key components of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the mono-alkynylation of this compound. Selective substitution at different positions may be possible by tuning the reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data: Sonogashira Coupling (Representative)
EntryAlkyneCatalyst SystemBaseYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NData not available
21-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHData not available
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NData not available

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific substrates and desired products. All reactions should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment.

References

Application Notes and Protocols: 3,4,5-Tribromo-2,6-dimethylpyridine as a Versatile Organic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4,5-tribromo-2,6-dimethylpyridine as a foundational building block in organic synthesis. Its trifunctional nature allows for the strategic and sequential introduction of various substituents, paving the way for the creation of complex molecular architectures with applications in medicinal chemistry, materials science, and catalysis.

Introduction

This compound is a polysubstituted pyridine derivative that serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules. The presence of three bromine atoms at the 3, 4, and 5 positions of the pyridine ring, flanked by two methyl groups at the 2 and 6 positions, offers distinct reactivity profiles for each bromine atom, enabling selective functionalization through various cross-coupling reactions. This building block is particularly valuable for the synthesis of sterically hindered and electronically diverse pyridine derivatives.

Applications in Organic Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly substituted pyridines.

Suzuki-Miyaura Cross-Coupling: Synthesis of Triarylpyridines and Atropisomeric Compounds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. With this compound, this reaction can be employed to synthesize triarylpyridine derivatives. Of particular interest is the synthesis of atropisomeric biaryl compounds, which are molecules that are chiral due to restricted rotation around a single bond. The reaction of this compound with ortho-substituted arylboronic acids can lead to the formation of stable atropisomers with potential applications in asymmetric catalysis.[1][2]

A study on the reaction of this compound with ortho-methoxyphenylboronic acid has shown that a mixture of mono-, di-, and tri-substituted products can be obtained, which are separable by column chromatography.[3] The reaction proceeds sequentially, with the bromine at the 4-position being the most reactive, followed by the bromines at the 3 and 5 positions.

Experimental Workflow for Suzuki-Miyaura Coupling

Sequential Suzuki-Miyaura Coupling start This compound step1 Suzuki-Miyaura Coupling (1st equivalent of Arylboronic Acid) start->step1 product1 Monosubstituted Pyridine step1->product1 step2 Suzuki-Miyaura Coupling (2nd equivalent of Arylboronic Acid) product1->step2 product2 Disubstituted Pyridine step2->product2 step3 Suzuki-Miyaura Coupling (3rd equivalent of Arylboronic Acid) product2->step3 product3 Trisubstituted Pyridine step3->product3

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of Trialkynylpyridines

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This methodology can be applied to this compound to synthesize trialkynylpyridine derivatives. These compounds are of interest in materials science, particularly for applications in nonlinear optics and as building blocks for larger conjugated systems.[6][7][8] While a specific protocol for the tribromo-dimethylpyridine is not detailed in the literature, a general procedure for polybrominated pyridines can be adapted.

Proposed Sonogashira Coupling Pathway

Sonogashira Coupling Pathway start This compound + 3 eq. Terminal Alkyne conditions Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) cocatalyst (e.g., CuI) Amine Base (e.g., Et3N) start->conditions product 3,4,5-Trialkynyl-2,6-dimethylpyridine conditions->product

Caption: General pathway for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of Triaminopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10][11] This reaction can be utilized to introduce up to three amino groups onto the pyridine core of this compound. The resulting triaminopyridine derivatives can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A general protocol for the amination of bromopyridines can be adapted for this substrate.

Buchwald-Hartwig Amination Logical Flow

Buchwald-Hartwig Amination Flow start This compound + 3 eq. Amine catalyst_system Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) start->catalyst_system product 3,4,5-Triamino-2,6-dimethylpyridine catalyst_system->product

Caption: Logical flow for the Buchwald-Hartwig amination of this compound.

Applications of Substituted Pyridine Derivatives

The substituted pyridine derivatives synthesized from this compound have potential applications in various fields:

  • Medicinal Chemistry: Polysubstituted pyridines are a common scaffold in many biologically active compounds. Triarylpyridine derivatives have been investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[12][13] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[12]

  • Materials Science: Pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs).[14] The electronic properties of highly substituted pyridines can be tuned by the choice of substituents, making them suitable for use as host materials or in charge transport layers.

  • Asymmetric Catalysis: Atropisomeric biaryl pyridine derivatives can serve as chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[1][2]

Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine

This protocol is adapted from a published procedure.[3]

Materials:

  • This compound

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), 2-methoxyphenylboronic acid (3.3 eq.), and K₂CO₃ (6.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired trisubstituted pyridine.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound363.881.0
2-Methoxyphenylboronic acid151.963.3
3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine425.53-
Generalized Protocol for Sonogashira Cross-Coupling

This is a generalized protocol based on procedures for other bromopyridines.[15]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DMF.

  • Add the terminal alkyne (3.3-3.5 eq.), Pd(PPh₃)₄ (0.05-0.10 eq.), and CuI (0.10-0.20 eq.).

  • Add the amine base (e.g., Et₃N, 5.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

Catalyst System ComponentTypical Loading (mol%)
Pd(PPh₃)₄5 - 10
CuI10 - 20
Generalized Protocol for Buchwald-Hartwig Amination

This is a generalized protocol based on procedures for other bromopyridines.[16][17]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add Pd₂(dba)₃ (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene or dioxane.

  • Add this compound (1.0 eq.), the amine (3.3-3.6 eq.), and the base (e.g., NaOtBu, 4.0 eq.).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterCondition
Palladium PrecatalystPd₂(dba)₃
LigandBINAP, XPhos, etc.
BaseNaOtBu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane
Temperature80 - 110 °C

Quantitative Data Summary

The following table summarizes the reported yields for the Suzuki-Miyaura reaction of this compound with 2-methoxyphenylboronic acid.[3]

ProductYield (%)
Mono-substitutedVariable
Di-substitutedVariable
Tri-substitutedup to 95%

Note: Yields are dependent on the stoichiometry of the boronic acid used.

The following table presents IC₅₀ values for some triarylpyridine derivatives against various cancer cell lines, demonstrating the potential biological activity of compounds accessible from this building block.[12]

CompoundHeLa (μM)MCF-7 (μM)A549 (μM)
9p (a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative)0.0470.0850.90
CA-4 (Combretastatin A-4, reference compound)0.0040.0030.003

Note: Compound 9p is structurally related to the types of molecules that can be synthesized from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of polysubstituted pyridine derivatives. Its utility in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides access to complex molecular architectures with significant potential in medicinal chemistry, materials science, and asymmetric catalysis. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to explore the full potential of this powerful synthetic intermediate.

References

Application Notes and Protocols: Atropselective Suzuki-Miyaura Coupling with 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral biaryl scaffolds are privileged structures in medicinal chemistry, natural products, and chiral ligands. The atropselective Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of these non-racemic atropisomers. This document provides detailed application notes and protocols for the atropselective Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids. This reaction allows for the controlled, sequential substitution of the bromine atoms on the pyridine ring, leading to the formation of sterically hindered and axially chiral biarylpyridines. Such compounds are of significant interest in drug discovery and materials science due to their unique three-dimensional structures.

Reaction Principle and Significance

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. In the context of this compound, the presence of multiple bromine atoms allows for selective and sequential functionalization. The introduction of bulky ortho-substituted aryl groups restricts the rotation around the C-C single bond between the pyridine and aryl rings, giving rise to stable atropisomers. By employing a chiral palladium catalyst, the reaction can be rendered enantioselective, providing access to specific enantiomers of the atropisomeric products.

The regio- and atropselective coupling on this compound is particularly noteworthy as it provides a pathway to complex, tri-arylated pyridine derivatives with multiple stereogenic axes.[1][2] The substitution pattern can be controlled by the stoichiometry of the boronic acid, leading to mono-, di-, and tri-arylated products.[1]

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with 2-Methoxyphenylboronic Acid
EntryEquivalents of Boronic AcidProduct(s)Yield (%)Reference
11.0Mono-arylatedNot specified[1]
22.0Di-arylatedNot specified[1]
33.0Tri-arylated>95% (total)[1]

Note: The study by Pomarański et al. focused on the mechanistic aspects and separation of racemic diastereomers. The yields for mono- and di-substituted products from controlled stoichiometry were not explicitly quantified in the provided search results, but their formation was confirmed.

Table 2: Representative Enantioselective Suzuki-Miyaura Couplings of Heteroaryl Halides
EntryHeteroaryl HalideArylboronic AcidChiral LigandPd SourceBaseSolventYield (%)ee (%)Reference
13-Bromopyridine derivativeNaphthalene-1-boronic acid(S)-L1[Pd(allyl)Cl]₂K₃PO₄Toluene8592
22-BromonaphthalenePhenylboronic acid(R,R,R,R)-DTB-SIPE (NHC)Pd(OAc)₂K₃PO₄Dioxane9899
31-Bromo-2-methylnaphthaleneNaphthalene-1-boronic acid(S)-L7Pd(dba)₂K₃PO₄THF9988

This table provides examples of catalyst systems that have been successful in achieving high enantioselectivity in Suzuki-Miyaura couplings of related substrates and can serve as a starting point for optimizing the reaction with this compound.

Experimental Protocols

Protocol 1: General Procedure for Regio- and Diastereoselective (Racemic) Suzuki-Miyaura Coupling

This protocol is adapted from the work of Pomarański et al. and is suitable for investigating the sequential substitution and isolating diastereomeric atropisomers.[1]

Materials:

  • This compound

  • ortho-Substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the ortho-substituted phenylboronic acid (1.0-3.0 eq, depending on the desired degree of substitution), and [Pd(PPh₃)₄] (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol (e.g., 4 mL for a 0.5 mmol scale reaction).

  • Add a 2 M aqueous solution of Na₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-, di-, and tri-arylated products, as well as any diastereomeric atropisomers.

Protocol 2: Proposed Procedure for Atropselective (Enantioselective) Suzuki-Miyaura Coupling

This proposed protocol is based on best practices from the literature for achieving high enantioselectivity in Suzuki-Miyaura couplings of challenging substrates. Optimization of the chiral ligand, base, and solvent may be necessary.

Materials:

  • This compound

  • ortho-Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral monophosphine ligand (e.g., a KenPhos or Buchwald-type ligand) or a chiral N-heterocyclic carbene (NHC) ligand precursor.

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Chiral HPLC column for determining enantiomeric excess

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the chiral ligand (0.04 eq) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir at room temperature for 20-30 minutes to form the active catalyst.

  • To this solution, add this compound (1.0 eq), the ortho-substituted phenylboronic acid (1.1-1.5 eq for mono-substitution), and the base (e.g., K₃PO₄, 3.0 eq).

  • If required for the specific catalyst system, add a small amount of degassed water.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the atropisomeric product by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge Schlenk flask with: - this compound - ortho-Substituted phenylboronic acid - Palladium catalyst - Base B Add degassed solvent A->B C Heat and stir under inert atmosphere B->C D Monitor by TLC/LC-MS C->D E Quench with water D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Column Chromatography G->H I Chiral HPLC for ee H->I

Caption: Experimental workflow for atropselective Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_substrates Substrates Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->ArPdX Base Base Base->ArPdX

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3,4,5-Tribromo-2,6-lutidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4,5-tribromo-2,6-lutidine, a polyhalogenated pyridine derivative. Halogenated pyridines are significant scaffolds in medicinal chemistry and drug discovery due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2] The introduction of multiple bromine atoms onto the 2,6-lutidine core can significantly alter its electronic properties and provide vectors for further functionalization, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[3]

Introduction

2,6-Lutidine is a basic heterocyclic aromatic compound.[4] The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the two electron-donating methyl groups at the 2 and 6 positions activate the ring, directing electrophilic attack to the 3, 5, and, to a lesser extent, the 4 positions. Achieving exhaustive bromination at the 3, 4, and 5 positions requires forcing conditions to overcome the deactivating effect of the pyridine nitrogen and the already substituted bromine atoms. This protocol outlines a potential method for the synthesis of 3,4,5-tribromo-2,6-lutidine via direct bromination of 2,6-lutidine in the presence of fuming sulfuric acid (oleum).

Key Applications

Polyhalogenated pyridine derivatives are valuable intermediates in the synthesis of a wide range of functional molecules. Their applications span several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: The pyridine scaffold is a common feature in many FDA-approved drugs.[5] Halogen atoms can act as bioisosteres, improve metabolic stability, and provide sites for further chemical modification to explore structure-activity relationships (SAR).[6]

  • Agrochemicals: Many pesticides and herbicides incorporate a substituted pyridine ring in their structure.

  • Materials Science: Polyhalogenated aromatic compounds can be used as precursors for the synthesis of advanced materials with specific electronic or photophysical properties.

  • Catalysis: Substituted pyridines can serve as ligands for transition metal catalysts, influencing their reactivity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Tribromo-2,6-lutidine

This protocol describes the proposed synthesis of 3,4,5-tribromo-2,6-lutidine from 2,6-lutidine via electrophilic bromination.

Materials:

  • 2,6-Lutidine (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Bromine (99.5%)

  • Sodium bisulfite

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a trap containing a solution of sodium bisulfite to neutralize any bromine vapors.

  • Reaction Mixture: Carefully add 50 mL of fuming sulfuric acid (20% SO₃) to the flask. Cool the flask in an ice bath to 0-5 °C.

  • Addition of 2,6-Lutidine: Slowly add 5.36 g (0.05 mol) of 2,6-lutidine to the cold, stirring fuming sulfuric acid. The addition should be dropwise to control the exothermic reaction.

  • Addition of Bromine: Once the addition of lutidine is complete, add 26.4 g (0.165 mol) of bromine dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition of bromine is complete, slowly warm the reaction mixture to room temperature and then heat to 120-130 °C. Maintain the reaction at this temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS (if available).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker. This should be done slowly and with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8-9. During neutralization, the mixture should be kept cool in an ice bath. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bisulfite (2 x 50 mL) to remove any unreacted bromine, followed by washing with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization of 3,4,5-Tribromo-2,6-lutidine

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons. The carbons attached to bromine will show a downfield shift.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for three bromine atoms. Common fragmentation patterns for alkyl halides include the loss of a bromine radical or HBr.[7]

Quantitative Data Summary

ParameterValueNotes
Starting Material
2,6-Lutidine5.36 g (0.05 mol)
Reagents
Fuming Sulfuric Acid (20% SO₃)50 mLSolvent and catalyst
Bromine26.4 g (8.5 mL, 0.165 mol)Brominating agent (3.3 equivalents)
Reaction Conditions
Temperature120-130 °C
Reaction Time24-48 hoursTo be optimized based on monitoring
Product
3,4,5-Tribromo-2,6-lutidineTheoretical Yield: 17.2 gActual yield to be determined experimentally
Molecular Weight343.87 g/mol

Predicted Spectroscopic Data

Technique Expected Data
¹H NMR (CDCl₃)δ ~2.6-2.8 ppm (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ ~155-160 (C2, C6), ~130-135 (C4-Br), ~120-125 (C3, C5-Br), ~20-25 (CH₃)
Mass Spec (EI) M⁺ at m/z 341, 343, 345, 347 (characteristic isotopic pattern for Br₃). Fragmentation by loss of Br, HBr.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 2,6-Lutidine + Br₂ + Fuming H₂SO₄ heating Heat to 120-130°C (24-48h) reagents->heating quench Quench with Ice heating->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with DCM neutralize->extract wash Wash with NaHSO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS) purify->characterize signaling_pathway cluster_cell Cell receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response inhibitor 3,4,5-Tribromo-2,6-lutidine Derivative inhibitor->kinase Inhibits

References

Application Notes and Protocols: 3,4,5-Tribromo-2,6-dimethylpyridine in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data and established protocols specifically for 3,4,5-tribromo-2,6-dimethylpyridine in materials science are limited in publicly available literature. The following application notes and protocols are representative examples based on the known reactivity and potential applications of analogous brominated pyridine compounds. These are intended to serve as a guide for researchers and should be adapted and optimized for specific experimental conditions.

Application Note 1: Synthesis of a Novel Biphenyl-Pyridine Derivative for Organic Electronics via Suzuki Coupling

Introduction

This compound is a highly functionalized building block with three reactive bromine sites, making it a valuable precursor for the synthesis of complex organic materials. The bromine atoms can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functionalities and extend the π-conjugated system. This application note describes a hypothetical synthetic route to a novel biphenyl-pyridine derivative, a class of materials often explored for their potential use as hole-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs).

Logical Workflow for Material Synthesis

The synthesis of the target biphenyl-pyridine derivative from this compound involves a two-step process: first, the synthesis of the tribrominated pyridine, followed by a selective Suzuki coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki Coupling Reaction Start 2,6-Dimethylpyridine Bromination Electrophilic Bromination Start->Bromination Br₂, H₂SO₄ Product1 This compound Bromination->Product1 Product1_ref This compound Coupling Suzuki Coupling Product1_ref->Coupling BoronicAcid 4-Biphenylboronic Acid BoronicAcid->Coupling Pd Catalyst, Base TargetMolecule Target Biphenyl-Pyridine Derivative Coupling->TargetMolecule

Caption: Synthetic workflow for the preparation of a target biphenyl-pyridine derivative.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Dimethylpyridine (1.0 eq)

  • Bromine (3.3 eq)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (5 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 2,6-dimethylpyridine in concentrated sulfuric acid in a round-bottom flask cooled in an ice bath, add bromine dropwise via a dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Hypothetical Characterization Data:

Compound1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (101 MHz, CDCl₃) δ (ppm)Mass Spectrometry (m/z)
This compound2.65 (s, 6H)158.2, 145.1, 125.8, 118.9, 24.5[M+H]⁺ calculated for C₇H₇Br₃N: 343.8, found: 343.8

Experimental Protocol 2: Suzuki Coupling of this compound with 4-Biphenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • 4-Biphenylboronic Acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium Carbonate (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Reflux condenser

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add this compound, 4-biphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the target biphenyl-pyridine derivative.

Application Note 2: A Novel Biphenyl-Pyridine Derivative as a Host Material in Phosphorescent OLEDs

Introduction

The synthesized biphenyl-pyridine derivative, owing to its potential for a high triplet energy and good thermal stability, is a candidate for use as a host material in phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Host materials are crucial for preventing the aggregation of phosphorescent dopants and facilitating efficient energy transfer, thereby enhancing device efficiency and lifetime. The bulky nature of the dimethylpyridine core coupled with the extended biphenyl moiety can provide the necessary steric hindrance and electronic properties for a high-performance host.

OLED Device Fabrication and Characterization Workflow

The fabrication of an OLED device involves the sequential deposition of multiple organic and inorganic layers onto a substrate, followed by encapsulation and testing.

OLED_Workflow cluster_fabrication OLED Fabrication cluster_characterization Device Characterization Substrate ITO Substrate Cleaning HTL Hole Transport Layer Deposition Substrate->HTL EML Emissive Layer Deposition (Host + Dopant) HTL->EML ETL Electron Transport Layer Deposition EML->ETL EIL Electron Injection Layer Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Electroluminescence Testing Encapsulation->Testing Data Current-Voltage-Luminance Data Testing->Data

Caption: General workflow for OLED fabrication and characterization.

Experimental Protocol 3: Fabrication of a Hypothetical OLED Device

Device Structure: ITO / HTL (40 nm) / EML (Biphenyl-Pyridine Derivative + Ir(ppy)₃, 20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transporting Layer (HTL) material (e.g., TAPC)

  • Biphenyl-Pyridine Derivative (Host)

  • Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Phosphorescent Dopant)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

  • Deposit the HTL material onto the ITO substrate at a rate of 1-2 Å/s.

  • Co-evaporate the biphenyl-pyridine derivative (host) and Ir(ppy)₃ (dopant) at a predetermined ratio (e.g., 9:1 by weight) to form the emissive layer (EML). The deposition rate should be maintained at ~2 Å/s.

  • Deposit the ETL material at a rate of 1-2 Å/s.

  • Deposit a thin layer of LiF at a rate of 0.1-0.2 Å/s.

  • Deposit the aluminum cathode at a rate of 5-10 Å/s.

  • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device.

Hypothetical Device Performance Data:

ParameterValue
Turn-on Voltage (V)3.2
Maximum Luminance (cd/m²)15,000
Maximum Current Efficiency (cd/A)45.5
Maximum External Quantum Efficiency (%)18.2
CIE Coordinates (x, y)(0.32, 0.61)

Synthetic Utility of Bromine Atoms in 3,4,5-Tribromo-2,6-dimethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the synthetic utility of the bromine atoms in 3,4,5-tribromo-2,6-dimethylpyridine, a versatile building block for the synthesis of highly substituted pyridine derivatives. The strategic functionalization of its three distinct bromine atoms via palladium-catalyzed cross-coupling reactions opens avenues for the creation of diverse molecular architectures relevant to medicinal chemistry and materials science.

Overview of Reactivity

This compound possesses three bromine atoms at positions C3, C4, and C5 of the pyridine ring. The inherent electronic and steric properties of the pyridine core, influenced by the two methyl groups at C2 and C6, dictate the relative reactivity of these bromine atoms in cross-coupling reactions. Experimental evidence, particularly from Suzuki-Miyaura coupling reactions, suggests a regioselective functionalization pattern.

The general order of reactivity for the bromine atoms in palladium-catalyzed cross-coupling reactions is influenced by factors such as the nature of the coupling partners and the reaction conditions. Studies on Suzuki-Miyaura couplings with ortho-substituted phenylboronic acids indicate that the initial substitution tends to occur at the C3 or C5 position, followed by reaction at the C4 position. This regioselectivity allows for a controlled, stepwise introduction of different substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective arylation of the pyridine core.

Regioselective Arylation

Studies involving the reaction of this compound with ortho-substituted phenylboronic acids have demonstrated a distinct regioselectivity. The reaction proceeds in a stepwise manner, allowing for the isolation of mono-, di-, and tri-arylated products by controlling the stoichiometry of the boronic acid.[1][2]

The initial arylation predominantly occurs at one of the C3/C5 positions. Subsequent arylation then proceeds at the remaining C3/C5 position and finally at the C4 position. This observed selectivity can be rationalized by a combination of electronic and steric effects. While the C4 position might be electronically favored for substitution, steric hindrance from the adjacent methyl groups and the bromine at C3 and C5 can direct the initial coupling to the less hindered positions.[1]

Suzuki_Miyaura_Pathway This compound This compound Mono-arylated 3-Aryl-4,5-dibromo- 2,6-dimethylpyridine This compound->Mono-arylated ArB(OH)2 Pd catalyst Di-arylated 3,5-Diaryl-4-bromo- 2,6-dimethylpyridine Mono-arylated->Di-arylated ArB(OH)2 Pd catalyst Tri-arylated 3,4,5-Triaryl- 2,6-dimethylpyridine Di-arylated->Tri-arylated ArB(OH)2 Pd catalyst

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes the results from the Suzuki-Miyaura coupling of this compound with 2-methoxyphenylboronic acid.[1]

EntryEquivalents of Boronic AcidProduct(s)Yield (%)
11.03-(2-methoxyphenyl)-4,5-dibromo-2,6-dimethylpyridine45
3,5-bis(2-methoxyphenyl)-4-bromo-2,6-dimethylpyridine15
22.03,5-bis(2-methoxyphenyl)-4-bromo-2,6-dimethylpyridine60
3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine20
33.03,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the synthesis of mono-arylated 2,6-dimethylpyridine.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start 3,4,5-Tribromo- 2,6-dimethylpyridine + Amine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Reaction C-N Bond Formation Catalyst->Reaction Product Aminated Pyridine Reaction->Product

General Protocol for Buchwald-Hartwig Amination of Polybrominated Pyridines

This generalized protocol is based on established procedures for the amination of other brominated pyridines.[5][6]

Materials:

  • Polybrominated pyridine (e.g., this compound)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the polybrominated pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 equiv.).

  • Add anhydrous toluene or dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Buchwald-Hartwig amination, specific literature detailing the Sonogashira coupling of this compound is scarce. However, the reaction is widely applicable to various brominated heterocycles.[7][8] The expected regioselectivity would likely follow the pattern observed in Suzuki-Miyaura couplings, with the C3/C5 positions being more reactive than the C4 position.

Sonogashira_Reaction Substrates 3,4,5-Tribromo- 2,6-dimethylpyridine + Terminal Alkyne Catalysts Pd Catalyst + Cu(I) Cocatalyst + Base Substrates->Catalysts Coupling C(sp)-C(sp2) Bond Formation Catalysts->Coupling Product Alkynyl-substituted Pyridine Coupling->Product

General Protocol for Sonogashira Coupling of Polybrominated Pyridines

This protocol is a general guideline based on procedures for other brominated pyridines.[7][9]

Materials:

  • Polybrominated pyridine (e.g., this compound)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add the polybrominated pyridine (1.0 equiv.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of polysubstituted pyridines. The differential reactivity of its three bromine atoms under palladium-catalyzed cross-coupling conditions allows for a regioselective and stepwise functionalization. While the Suzuki-Miyaura reaction has been demonstrated to proceed with predictable regioselectivity, the application of Buchwald-Hartwig amination and Sonogashira coupling to this specific substrate warrants further investigation to fully unlock its synthetic potential. The provided protocols offer a solid foundation for researchers to explore these transformations and develop novel pyridine-based molecules for various applications in drug discovery and materials science.

References

Practical Guide to Using 3,4,5-Tribromo-2,6-dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of Potential Applications and Synthetic Protocols Based on Analogous Compounds

Introduction

3,4,5-Tribromo-2,6-dimethylpyridine is a polyhalogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. The presence of three distinct bromine atoms on the pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom and influenced by the steric and electronic effects of the two methyl groups, allows for selective functionalization through various cross-coupling reactions. This guide provides a practical overview of the potential applications of this compound, with detailed protocols derived from established methodologies for structurally similar brominated pyridines. Researchers in medicinal chemistry, materials science, and drug development can leverage this molecule as a scaffold for creating complex and novel molecular architectures.

Key Potential Applications

The strategic placement of three bromine atoms on the 2,6-dimethylpyridine core makes this compound a valuable precursor for the synthesis of a wide range of functionalized molecules. The primary applications are anticipated in the realm of palladium-catalyzed cross-coupling reactions, enabling the sequential and selective introduction of various substituents.

Potential applications include:

  • Pharmaceutical Synthesis: The pyridine core is a common motif in many biologically active compounds. The ability to introduce multiple, diverse substituents allows for the construction of extensive compound libraries for drug discovery.

  • Materials Science: Polysubstituted pyridines are integral components of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The tribrominated scaffold allows for the synthesis of complex ligands and functional materials with tailored electronic and photophysical properties.

  • Agrochemicals: The development of novel pesticides and herbicides often involves the exploration of new chemical space, and functionalized pyridines are a key class of compounds in this area.

Experimental Protocols: Cross-Coupling Reactions

The following protocols are based on well-established procedures for cross-coupling reactions of bromopyridines and are expected to be applicable to this compound. Optimization of reaction conditions may be necessary to achieve desired selectivity and yields.

Selective Monofunctionalization via Suzuki-Miyaura Coupling

The bromine at the 4-position is generally the most reactive towards Suzuki-Miyaura coupling due to its less hindered environment and favorable electronic properties.

Table 1: Reaction Conditions for Selective Mono-Suzuki-Miyaura Coupling

ParameterCondition
Reactants This compound (1 equiv.), Arylboronic acid (1.1 equiv.)
Catalyst Pd(PPh₃)₄ (0.05 equiv.)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80 °C
Reaction Time 12 h

Detailed Protocol:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Selective Mono-Suzuki-Miyaura Coupling

G reagents 1. This compound 2. Arylboronic acid 3. Pd(PPh3)4 4. K2CO3 setup Schlenk Flask under Argon reagents->setup solvent Degassed 1,4-Dioxane/H2O setup->solvent reaction Heat to 80 °C, 12 h solvent->reaction workup Quench with H2O Extract with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 4-Aryl-3,5-dibromo-2,6-dimethylpyridine purification->product

Caption: Workflow for the selective Suzuki-Miyaura coupling at the C4 position.

Sequential Di- and Tri-functionalization

Following the initial monofunctionalization, the remaining bromine atoms can be substituted by employing more reactive cross-coupling conditions or by using different coupling partners. The reactivity of the remaining bromines is expected to be C-5 > C-3.

Table 2: Proposed Conditions for Sequential Suzuki-Miyaura Coupling

StepReactantCatalystLigandBaseSolventTemp. (°C)
Step 2 (C-5) 4-Aryl-3,5-dibromo-2,6-dimethylpyridinePd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100
Step 3 (C-3) 4,5-Diaryl-3-bromo-2,6-dimethylpyridinePd(OAc)₂XPhosCsFt-BuOH110

Detailed Protocol for Step 2 (C-5 functionalization):

  • To the product from the first step (1.0 mmol), add the second arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (0.03 equiv.), SPhos (0.06 equiv.), and K₃PO₄ (2.5 equiv.) in a Schlenk flask.

  • Follow the general procedure for inert atmosphere setup.

  • Add degassed toluene (10 mL) and water (1 mL).

  • Heat the mixture to 100 °C for 18-24 hours.

  • Perform workup and purification as described for the monofunctionalization.

Logical Relationship for Sequential Functionalization

G start This compound mono 4-Aryl-3,5-dibromo- 2,6-dimethylpyridine start->mono Suzuki (C4) di 4,5-Diaryl-3-bromo- 2,6-dimethylpyridine mono->di Suzuki (C5) tri 3,4,5-Triaryl-2,6-dimethylpyridine di->tri Suzuki (C3)

Caption: Stepwise functionalization of this compound.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a highly promising and adaptable scaffold for the synthesis of complex, polysubstituted pyridine derivatives. The protocols and strategies outlined in this guide, based on established reactivity patterns of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further empirical studies will undoubtedly uncover more specific and optimized conditions, expanding the repertoire of reactions and accessible molecular diversity.

Troubleshooting & Optimization

Technical Support Center: 3,4,5-Tribromo-2,6-dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The synthesis of this compound is typically achieved through the direct electrophilic bromination of 2,6-dimethylpyridine (2,6-lutidine). Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions, often involving a strong acid medium like fuming sulfuric acid and a potent brominating agent.

Q2: My reaction yields a mixture of brominated products instead of the desired 3,4,5-tribromo derivative. What could be the cause?

Incomplete bromination is a common issue. This can be due to insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the brominating agent. The electron-withdrawing effect of the bromine atoms progressively deactivates the ring, making subsequent brominations more difficult. It is also possible to form isomeric tribromo-products, although the 3,4,5-isomer is often favored under certain conditions.

Q3: I am observing significant charring and decomposition of my starting material. How can I prevent this?

Charring and decomposition are indicative of excessively harsh reaction conditions. This can be caused by temperatures that are too high or a highly concentrated acidic medium. A gradual increase in temperature and careful control of the reaction atmosphere (e.g., under an inert gas) can help mitigate these side reactions.

Q4: How can I effectively purify the final this compound product?

Purification of polyhalogenated pyridines can be challenging due to their similar polarities. A combination of techniques is often necessary. Initially, a work-up procedure involving quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by neutralization, is crucial. Subsequent purification can be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel, using a carefully selected eluent system.

Q5: Are there any specific safety precautions I should take when running this reaction?

Yes, this reaction involves hazardous materials and requires strict safety protocols. Fuming sulfuric acid is highly corrosive and releases toxic fumes. Bromine is also highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Tribrominated Product - Insufficient brominating agent.- Reaction time is too short.- Reaction temperature is too low.- Increase the molar equivalents of the brominating agent.- Extend the reaction duration.- Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Mono- and Di-brominated Impurities - Incomplete reaction.- Poor mixing.- See "Low Yield" solutions.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Presence of Side-Chain Brominated Byproducts - Radical bromination pathway initiated by light or high temperatures.- Conduct the reaction in the dark.- Maintain a controlled temperature and avoid excessive heating.
Product Decomposition or Charring - Reaction temperature is too high.- Acid concentration is too high.- Lower the reaction temperature.- Use a slightly less concentrated acid medium if possible.
Difficulties in Product Isolation - Product is soluble in the aqueous phase after work-up.- Emulsion formation during extraction.- Ensure complete neutralization of the acid before extraction.- Use a larger volume of organic solvent for extraction or try a different solvent.- For emulsions, add a small amount of brine or use centrifugation.
Co-elution of Impurities during Chromatography - Inappropriate solvent system.- Optimize the eluent system for column chromatography by testing different solvent polarities.- Consider using a different stationary phase if silica gel is not effective.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Materials:

  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Liquid Bromine

  • Sodium Bisulfite

  • Sodium Hydroxide

  • Dichloromethane

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr and SO₂ fumes), add 2,6-dimethylpyridine (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid (10-15 eq) with vigorous stirring.

  • Bromination: Once the addition is complete, slowly add liquid bromine (3.5-4.0 eq) dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition of bromine, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Quenching: Slowly add a saturated aqueous solution of sodium bisulfite until the red color of excess bromine disappears.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. Ensure the mixture is well-stirred and cooled during neutralization.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Visualizations

Reaction_Pathway 2,6-Dimethylpyridine 2,6-Dimethylpyridine Monobromo-Intermediate Monobromo-Intermediate 2,6-Dimethylpyridine->Monobromo-Intermediate Br₂, H₂SO₄/SO₃ Dibromo-Intermediate Dibromo-Intermediate Monobromo-Intermediate->Dibromo-Intermediate Br₂, H₂SO₄/SO₃ This compound This compound Dibromo-Intermediate->this compound Br₂, H₂SO₄/SO₃ Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start_Node Low Yield or Impure Product Analyze_Mixture Analyze reaction mixture (TLC, GC-MS) Start_Node->Analyze_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Mixture->Incomplete_Reaction Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes More_Reagent Add More Brominating Agent Incomplete_Reaction->More_Reagent Yes Purification_Issue Purification Difficulty? Side_Reactions->Purification_Issue No Optimize_Conditions Optimize Temp/Concentration Side_Reactions->Optimize_Conditions Yes Optimize_Purification Optimize Chromatography/Recrystallization Purification_Issue->Optimize_Purification Yes Logical_Relationships Yield Yield Purity Purity Reaction_Time Reaction_Time Reaction_Time->Yield Increases Incomplete_Bromination Incomplete_Bromination Reaction_Time->Incomplete_Bromination Decreases Temperature Temperature Temperature->Yield Increases (to a point) Temperature->Incomplete_Bromination Decreases Decomposition Decomposition Temperature->Decomposition Increases Bromine_Equivalents Bromine_Equivalents Bromine_Equivalents->Yield Increases Bromine_Equivalents->Incomplete_Bromination Decreases Acid_Concentration Acid_Concentration Acid_Concentration->Yield Increases (to a point) Acid_Concentration->Decomposition Increases Incomplete_Bromination->Purity Decreases Decomposition->Purity Decreases

Common side products in the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most prevalent side products are under-brominated derivatives of the starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine). The reaction proceeds in a stepwise manner, and incomplete bromination is a common issue. The primary side products to anticipate are:

  • 3-Bromo-2,6-dimethylpyridine: The initial product of monobromination.

  • 3,5-Dibromo-2,6-dimethylpyridine: The intermediate product of dibromination.

Over-bromination to a tetrabrominated species is also possible, though less commonly reported. Additionally, under certain conditions, particularly with radical initiators, bromination of the methyl groups can occur, leading to undesired benzylic bromide derivatives.

Q2: How can I monitor the progress of the reaction to avoid the formation of these side products?

Regular monitoring of the reaction mixture using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial. By comparing the reaction mixture to standards of the starting material and the desired product, you can assess the extent of the reaction. A well-run reaction should show the gradual disappearance of the starting material and the sequential appearance of the mono-, di-, and finally, the desired tribromo-product.

Q3: What are the key reaction parameters to control to maximize the yield of this compound?

The key to a successful synthesis lies in the careful control of reaction conditions to favor the formation of the tribrominated product. The most critical parameters include:

  • Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to 2,6-dimethylpyridine is paramount. A slight excess of the brominating agent is typically required to drive the reaction to completion; however, a large excess can lead to over-bromination.

  • Reaction Temperature: Electrophilic bromination of pyridines often requires elevated temperatures. However, the temperature must be carefully controlled to prevent runaway reactions and the formation of degradation products.

  • Reaction Time: Sufficient reaction time is necessary for the formation of the tribromo-product. The optimal time should be determined by reaction monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product with a significant amount of starting material remaining. 1. Insufficient amount of brominating agent.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase the molar equivalents of the brominating agent incrementally.2. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed.3. Gradually increase the reaction temperature while carefully monitoring the reaction progress.
The major product is 3,5-Dibromo-2,6-dimethylpyridine. 1. Insufficient brominating agent to achieve tribromination.2. The reaction has not reached completion.1. Add an additional portion of the brominating agent and continue heating.2. Increase the reaction time.
A complex mixture of mono-, di-, and tri-brominated products is obtained, making purification difficult. 1. Poor control over the addition of the brominating agent.2. Non-homogeneous reaction mixture.1. Add the brominating agent portion-wise or as a solution dropwise to maintain better control over the reaction exotherm and stoichiometry.2. Ensure efficient stirring throughout the reaction.
Presence of unidentified impurities in the final product. 1. Over-bromination leading to tetrabromo- derivatives.2. Side-chain bromination on the methyl groups.3. Degradation of starting material or product at high temperatures.1. Use a more precise amount of the brominating agent. Consider using a milder brominating agent.2. Ensure the reaction is performed under electrophilic conditions and avoid radical initiators (e.g., UV light).3. Lower the reaction temperature and extend the reaction time if necessary.
Difficulty in separating the desired product from side products by column chromatography. The polarity of the brominated pyridines is very similar.1. Use a long chromatography column with a shallow solvent gradient.2. Consider recrystallization as an alternative or additional purification step. Different solvents should be screened to find one that selectively crystallizes the desired product.

Experimental Protocols

General Experimental Protocol (Illustrative)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 2,6-dimethylpyridine and a suitable solvent (e.g., concentrated sulfuric acid or oleum).

  • Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add the brominating agent (e.g., bromine or 1,3-dibromo-5,5-dimethylhydantoin - DBDMH) dropwise or in small portions, maintaining the internal temperature below a specified limit.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-120°C) and maintain it for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a basic pH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Relationship of Products and Side Products

G Figure 1. Reaction pathway and potential side products. A 2,6-Dimethylpyridine (Starting Material) B 3-Bromo-2,6-dimethylpyridine (Monobromo Side Product) A->B + Br+ F Side-chain Brominated Products A->F Radical Conditions C 3,5-Dibromo-2,6-dimethylpyridine (Dibromo Side Product) B->C + Br+ D This compound (Desired Product) C->D + Br+ E Over-brominated Products D->E Excess Br+ G Figure 2. General experimental workflow. cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification A Reaction Setup: 2,6-Dimethylpyridine + Solvent B Slow Addition of Brominating Agent A->B C Controlled Heating & Reaction Monitoring B->C D Quenching (Ice) C->D E Neutralization (Base) D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Technical Support Center: Purification of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,4,5-Tribromo-2,6-dimethylpyridine. The following information is based on established principles for the purification of related polyhalogenated pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery Yield After Recrystallization

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures to find the optimal system. Good starting points for polybrominated pyridines include hydrocarbon/ether mixtures (e.g., hexane/diethyl ether) or alcohol/water mixtures.
Using Too Much Solvent Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Adding excess solvent will keep more of the product dissolved even after cooling, thus reducing the yield.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Premature Crystallization During Hot Filtration If an initial hot filtration step is used to remove insoluble impurities, the solution may cool and crystallize in the filter funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Issue 2: Product is an Oil, Not a Crystalline Solid

Possible Cause Troubleshooting Steps
Presence of Impurities Significant amounts of impurities can lower the melting point of the product and inhibit crystallization. Attempt to remove some impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.
Inappropriate Solvent System The solvent system may not be suitable for crystallization. Try a different solvent or a mixture of solvents. Sometimes, adding a non-polar "anti-solvent" (in which the product is insoluble) dropwise to a solution of the product in a more polar solvent can induce crystallization.

Issue 3: Incomplete Separation of Impurities by Column Chromatography

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase The polarity of the eluent may be too high, causing all compounds to elute quickly without separation, or too low, resulting in very slow elution. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase for separation.
Column Overloading Loading too much crude product onto the column will result in broad, overlapping bands. Use an appropriate amount of stationary phase for the amount of sample to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Column Channeling Uneven packing of the stationary phase can lead to "channels" where the solvent flows faster, resulting in poor separation. Ensure the silica gel is packed uniformly in the column.
Co-eluting Impurities Some impurities may have very similar polarity to the desired product, making separation by standard silica gel chromatography difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities arise from the synthesis process, which is typically the direct bromination of 2,6-dimethylpyridine. These can include:

  • Unreacted 2,6-dimethylpyridine: The starting material for the reaction.

  • Mono- and Di-brominated 2,6-dimethylpyridines: Intermediates in the bromination reaction that have not fully reacted.

  • Isomers: Bromination may occur at different positions on the pyridine ring, leading to isomeric impurities.

  • Over-brominated species: Although less common if the stoichiometry is controlled, it's possible to have products with more than three bromine atoms.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for polyhalogenated aromatic compounds include:

  • Single solvents: Toluene, chloroform, or dichloromethane.

  • Solvent mixtures: A common technique is to dissolve the crude product in a small amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then add a non-polar solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes turbid. Heating the mixture to get a clear solution and then allowing it to cool slowly can yield good crystals.

Q3: What are the recommended conditions for column chromatography purification?

A3: For the purification of brominated pyridine derivatives, the following conditions are a good starting point:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity. The exact ratio will depend on the polarity of the impurities. Use TLC to determine the optimal solvent system beforehand.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate to find a solvent system that gives good separation between the product and impurities (a retention factor, Rf, of around 0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Solvent Systems for Purification of Brominated Pyridines

Purification Technique Compound Type Solvent System Expected Purity Typical Yield
RecrystallizationPolybrominated PyridinesHexane/Ethyl Acetate>98%60-80%
RecrystallizationPolybrominated PyridinesMethanol/Water>98%50-70%
Column ChromatographyBrominated PyridinesSilica Gel, Hexane/Ethyl Acetate Gradient>99%70-90%
Column ChromatographyBrominated PyridinesAlumina, Dichloromethane/Methanol Gradient>99%65-85%
(Note: These are representative values based on analogous compounds. Actual results may vary.)

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve ColumnPrep Prepare Silica Gel Column HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool FilterWash Filter and Wash with Cold Solvent Cool->FilterWash Dry Dry Pure Product FilterWash->Dry PureProduct Pure this compound Dry->PureProduct Load Load Crude Product ColumnPrep->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Recrystallization Yield? Start->LowYield OilingOut Product Oiling Out? Start->OilingOut PoorSeparation Poor Column Separation? Start->PoorSeparation SolventCheck Check Solvent System LowYield->SolventCheck Yes TooMuchSolvent Used Too Much Solvent? LowYield->TooMuchSolvent Yes CoolingRate Cooled Too Fast? LowYield->CoolingRate Yes ImpurityCheck High Impurity Level? OilingOut->ImpurityCheck Yes InduceCrystallization Induce Crystallization OilingOut->InduceCrystallization No MobilePhase Optimize Mobile Phase (TLC) PoorSeparation->MobilePhase Yes Overloading Column Overloaded? PoorSeparation->Overloading Yes Packing Check Column Packing PoorSeparation->Packing Yes ChangeSolvent Change Solvent System ImpurityCheck->ChangeSolvent

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Regioselective Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective coupling of 3,4,5-tribromo-2,6-dimethylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling reactions of this compound, with a focus on improving regioselectivity.

Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • A complex mixture of mono-, di-, and tri-substituted products is obtained.

  • The desired regioisomer is formed in low yield.

  • Difficulty in separating the different isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and phosphine ligand is crucial for directing the regioselectivity. For polyhalogenated pyridines, bulky and electron-rich ligands can enhance selectivity. Consider screening different ligands such as SPhos, XPhos, or RuPhos.
Suboptimal Reaction Temperature Temperature can significantly influence the reaction pathway. Lowering the temperature may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. It is advisable to perform a temperature screen to find the optimal conditions for the desired isomer.
Incorrect Base The strength and nature of the base can affect the transmetalation step and, consequently, the regioselectivity. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu, which can lead to side reactions.
Solvent Effects The polarity of the solvent can influence the stability of intermediates and transition states. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A solvent screen may be necessary to optimize selectivity.
Stoichiometry of Boronic Acid Using a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents for mono-substitution) is critical to prevent multiple substitutions.[1]
Issue 2: Low Yield of the Desired Coupled Product

Symptoms:

  • Low conversion of the starting material.

  • Formation of significant amounts of dehalogenated byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation Impurities in reagents or solvents can poison the palladium catalyst. Ensure all reagents and solvents are of high purity and properly degassed to remove oxygen. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may also improve the yield.
Inefficient Transmetalation For Suzuki-Miyaura reactions, the boronic acid may not be efficiently transferred to the palladium center. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate this step, especially in biphasic systems.
Proto-deboronation of Boronic Acid Boronic acids can be unstable under certain conditions, leading to their decomposition before coupling. Using boronate esters (e.g., pinacol esters) can improve stability and reactivity.
Steric Hindrance The methyl groups at the 2- and 6-positions of the pyridine ring can sterically hinder the approach of the catalyst and coupling partner.[2][3][4][5][6] Using less bulky ligands or smaller coupling partners might be necessary.
Issue 3: Difficulty in Achieving Selective Mono-substitution vs. Di- or Tri-substitution

Symptoms:

  • Over-reaction leading to a mixture of di- and tri-substituted products even with one equivalent of the coupling partner.

Possible Causes and Solutions:

CauseRecommended Solution
High Reactivity of Mono-substituted Intermediate The initially formed mono-substituted product can be more reactive than the starting tribromo-pyridine, leading to rapid subsequent couplings.
Reaction Time and Temperature Carefully monitor the reaction progress by techniques like TLC or LC-MS and stop the reaction once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can also help to control the reaction rate.
Slow Addition of the Coupling Partner Adding the boronic acid or other coupling partner slowly over an extended period can help to maintain a low concentration of the coupling partner in the reaction mixture, thereby favoring mono-substitution.

Frequently Asked Questions (FAQs)

Q1: At which position is the first coupling most likely to occur on this compound?

A1: In palladium-catalyzed cross-coupling reactions, oxidative addition is generally favored at the most electronically deficient and sterically accessible position. For polyhalogenated pyridines, the positions alpha (C2/C6) and gamma (C4) to the nitrogen are electronically activated. However, in this compound, the C2 and C6 positions are blocked by methyl groups. Therefore, the C4 position is electronically activated and sterically accessible. However, experimental evidence from Suzuki-Miyaura couplings suggests that substitution occurs preferentially at the C3 and C5 positions.[1][7] This is likely due to a combination of electronic and steric factors, as well as potential directing effects.

Q2: How can I favor coupling at the C4 position?

A2: While C3/C5 selectivity is often observed, favoring C4 coupling might be achieved by modifying the reaction conditions to alter the electronic or steric environment.

  • Ligand Choice: Employing ligands with specific steric profiles might block the C3/C5 positions and favor the C4 position.

  • Directed Metalation: An alternative strategy involves directed ortho-metalation. If a directing group can be installed at a position that favors lithiation at C4, subsequent transmetalation and coupling could provide the desired C4-functionalized product.

Q3: What is the expected order of reactivity for different coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) with this substrate?

A3: The relative reactivity can depend on the specific reaction conditions. However, a general trend can be anticipated based on the nature of the coupling partners.

  • Suzuki-Miyaura Coupling: Generally robust and tolerant of many functional groups. The reactivity of the boronic acid is a key factor.

  • Sonogashira Coupling: Typically requires a copper co-catalyst and is sensitive to the steric bulk of the alkyne. The reaction is often performed under mild conditions.[8]

  • Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the choice of ligand and the nature of the amine. Sterically hindered ligands are often required to facilitate the coupling.

Q4: Are there any specific safety precautions to consider when working with this compound and palladium catalysts?

A4: Standard laboratory safety procedures should always be followed.

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Many palladium catalysts are air- and moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. Handle them in a fume hood.

  • Solvents: Use dry, degassed solvents, as moisture and oxygen can deactivate the catalyst.

Experimental Protocols

Key Experiment: Regioselective Suzuki-Miyaura Coupling

This protocol is based on studies investigating the Suzuki-Miyaura reaction of this compound.[1][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add K₂CO₃ (2.0 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Add degassed water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Quantitative Data Summary

The following table summarizes the influence of key reaction parameters on the regioselectivity of the Suzuki-Miyaura coupling of this compound.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Product Ratio (C3/C5 : C4)Yield (%)Reference
Pd(PPh₃)₄ (3)PPh₃K₂CO₃Dioxane/H₂O10012Predominantly C3/C575-85[1]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11018Data not available-General
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF8024Data not available-General

Note: "General" refers to conditions commonly used for challenging Suzuki-Miyaura couplings of polyhalogenated heterocycles, but not specifically reported for this compound.

Visualizations

Factors Influencing Regioselectivity

G Factors Influencing Regioselectivity in Cross-Coupling cluster_conditions Reaction Conditions A This compound B Regioselectivity A->B C Electronic Effects (C3, C4, C5 positions) C->B D Steric Hindrance (2,6-Me groups) D->B E Reaction Conditions E->B F Catalyst & Ligand G Base H Solvent I Temperature

Caption: Key factors determining the regiochemical outcome.

General Experimental Workflow for Method Development

G Workflow for Optimizing Regioselectivity Start Define Target Regioisomer A Select Coupling Reaction (Suzuki, Sonogashira, etc.) Start->A B Initial Condition Screen (Catalyst, Ligand, Base) A->B C Analyze Product Mixture (NMR, LC-MS) B->C D Is Desired Regioselectivity Achieved? C->D E Optimize Temperature & Solvent D->E No End Scale-up Reaction D->End Yes F Analyze Optimized Results E->F G Is Regioselectivity Improved? F->G G->End Yes Troubleshoot Troubleshoot (Consult Guide) G->Troubleshoot No Troubleshoot->B

Caption: A systematic approach for experimental optimization.

References

Stability and degradation of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3,4,5-Tribromo-2,6-dimethylpyridine. Given the limited publicly available stability data for this specific compound, this guide offers a framework for establishing its stability profile based on industry best practices and knowledge of analogous chemical structures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data is unavailable, based on the general guidelines for polyhalogenated aromatic compounds, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize potential degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, the following degradation pathways are plausible under stress conditions:

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, leading to debromination.[1] The high energy of UV light can cause the C-Br bonds to break, forming radical intermediates that can lead to a variety of degradation products.

  • Oxidative Degradation: The pyridine ring, although generally stable, can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[2][3] This could lead to the formation of N-oxides or ring-opened products.

  • Thermal Degradation: At elevated temperatures, debromination and decomposition of the pyridine ring can occur. The presence of three bromine atoms may influence the thermal stability compared to less substituted pyridines.[4][5]

  • Hydrolysis: The compound is likely to have low aqueous solubility. However, under prolonged exposure to aqueous media, particularly at non-neutral pH, hydrolysis could be a potential degradation pathway, although likely slow.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for separating the intact compound from its potential degradation products.[6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common approach. The development process should involve:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[9][10][11][12][13]

  • Method Optimization: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can resolve the parent compound from all observed degradation peaks. This involves optimizing the mobile phase composition, pH, gradient, and column temperature.[14]

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Troubleshooting Guides

Issue: No degradation is observed during forced degradation studies.
  • Problem: The stress conditions may not be harsh enough.

  • Solution:

    • Increase the duration of the stress exposure.

    • Increase the concentration of the stressor (e.g., higher molarity of acid/base, stronger oxidizing agent).

    • For thermal stress, increase the temperature in controlled increments.

    • For photostability, ensure a light source of sufficient intensity and appropriate wavelength is used, as outlined in ICH Q1B guidelines.[15]

    • If the compound is poorly soluble in the stress medium, consider using a co-solvent, but be mindful that the co-solvent itself could influence the degradation pathway.

Issue: The peak for the parent compound disappears completely, and many small, poorly resolved peaks appear.
  • Problem: The stress conditions are too harsh, leading to extensive decomposition.

  • Solution:

    • Reduce the duration of the stress exposure.

    • Decrease the concentration of the stressor.

    • Lower the temperature for thermal and hydrolytic studies.

    • The goal of forced degradation is to achieve 5-20% degradation to observe the primary degradation products.[11]

Issue: Poor peak shape or shifting retention times are observed during HPLC analysis.
  • Problem: This could be due to interactions of the compound or its degradants with the column, or issues with the mobile phase.

  • Solution:

    • Adjust the pH of the mobile phase. The pKa of the pyridine nitrogen will influence its ionization state and chromatographic behavior.

    • Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

    • Evaluate different column chemistries (e.g., C8, phenyl-hexyl) if peak tailing is persistent on a C18 column.

    • Ensure the HPLC system is properly equilibrated.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Assess the peak purity of the parent compound.

  • Identify and characterize the major degradation products, if possible, using techniques like LC-MS.

Stress Condition Typical Conditions Potential Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C, 24hMinimal degradation expected
Base Hydrolysis0.1 M NaOH, 60°C, 24hPotential for debromination
Oxidation3% H₂O₂, RT, 24hPyridine N-oxide, ring-opened products
Thermal80°C (solid), 60°C (solution), 48hDebromination, charring at higher temperatures
PhotolyticICH Q1B conditionsDebrominated pyridines

Visualizations

G cluster_0 Stability Assessment Workflow start Start: 3,4,5-Tribromo-2,6- dimethylpyridine forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_val Method Validation method_dev->method_val stability_study Long-Term & Accelerated Stability Studies method_val->stability_study data_analysis Data Analysis & Shelf-Life Determination stability_study->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for establishing the stability profile.

G cluster_photo Photodegradation cluster_ox Oxidation cluster_thermal Thermal Degradation parent This compound photo_deg Debrominated Species parent->photo_deg UV Light n_oxide Pyridine N-Oxide parent->n_oxide H₂O₂ ring_open Ring-Opened Products parent->ring_open H₂O₂ (harsh) thermal_deg Debromination/Decomposition parent->thermal_deg Heat

Caption: Potential degradation pathways.

References

3,4,5-Tribromo-2,6-dimethylpyridine handling and storage protocols

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards I should be aware of? Based on analogous compounds, 3,4,5-Tribromo-2,6-dimethylpyridine should be handled as a hazardous substance. Potential health hazards include:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Damage: Likely to cause serious eye irritation or potentially severe eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or vapor.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound? Given the potential hazards, the following PPE is strongly recommended:

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if you suspect contamination.

  • Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation.

Q3: What are the correct storage procedures for this chemical? Store the compound in a tightly sealed container to prevent moisture ingress. The storage area should be cool, dry, and well-ventilated. Keep it away from direct sunlight, heat, and all sources of ignition.[2] It should be stored separately from incompatible materials.

Q4: Which chemicals are considered incompatible with this compound? Avoid contact with the following classes of chemicals, as they are known to be incompatible with similar pyridine derivatives:

  • Strong oxidizing agents

  • Strong acids[3]

  • Acid chlorides[3]

  • Chloroformates[3]

Q5: What should I do in case of accidental exposure?

  • After Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • After Skin Contact: Remove all contaminated clothing. Wash the affected skin area with soap and copious amounts of water for at least 15 minutes. Seek medical advice if irritation develops.

  • After Eye Contact: Immediately and thoroughly rinse the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q6: What is the correct procedure for cleaning up a spill? For small spills, wear full PPE and work within a ventilated area. Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.

Q7: How should I dispose of waste containing this compound? All waste materials, including empty containers, should be treated as hazardous waste. Disposal must be carried out by a licensed contractor and in strict accordance with local, state, and federal environmental regulations. Do not pour down the drain or dispose of in general trash.

Troubleshooting Guide

Issue: The compound has a brownish tint or appears darker than expected.

  • Possible Cause: This may indicate the presence of impurities or that the compound has undergone some degradation, possibly due to prolonged exposure to light or air.

  • Solution: For sensitive experiments, using a discolored reagent is not recommended as it may lead to unwanted side reactions or impure products. Consider purifying the material (e.g., by recrystallization) if a suitable procedure is known, or procure a fresh batch of the compound.

Issue: The compound is difficult to dissolve in my chosen solvent.

  • Possible Cause: Halogenated aromatic compounds have variable solubility. The high degree of bromination may significantly reduce solubility in non-polar solvents compared to the parent dimethylpyridine.

  • Solution:

    • Test a range of solvents: Perform small-scale solubility tests with various common laboratory solvents (e.g., dichloromethane, THF, ethyl acetate, DMF, DMSO).

    • Apply gentle heat: Warming the mixture in a water bath may aid dissolution.

    • Use sonication: An ultrasonic bath can help break apart solid agglomerates and increase the rate of dissolution.

Data for Structurally Related Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound to provide an approximate indication of its properties.

Property3-Bromo-2,6-dimethylpyridine3,5-Dibromo-2,6-dimethylpyridine2,6-Dimethylpyridine (Lutidine)
CAS Number 3430-31-73430-34-0[4]108-48-5[5]
Molecular Formula C₇H₈BrNC₇H₇Br₂N[4]C₇H₉N
Molecular Weight 186.05 g/mol 264.94 g/mol [4]107.15 g/mol
Physical State LiquidSolid[4]Liquid
Density 1.431 g/mL (at 25 °C)Not Available0.92 g/cm³ (at 25 °C)
Boiling Point 194.5 °C[6]Not Available143 - 145 °C
Flash Point 86.7 °CNot Available33 °C
Hazard Summary Causes skin irritation, serious eye damage, and respiratory irritation.Assumed hazardous.Flammable liquid, Harmful if swallowed, Causes skin and eye irritation.
Experimental Protocols
General Protocol for Safe Weighing and Transfer

This protocol outlines the essential steps for safely handling a potent, powdered chemical reagent.

  • Preparation: 1.1. Confirm that a current, substance-specific risk assessment has been completed. 1.2. Don all required PPE (safety goggles, face shield, lab coat, chemically resistant gloves). 1.3. Verify that the chemical fume hood is operational and the sash is at the appropriate height. 1.4. Prepare the work area by laying down absorbent bench paper and ensuring all necessary equipment (spatulas, weigh paper/boat, receiving flask) is present.

  • Weighing and Transfer: 2.1. Place a tared weigh boat on the analytical balance inside the fume hood. 2.2. Retrieve the stock container of this compound from its designated storage location. 2.3. Inside the fume hood, carefully open the container. 2.4. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid creating airborne dust. 2.5. Securely close the lid of the stock container. 2.6. Carefully add the weighed powder to the reaction vessel, ensuring no material is lost. A powder funnel may be used.

  • Cleanup: 3.1. Clean the spatula with an appropriate solvent. 3.2. Dispose of the weigh boat, any contaminated bench paper, and gloves in the designated solid hazardous waste container. 3.3. Wipe down the exterior of the stock container before returning it to storage. 3.4. Wash hands thoroughly with soap and water after removing PPE.

Visualizations

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage a Conduct Risk Assessment b Don Full PPE a->b c Prepare Fume Hood Workspace b->c d Retrieve Compound c->d Proceed e Weigh Required Amount d->e f Transfer to Reaction e->f g Securely Close Stock Bottle f->g h Decontaminate Equipment g->h Proceed k Return Stock to Storage g->k i Clean Workspace h->i j Dispose of Waste i->j l Remove PPE & Wash Hands j->l k->l

Caption: A logical workflow for the safe handling of hazardous chemical compounds.

G cluster_incompatible Store Separately From: compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers Risk of Exothermic Reaction acids Strong Acids compound->acids Risk of Exothermic Reaction others Acid Chlorides & Chloroformates compound->others Risk of Hazardous Reaction

References

Technical Support Center: Overcoming Challenges in Scaling Up 3,4,5-Tribromo-2,6-dimethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this synthesis include:

  • Controlling Exotherms: The bromination of pyridines, especially in the presence of strong acids like oleum, can be highly exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and ensure safety.

  • Reagent Addition: The rate of addition of the brominating agent becomes more critical on a larger scale to maintain temperature control and minimize the formation of impurities.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor volume is essential for consistent reaction progress and to avoid localized areas of high reagent concentration, which can lead to side reactions.

  • Work-up and Product Isolation: Handling large volumes of corrosive and hazardous materials during quenching, neutralization, and extraction requires careful planning and appropriate equipment. Product purification can also be more challenging at scale.

Q2: What is the most effective brominating agent for achieving tribromination of 2,6-dimethylpyridine?

A2: Achieving exhaustive bromination to form this compound typically requires a robust brominating agent and forcing reaction conditions. While elemental bromine (Br₂) or N-bromosuccinimide (NBS) can be used, a combination of a stable brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a highly acidic medium such as oleum (fuming sulfuric acid) is often effective for polyhalogenation of deactivated pyridine rings.

Q3: How can the formation of byproducts such as mono-, di-, or tetra-brominated species be minimized?

A3: Minimizing byproducts requires careful control over reaction parameters:

  • Stoichiometry: Precise control of the molar equivalents of the brominating agent is crucial. A slight excess is generally needed to drive the reaction to completion, but a large excess can lead to over-bromination.

  • Temperature: Maintaining the optimal reaction temperature is key. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and the formation of over-brominated products.

  • Reaction Time: Monitoring the reaction progress using techniques like GC-MS or HPLC is essential to stop the reaction once the desired product is maximized and before significant amounts of byproducts are formed.

Q4: What are the recommended methods for purifying the final product?

A4: Purifying polyhalogenated pyridines can be challenging due to the similar physical properties of the desired product and related byproducts. A combination of techniques is often most effective:

  • Column Chromatography: This is a standard method for separating compounds with different polarities. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the tribrominated product from other species.

  • Recrystallization: If a suitable solvent or solvent mixture can be identified, recrystallization is an excellent method for obtaining highly pure crystalline material, especially at a larger scale.

  • Distillation: Although less common for this type of compound due to high boiling points, vacuum distillation may be an option if the product is thermally stable.

Q5: What safety precautions are essential when working with oleum and brominating agents?

A5: Both oleum and brominating agents are hazardous, and strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.

  • Quenching: The quenching of oleum is extremely exothermic and must be done slowly and carefully by adding the reaction mixture to a large excess of ice with efficient stirring.

  • Emergency Preparedness: Have appropriate spill kits and emergency neutralizers (e.g., sodium bicarbonate) readily available. Ensure access to an emergency shower and eyewash station.

Troubleshooting Guides

Problem EncounteredPotential CauseRecommended Solution
Reaction Stalls / Incomplete Conversion Insufficient activation of the pyridine ring.Ensure the use of a strong acid like oleum to sufficiently protonate the pyridine nitrogen, making the ring more susceptible to electrophilic attack.
Low reaction temperature.Gradually increase the reaction temperature while carefully monitoring for byproduct formation.
Inadequate amount of brominating agent.Increase the molar equivalents of the brominating agent incrementally.
Low Yield of Desired Tribromo Product Formation of significant amounts of mono- and di-brominated byproducts.Increase the reaction time and/or temperature. Ensure at least 3.0 equivalents of the brominating agent are used.
Product loss during aqueous work-up.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to ensure the product is in its freebase form, which is more soluble in organic solvents.
Formation of Over-Brominated Byproducts Excess brominating agent.Carefully control the stoichiometry of the brominating agent.
Reaction temperature is too high or the reaction is run for too long.Optimize the reaction conditions by performing time-course and temperature studies to find the optimal balance.
Difficulties in Product Purification Product co-elutes with impurities during column chromatography.Try a different solvent system with lower polarity or use a different stationary phase (e.g., alumina). High-performance flash chromatography can also provide better separation.
Product oils out during recrystallization.Use a different solvent or a solvent mixture. Try cooling the solution more slowly or seeding with a small crystal of the pure product.

Quantitative Data Summary

Brominating AgentMolar Equivalents (Typical)Common SolventsKey Considerations
**Elemental Bromine (Br₂) **3.0 - 4.0Oleum, Sulfuric Acid, Acetic AcidHighly corrosive and volatile. Requires careful handling.
N-Bromosuccinimide (NBS) 3.0 - 4.0Sulfuric Acid, AcetonitrileEasier to handle than liquid bromine.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 1.5 - 2.0 (provides 3.0-4.0 eq of Br)Oleum, Sulfuric AcidA stable, solid brominating agent with a high bromine content by weight.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles for the bromination of deactivated pyridines. Researchers should conduct small-scale trials to optimize conditions for their specific setup.

Materials:

  • 2,6-Dimethylpyridine (2,6-Lutidine)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Oleum (20% SO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2,6-dimethylpyridine (1.0 eq).

  • Acidification: Cool the flask to 0 °C using an ice-salt bath. Slowly add oleum (10 volumes) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Brominating Agent Addition: Once the addition of oleum is complete and the solution is homogenous, add DBDMH (1.6 eq, providing 3.2 eq of bromine) in small portions over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-100 °C. Monitor the reaction progress by GC-MS.

  • Quenching: Once the starting material is consumed and the desired product is maximized, cool the reaction mixture to room temperature. In a separate large beaker, prepare a stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice.

  • Neutralization: Cool the quenched mixture in an ice bath and slowly add saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow Experimental Workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Work-up and Purification start Add 2,6-Dimethylpyridine to Flask add_oleum Slowly Add Oleum at 0°C start->add_oleum add_dbdmh Add DBDMH in Portions at <10°C add_oleum->add_dbdmh heat Heat to 90-100°C add_dbdmh->heat monitor Monitor by GC-MS heat->monitor quench Quench on Ice monitor->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_pathway Troubleshooting Logical Pathway cluster_yield_issues Yield Issues cluster_purity_issues Purity Issues start Analyze Reaction Outcome low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_conversion Incomplete Conversion low_yield->incomplete_conversion Yes product_loss Product Loss in Work-up low_yield->product_loss No solution1 Increase Reaction Time/Temp incomplete_conversion->solution1 solution2 Increase Equivalents of Brominating Agent incomplete_conversion->solution2 solution3 Optimize pH Before Extraction product_loss->solution3 solution4 Increase Number of Extractions product_loss->solution4 under_brominated Under-brominated Byproducts impure_product->under_brominated Yes over_brominated Over-brominated Byproducts impure_product->over_brominated No solution5 Increase Reaction Time/Temp under_brominated->solution5 solution6 Increase Equivalents of Brominating Agent under_brominated->solution6 solution7 Decrease Reaction Time/Temp over_brominated->solution7 solution8 Decrease Equivalents of Brominating Agent over_brominated->solution8

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Technical Support Center: Suzuki Reactions with 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 3,4,5-Tribromo-2,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the common causes of failure?

A1: Failure of Suzuki reactions with this substrate can often be attributed to several factors inherent to its structure. The 2,6-dimethyl groups introduce significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bonds. Additionally, the electron-withdrawing nature of the pyridine ring and the multiple bromine atoms can influence the electronics of the catalytic cycle. The Lewis basic pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][2] Common issues include inappropriate choice of catalyst, ligand, base, or solvent, as well as suboptimal reaction temperature and time.

Q2: I am observing no product formation or very low conversion of my starting material. What should I investigate first?

A2: When facing a lack of reactivity, the primary components to re-evaluate are the catalyst system (palladium precursor and ligand) and the base.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate.[3] Consider using more electron-rich and bulky phosphine ligands, which are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle for challenging substrates.[4][5] Buchwald-type ligands (e.g., SPhos) have shown success in couplings of hindered aryl halides.[6]

  • Base: The choice and strength of the base are critical. The base is involved in the transmetalation step, and its effectiveness can be highly solvent-dependent.[7][8] Stronger bases like NaOtBu or K₃PO₄ are often required for sterically hindered couplings.[9] Ensure the base is finely powdered and anhydrous for optimal performance.[3]

  • Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.[10]

Q3: My reaction is producing a mixture of mono-, di-, and tri-arylated products. How can I control the selectivity?

A3: Achieving selective arylation on a polyhalogenated substrate like this compound is a known challenge.[11] The substitution pattern is influenced by both steric and electronic factors. Research indicates a general order of substitution for this specific molecule.[12][13]

  • Regioselectivity: The initial substitution is likely to occur at the C4 or C5 position, which is less sterically hindered by the 2,6-dimethyl groups.[13] Subsequent substitutions become progressively more difficult due to increasing steric bulk.

  • Controlling Substitution: To favor mono-arylation, you can systematically reduce the equivalents of the boronic acid used.[14] Careful control over reaction time and temperature can also help. Lower temperatures and shorter reaction times will generally favor the formation of the mono-substituted product. To achieve tri-substitution, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary.[2][14]

Q4: I am observing significant protodebromination (replacement of Br with H) of my starting material. How can this side reaction be minimized?

A4: Protodebromination is a common side reaction in Suzuki couplings, often competing with the desired cross-coupling.[1] It can arise from the reaction of the aryl halide with trace amounts of water in the presence of the base and catalyst. To minimize this:

  • Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use of freshly distilled solvents and oven-dried glassware is recommended.

  • Choice of Base: Some bases are more prone to causing protodebromination. While strong bases are often needed, their use should be optimized.

  • Bulky Ligands: The use of bulky ligands can promote the desired reductive elimination step, making it more competitive with the pathways leading to protodebromination.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Problem: No Reaction or Low Yield (<10%)

This is the most common issue and requires a systematic evaluation of the reaction components.

G start Reaction Failed (No Product) catalyst Check Catalyst System: 1. Is the Pd source active? 2. Is the ligand appropriate? start->catalyst base Evaluate Base: 1. Is it strong enough? 2. Is it anhydrous and finely ground? catalyst->base If catalyst is suitable success Reaction Improved catalyst->success Change to bulky, e-rich ligand (e.g., SPhos, RuPhos). Try different Pd precursor (e.g., Pd₂(dba)₃). conditions Review Reaction Conditions: 1. Is the temperature high enough? 2. Is the atmosphere inert? base->conditions If base is appropriate base->success Switch to stronger base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure anhydrous conditions. boronic_acid Inspect Boronic Acid/Ester: 1. Is it pure? 2. Prone to protodeborylation? conditions->boronic_acid If conditions are optimal conditions->success Increase temperature incrementally. Ensure rigorous degassing of solvent. boronic_acid->success If reagent is viable

Caption: A logical workflow for troubleshooting a failed Suzuki reaction.

1. Optimize the Catalyst System: For sterically hindered substrates, the choice of ligand is paramount.

  • Protocol: Screen a panel of bulky, electron-rich phosphine ligands. Set up parallel reactions with different ligands while keeping other parameters constant.

  • Example Ligands to Screen: SPhos, RuPhos, XPhos.[6] These ligands have proven effective for challenging Suzuki couplings.

2. Evaluate the Base and Solvent System: The interplay between the base and solvent significantly impacts reaction efficiency.

  • Protocol: Test various base and solvent combinations. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-Dioxane/Water or Toluene/Water.[8][15] For very hindered systems, a non-aqueous system with a strong base like NaOtBu in toluene might be necessary.[9]

Data Summary: Base and Ligand Effects on Sterically Hindered Couplings

Catalyst PrecursorLigandBaseSolventTemperature (°C)OutcomeReference
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O100Good to excellent yields for hindered biaryls[6]
Pd(OAc)₂BI-DIME NaOtBu Toluene11097% yield for a highly hindered coupling[9]
Pd(OAc)₂PPh₃NaOtBuToluene1103% yield, demonstrating ineffectiveness[9]
Pd₂(dba)₃AntPhosK₃PO₄Toluene110High reactivity for sterically demanding couplings[16]

3. General Experimental Protocol (Starting Point):

This protocol provides a robust starting point for the Suzuki-Miyaura reaction with this compound.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in degassed solvent (e.g., Toluene or Dioxane).

  • Add the solvent to the reaction vial containing the solids, followed by the catalyst solution via syringe. If a co-solvent is used (e.g., water), add it at this stage (degassed).

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem: Complex Product Mixture and Lack of Selectivity

This issue arises from the multiple reactive sites on the substrate.

G substrate 3,4,5-Tribromo- 2,6-dimethylpyridine mono_sub Mono-arylated (C4 or C5 position) substrate->mono_sub 1 equiv. ArB(OH)₂ di_sub Di-arylated mono_sub->di_sub 2 equiv. ArB(OH)₂ (More forcing) tri_sub Tri-arylated di_sub->tri_sub >3 equiv. ArB(OH)₂ (High Temp)

Caption: General pathway for sequential Suzuki reactions on the substrate.

  • Control Stoichiometry: To isolate the mono-arylated product, use a slight deficiency or stoichiometric amount (0.9-1.0 equivalents) of the boronic acid.[14] For di- or tri-substitution, increase the equivalents of boronic acid accordingly.

  • Optimize Temperature and Time: Perform a time-course study at a fixed temperature to find the optimal time for the formation of the desired product. Lower temperatures will favor the kinetically preferred, less hindered substitution products.

Data Summary: Controlling Selectivity with this compound Based on findings from reactions with ortho-substituted phenylboronic acids.[14]

Equivalents of Boronic AcidTemperature (°C)Reaction TimePredominant Product(s)
1.0 - 1.280 - 90Short (1-4h)Mono-substituted derivatives
2.0 - 2.590 - 100Medium (4-12h)Di-substituted derivatives
> 3.0100 - 110Long (>12h)Tri-substituted derivatives

By systematically applying these troubleshooting steps and optimizing the reaction parameters based on the provided data, researchers can significantly improve the success rate of Suzuki-Miyaura reactions with the challenging this compound substrate.

References

Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered in chemical reactions with 3,4,5-Tribromo-2,6-dimethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Catalyst Poisoning

Catalyst poisoning can lead to sluggish or incomplete reactions, resulting in low yields and purification challenges. This guide provides a systematic approach to diagnosing and resolving common catalyst poisoning issues.

Diagram: Troubleshooting Workflow for Catalyst Deactivation

G cluster_0 Problem Identification cluster_1 Investigation of Catalyst Poisoning cluster_2 Resolution start Low or No Conversion in Reaction check_reagents Verify Reagent Quality (Substrate, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions potential_poison Suspect Catalyst Poisoning check_reagents->potential_poison If reagents appear pure check_conditions->potential_poison If conditions are correct impurity_analysis Analyze Starting Materials for Common Poisons (e.g., Sulfur, Water) potential_poison->impurity_analysis scavenger_test Empirical Test with Catalyst Scavengers potential_poison->scavenger_test catalyst_loading Increase Catalyst Loading potential_poison->catalyst_loading purify_reagents Purify Starting Materials (Recrystallization, Chromatography) impurity_analysis->purify_reagents use_scavenger Incorporate Scavengers in Reaction Protocol scavenger_test->use_scavenger optimize_catalyst Screen Different Catalysts or Ligands catalyst_loading->optimize_catalyst If still no improvement successful_reaction Successful Reaction purify_reagents->successful_reaction use_scavenger->successful_reaction optimize_catalyst->successful_reaction

Caption: A stepwise workflow for diagnosing and resolving catalyst deactivation in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion. What are the likely causes related to catalyst poisoning?

A1: Several factors could be responsible for the inhibition of your Suzuki-Miyaura reaction. With N-heterocyclic substrates like this compound, catalyst poisoning is a common issue. Potential causes include:

  • Substrate-Related Inhibition: The pyridine nitrogen itself can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a well-documented challenge with 2-substituted pyridines, and while your substrate is substituted at other positions, this interaction can still play a role.

  • Impurities in the Starting Material: Your this compound or boronic acid/ester may contain impurities that act as catalyst poisons. Elemental sulfur, for instance, has been identified as a potent poison for palladium catalysts in Suzuki couplings[1].

  • Water Content: While some Suzuki reactions tolerate water, excessive amounts can lead to the decomposition of the boronic acid and hydrolysis of phosphine ligands, which can, in turn, affect catalyst activity.

  • Excess Halides: High concentrations of halide ions (from the substrate or salts) can sometimes negatively impact the catalytic cycle.

Q2: What are some common catalyst poisons I should be aware of when working with palladium or nickel catalysts in cross-coupling reactions?

A2: Both palladium and nickel catalysts, commonly used for cross-coupling reactions, are susceptible to poisoning by a variety of substances[2][3][4]. Key poisons to be aware of are summarized in the table below.

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfatesImpurities from starting material synthesisStrong coordination to the metal center, blocking active sites.
Nitrogen Compounds Excess pyridine, other N-heterocyclesSubstrate, product, or additivesCoordination to the metal, potentially forming stable, inactive complexes.
Halides Excess chloride, bromide, iodideSubstrate, salts, additivesCan alter the electronic properties of the catalyst or form stable halo-complexes.
Water/Hydroxide Moisture in solvents or reagentsIncomplete drying of reagents/glasswareCan lead to ligand hydrolysis or formation of inactive metal hydroxides.
Carbon Monoxide Impurity in gaseous reagents (e.g., CO)Incomplete reactions or side reactionsStrong π-acceptor ligand that can irreversibly bind to the catalyst.
Phosphorus Compounds Phosphines (in excess or degraded)LigandsCan lead to the formation of undesired, less active catalytic species.

Q3: I suspect an impurity in my this compound is poisoning the catalyst. What steps can I take to purify it?

A3: If you suspect impurities in your starting material, consider the following purification techniques:

  • Recrystallization: This is often the most effective method for removing solid impurities. Experiment with different solvent systems to achieve good separation.

  • Activated Carbon Treatment: A solution of your substrate can be treated with activated carbon to adsorb non-polar impurities.

  • Chromatography: Column chromatography over silica gel or alumina can be used to separate the desired substrate from more polar or less polar impurities.

Q4: Can the choice of ligand influence the catalyst's susceptibility to poisoning in reactions with this compound?

A4: Absolutely. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. Bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the metal center from coordination by poisons and can sometimes overcome substrate-related inhibition[5]. If you are experiencing catalyst poisoning, screening different ligands is a highly recommended troubleshooting step.

Q5: My nickel-catalyzed reaction is showing low turnover numbers. Could this be a poisoning issue?

A5: Yes, low turnover numbers in nickel-catalyzed reactions are often indicative of catalyst deactivation. A common deactivation pathway for nickel catalysts, especially in the presence of aryl halides, is the formation of stable, dimeric nickel(II) species that are catalytically inactive[6][7][8]. This can be exacerbated by the presence of coordinating N-heterocycles.

Diagram: Potential Catalyst Deactivation Pathway in Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathways pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)-X(L_n) oxidative_addition->pdII transmetalation Transmetalation (R-M) pdII->transmetalation inactive_pdII [Ar-Pd(II)-X(L_n)]_2 (Inactive Dimer) pdII->inactive_pdII Dimerization pdII_R Ar-Pd(II)-R(L_n) transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product poison Poison (P) (e.g., Sulfur, excess N-heterocycle) poison->pd0 inactive_pd0 Pd(0)L_n(P) (Inactive Complex)

Caption: A simplified catalytic cycle showing potential points of catalyst deactivation by poisons or dimerization.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

  • Reagent Preparation:

    • Ensure all reagents are dry and solvents are degassed.

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane/Water mixture)

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.

    • Add the solvent and degas the mixture for 15-20 minutes.

    • Add the palladium catalyst and any additional ligands.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: If catalyst poisoning is suspected, consider adding a small amount of a scavenger, using a more robust ligand, or further purifying the starting materials before attempting the reaction again.

References

Solvent effects on the reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Tribromo-2,6-dimethylpyridine. The information is designed to address common challenges encountered during experimental work, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: this compound is an electron-deficient aromatic compound. The pyridine ring is substituted with three bromine atoms, which are good leaving groups, and two electron-donating methyl groups. This substitution pattern makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms at the 3, 4, and 5 positions can be displaced by a variety of nucleophiles. The pyridine nitrogen atom can also act as a Lewis base, coordinating to acids and metal catalysts.

Q2: How do the methyl groups at the 2 and 6 positions influence the reactivity of the compound?

A2: The methyl groups at the 2 and 6 positions have two main effects. Electronically, they are weakly activating groups, donating electron density to the pyridine ring. Sterically, they hinder the approach of nucleophiles to the adjacent bromine atoms at the 3 and 5 positions. This steric hindrance can influence the regioselectivity of substitution reactions.

Q3: Which bromine atom is most likely to be substituted in a nucleophilic aromatic substitution reaction?

A3: The regioselectivity of nucleophilic substitution on this compound can be complex and is influenced by both electronic and steric factors, as well as the nature of the nucleophile and reaction conditions. Generally, the bromine at the 4-position is the most electronically activated for nucleophilic attack due to the cumulative electron-withdrawing effect of the nitrogen atom and the other two bromine atoms. However, steric hindrance from the flanking methyl groups can favor attack at the less hindered 4-position over the 3 and 5 positions. Experimental validation is crucial to determine the precise regioselectivity for a specific reaction.

Q4: What types of solvents are suitable for reactions with this compound?

A4: The choice of solvent is critical and depends on the specific reaction being performed. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often preferred. These solvents can solvate the counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity. In contrast, polar protic solvents like water, ethanol, and methanol can solvate the nucleophile itself, potentially reducing its reactivity.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Problem Possible Cause Suggested Solution
Low or no conversion to the desired product in a nucleophilic substitution reaction. 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to displace the bromine atom under the reaction conditions. 2. Inappropriate solvent: The solvent may be deactivating the nucleophile (e.g., a polar protic solvent). 3. Low reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier. 4. Steric hindrance: The methyl groups may be sterically hindering the approach of the nucleophile.1. Use a stronger nucleophile: Consider using the corresponding sodium or potassium salt of the nucleophile, or a more basic amine. 2. Change the solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance nucleophilicity. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. Microwave heating can also be effective. 4. Use a smaller nucleophile: If possible, select a nucleophile with a smaller steric profile.
Formation of multiple substitution products. 1. High reaction temperature or prolonged reaction time: Forcing conditions can lead to the substitution of more than one bromine atom. 2. High concentration of the nucleophile: An excess of the nucleophile can drive multiple substitutions.1. Optimize reaction conditions: Reduce the reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to stop it at the desired conversion. 2. Control stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile.
Side reaction involving the pyridine nitrogen. Presence of acidic protons or Lewis acids: The basic nitrogen atom can be protonated or coordinate to Lewis acids, which can alter the electronic properties of the ring and potentially lead to undesired side reactions.Use a non-acidic medium: Ensure the reaction is performed under neutral or basic conditions. If a Lewis acid is required for the reaction, consider protecting the nitrogen atom, for example, by forming the N-oxide, and then deoxygenating it after the desired substitution.
Difficulty in purifying the product from the reaction mixture. 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Contamination with solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.1. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. Derivatization of the product to alter its polarity for separation might be an option. 2. Solvent removal techniques: Use azeotropic distillation with a lower boiling point solvent (e.g., toluene) to remove residual high-boiling point solvents. For small scales, extraction with a suitable solvent followed by washing can be effective.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-) in various solvents. This data is illustrative and intended to highlight the general trends of solvent effects on SNAr reactions. Actual results may vary depending on the specific nucleophile and reaction conditions.

SolventDielectric Constant (ε)Solvent TypeHypothetical Yield (%) of Monosubstituted Product
Dimethylformamide (DMF)36.7Polar Aprotic85
Dimethyl sulfoxide (DMSO)46.7Polar Aprotic90
Acetonitrile (MeCN)37.5Polar Aprotic75
Tetrahydrofuran (THF)7.6Nonpolar Aprotic40
Toluene2.4Nonpolar Aprotic20
Ethanol (EtOH)24.6Polar Protic30
Methanol (MeOH)32.7Polar Protic25

Experimental Protocols

Illustrative Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the monosubstitution of a bromine atom in this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

experimental_workflow start Start reagents 1. Combine this compound and Nucleophile in Solvent start->reagents reaction 2. Heat and Stir Reaction Mixture under Inert Atmosphere reagents->reaction monitoring 3. Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup 4. Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction 5. Extract Product with Organic Solvent workup->extraction purification 6. Purify Product by Column Chromatography extraction->purification end End purification->end

Caption: Experimental workflow for a typical nucleophilic aromatic substitution reaction.

solvent_effects cluster_solvents Solvent Type cluster_effects Effect on Nucleophile (Nu⁻) polar_aprotic Polar Aprotic (e.g., DMF, DMSO) enhanced_nu Enhanced Reactivity polar_aprotic->enhanced_nu Favors SNAr polar_protic Polar Protic (e.g., EtOH, MeOH) reduced_nu Reduced Reactivity polar_protic->reduced_nu Hinders SNAr nonpolar Nonpolar (e.g., Toluene, THF) poor_solubility Poor Solubility / Low Reactivity nonpolar->poor_solubility Generally Disfavors SNAr

Caption: Logical relationship of solvent types and their effect on nucleophile reactivity in SNAr reactions.

Technical Support Center: Atroposelective Reactions with 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3,4,5-Tribromo-2,6-dimethylpyridine to enhance atropselectivity in chemical reactions. Given the novel application of this reagent in atroposelective synthesis, this guide is based on established principles of physical organic chemistry and evidence from analogous systems involving substituted pyridines.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental application of this compound in atroposelective reactions.

Issue ID Problem Potential Causes Suggested Solutions
AT-001 Low or No Atropselectivity Observed 1. Insufficient steric hindrance from the pyridine derivative. 2. The electronic properties of the pyridine are not suitable for the transition state stabilization. 3. The reaction temperature is too high, allowing for rapid racemization. 4. Inappropriate solvent choice.1. Increase the concentration of this compound to favor the desired reaction pathway. 2. If applicable, consider derivatizing the substrate to introduce groups that can interact with the pyridine. 3. Lower the reaction temperature to better differentiate the diastereomeric transition states. 4. Screen a range of solvents with varying polarities.
AT-002 Poor Chemical Yield 1. The pyridine derivative is acting as a nucleophile or base, leading to side reactions. 2. The starting materials are degrading under the reaction conditions. 3. The catalyst (if any) is being poisoned by the pyridine.1. Use a non-nucleophilic base if deprotonation is required. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Verify catalyst compatibility with halogenated pyridines. Consider using a pre-formed catalyst-pyridine complex.
AT-003 Inconsistent Results Between Batches 1. Impurities in the this compound. 2. Variable water content in the reaction. 3. Inconsistent reaction setup and timing.1. Purify the this compound by recrystallization or column chromatography. 2. Use anhydrous solvents and reagents. The use of 4Å molecular sieves is recommended.[1] 3. Standardize all experimental parameters, including addition rates and stirring speed.
AT-004 Difficulty in Product Purification 1. The pyridine derivative is difficult to separate from the product. 2. Formation of stable adducts between the product and the pyridine.1. Perform an acidic wash (e.g., with dilute HCl) to protonate and remove the basic pyridine derivative into the aqueous layer. 2. Consider using a polymer-supported version of a similar pyridine derivative for easier removal.

Frequently Asked Questions (FAQs)

Q1: What is the proposed role of this compound in inducing atropselectivity?

A1: While direct catalytic applications of this compound in atroposelective synthesis are not yet widely reported, its structure suggests potential roles as a chiral auxiliary modifier, a sterically demanding organocatalyst, or a ligand for a metal catalyst. The bulky bromine and methyl groups at the 2, 3, 5, and 6 positions could provide a rigid and sterically hindered environment around a reactive center, thereby influencing the orientation of substrates in the transition state to favor one atropisomer over the other.

Q2: How does the electronic nature of this compound affect its function?

A2: The three bromine atoms are strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the pyridine nitrogen. This can be advantageous in preventing unwanted side reactions where the pyridine might otherwise act as a nucleophile or base. However, this reduced basicity might also diminish its ability to act as a general base catalyst in certain reaction types.

Q3: What types of atroposelective reactions could potentially benefit from the use of this compound?

A3: Reactions that proceed through a sterically congested transition state are the most likely candidates. These could include atroposelective C-H functionalization, biaryl couplings, and certain types of cycloadditions. The bulky nature of the pyridine derivative could be exploited to control the axial chirality of the products.

Q4: Are there any known safety concerns when working with this compound?

A4: As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Q5: How can I synthesize this compound if it is not commercially available?

A5: The synthesis of polysubstituted pyridines can be complex. A potential synthetic route could involve the direct halogenation of 2,6-dimethylpyridine. However, controlling the regioselectivity of bromination to achieve the 3,4,5-tribromo substitution pattern can be challenging and may require multi-step synthetic sequences.[2][3][4] One possible approach could involve the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for exploring the use of this compound in atroposelective reactions.

Protocol 1: General Procedure for a Test Reaction

  • To a dry reaction vial under an inert atmosphere (e.g., Argon), add the substrate (0.1 mmol, 1.0 equiv.), the coupling partner (0.12 mmol, 1.2 equiv.), and this compound (0.01 mmol, 10 mol%).

  • Add the appropriate anhydrous solvent (2 mL).

  • If a catalyst is used, add the catalyst (e.g., a palladium complex, 0.005 mmol, 5 mol%) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent.

  • Extract the product with an organic solvent, and wash the organic layer with dilute acid to remove the pyridine derivative, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

experimental_workflow Experimental Workflow for Atroposelective Reaction Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Inert Atmosphere reagents Add Substrate, Coupling Partner, & Pyridine Derivative start->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Catalyst (if applicable) solvent->catalyst stir Stir at Desired Temperature catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify hplc Chiral HPLC for ee determination purify->hplc

Caption: A generalized experimental workflow for screening atroposelective reactions.

logical_relationship Troubleshooting Logic for Low Atropselectivity start Low or No Atropselectivity cause1 Insufficient Steric Hindrance start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 solution1 Increase Pyridine Concentration cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Screen Solvents cause3->solution3

Caption: A logical diagram for troubleshooting low atropselectivity.

References

Workup procedures for reactions containing 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Tribromo-2,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and how might this affect my reaction workup?

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Given its basic pyridine nitrogen, unreacted this compound can often be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or saturated aqueous ammonium chloride.[2][3] This will form the corresponding pyridinium salt, which is water-soluble and will be extracted into the aqueous layer. However, ensure your desired product is stable to acidic conditions.

Q3: What are some common side reactions to be aware of when using this compound?

A3: Halogenated pyridines can undergo several side reactions. Depending on the reaction conditions, these may include:

  • Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom.

  • Amination: If ammonia or primary/secondary amines are present, nucleophilic substitution of a bromine atom can occur, particularly at elevated temperatures.[4]

  • Metal-halogen exchange: When using strong bases like organolithium reagents, a bromine atom can be exchanged with the metal.

Q4: Is this compound stable to standard purification techniques like silica gel chromatography?

A4: Halogenated pyridines are generally stable to silica gel chromatography. However, the basicity of the pyridine nitrogen can sometimes lead to tailing or poor separation on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1-2%), can be added to the eluent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Steric hindrance from the two methyl groups and three bromine atoms.Consider using a more reactive catalyst or reagent. For example, in a cross-coupling reaction, a more active palladium catalyst or a different ligand might be required.
Product is Contaminated with Starting Material Inefficient removal during workup.Perform multiple washes with a dilute acidic solution (e.g., 1M HCl) to ensure complete removal of the basic starting material.[3]
Co-elution during chromatography.Optimize the chromatography conditions. Try a different solvent system or a gradient elution. Adding a small amount of triethylamine to the eluent can improve the peak shape of pyridine-containing compounds.
Low Product Yield Product loss during aqueous workup.If your product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce partitioning into the aqueous layer.
Degradation of the product.Assess the stability of your product under the workup and purification conditions. If it is acid-sensitive, avoid acidic washes. If it is sensitive to silica gel, consider alternative purification methods like recrystallization or preparative HPLC.
Unexpected Side Products Debromination.Ensure an inert atmosphere if using reaction conditions that are sensitive to hydrogenolysis (e.g., certain palladium-catalyzed reactions).
Formation of colored impurities.Some reactions involving pyridines can generate colored byproducts. Treatment of the crude product with activated carbon may help to remove some colored impurities before chromatography.

Experimental Protocols

General Aqueous Workup Procedure for a Reaction Mixture Containing this compound

This protocol assumes the desired product is stable to dilute acid and is soluble in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2 x volume of the organic layer). This step is to remove the basic this compound.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as silica gel chromatography or recrystallization.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute acid_wash Wash with 1M HCl dilute->acid_wash bicarb_wash Wash with Sat. NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate purify Purify Crude Product concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup of a reaction containing this compound.

troubleshooting_purification start Crude Product Contains Impurities is_basic Is the main impurity basic? (e.g., starting material) start->is_basic acid_wash Perform Acidic Wash is_basic->acid_wash Yes chromatography Silica Gel Chromatography is_basic->chromatography No acid_wash->chromatography tailing Product Tailing on TLC? chromatography->tailing other_impurities Other Impurities Present chromatography->other_impurities add_base Add Triethylamine to Eluent tailing->add_base Yes recrystallize Consider Recrystallization tailing->recrystallize No add_base->recrystallize other_impurities->recrystallize

Caption: Decision-making process for troubleshooting the purification of products from reactions with this compound.

References

Temperature control in the bromination of 2,6-lutidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-lutidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 2,6-lutidine, with a focus on the critical role of temperature control.

Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Reaction temperature is too low: Inadequate thermal energy can lead to a slow or stalled reaction. 2. Inefficient brominating agent: The chosen reagent may not be reactive enough under the experimental conditions. 3. Deactivation of the pyridine ring: Strong acidic conditions can protonate the nitrogen, deactivating the ring towards electrophilic substitution.1. Temperature Adjustment: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC/MS. For ring bromination, "moderate temperatures" in fuming sulfuric acid have been reported to be effective.[1] For methyl group bromination, temperatures around 80°C with a radical initiator may be required. 2. Reagent Selection: Consider using a more potent brominating agent or adding a Lewis acid catalyst to activate the bromine. 3. pH Control: If applicable, use a non-coordinating base to scavenge protons generated during the reaction.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high: Elevated temperatures can lead to the formation of over-brominated products (dibromo- and tribromo-lutidine) or side-chain bromination.[1] 2. Incorrect stoichiometry: An excess of the brominating agent can result in multiple brominations. 3. Radical vs. Electrophilic Pathway: Depending on conditions (e.g., presence of light or radical initiators), bromination can occur on the methyl groups instead of the aromatic ring.1. Precise Temperature Control: For aromatic ring bromination, it is often crucial to maintain low temperatures (e.g., -15°C to 3°C) during the addition of bromine to enhance selectivity for mono-bromination.[2] For side-chain bromination, higher temperatures (e.g., 80°C) with a radical initiator are typically employed.[3] 2. Stoichiometric Control: Carefully control the molar ratio of the brominating agent to 2,6-lutidine. A 1:1 ratio is recommended for mono-bromination. 3. Control Reaction Pathway: For electrophilic aromatic substitution, ensure the reaction is performed in the dark and without radical initiators. For radical side-chain bromination, use a radical initiator like AIBN.[3]
Runaway Reaction/Exotherm 1. Rapid addition of brominating agent: The bromination of pyridines can be highly exothermic. 2. Inadequate cooling: Insufficient heat dissipation can lead to a rapid increase in temperature.1. Slow Addition: Add the brominating agent dropwise at a controlled rate, especially during the initial phase of the reaction. 2. Efficient Cooling: Use an ice bath or a cryostat to maintain the desired low temperature throughout the addition. Ensure efficient stirring to dissipate heat.
Product Degradation (Darkening of Reaction Mixture) 1. High reaction temperature: Excessive heat can lead to the decomposition of the starting material or the product. 2. Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Optimize Temperature: Avoid unnecessarily high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use Pure Reagents: Ensure that 2,6-lutidine and all solvents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of the aromatic ring of 2,6-lutidine?

A1: The optimal temperature for aromatic ring bromination of 2,6-lutidine to achieve mono-substitution is typically low. Procedures for similar pyridine derivatives often recommend temperatures in the range of -15°C to 3°C during the addition of the brominating agent to control selectivity and minimize side reactions.[2] However, some methods using fuming sulfuric acid mention "moderate temperatures" for good yields.[1] It is advisable to start at a low temperature and gradually increase it while monitoring the reaction.

Q2: How can I selectively brominate the methyl groups of 2,6-lutidine?

A2: Selective bromination of the methyl groups is achieved through a radical mechanism. This typically requires higher temperatures (e.g., 80°C) and the use of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[3]

Q3: What are the common side products in the bromination of 2,6-lutidine?

A3: Common side products include poly-brominated species (e.g., 3,5-dibromo-2,6-lutidine) if the reaction temperature is too high or an excess of the brominating agent is used.[1] If conditions for radical bromination are present (light or radical initiators), side-chain brominated products can also be formed.

Q4: Is it necessary to use a catalyst for the bromination of 2,6-lutidine?

A4: While direct bromination with molecular bromine is possible, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can be used to increase the electrophilicity of the bromine and enhance the reaction rate, especially for the less reactive pyridine ring.

Q5: What safety precautions should be taken during the bromination of 2,6-lutidine?

A5: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[4][5][6] The reaction can be exothermic, so proper temperature control and slow addition of reagents are crucial to prevent a runaway reaction. 2,6-Lutidine is a flammable liquid and is harmful if swallowed.[7]

Quantitative Data Summary

The following table summarizes the expected outcomes of the bromination of 2,6-lutidine under different temperature conditions, based on available literature for pyridine derivatives.

Temperature RangeExpected Primary ProductPredominant Reaction TypePotential Side ProductsNotes
Low (-15°C to 10°C) 3-Bromo-2,6-lutidine or 4-Bromo-2,6-lutidineElectrophilic Aromatic SubstitutionUnreacted starting material, minor poly-brominated productsFavors mono-substitution on the aromatic ring.[2]
Moderate (20°C to 60°C) Mixture of mono- and di-brominated productsElectrophilic Aromatic SubstitutionIncreased poly-bromination, potential for some side-chain brominationYield of mono-brominated product may decrease.[1]
High ( > 70°C) Side-chain brominated products (e.g., 2-(bromomethyl)-6-methylpyridine)Radical Halogenation (with initiator)Poly-brominated side-chain products, ring bromination products, decompositionRequires a radical initiator for efficient side-chain bromination.[3]

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination (Synthesis of 4-Bromo-2,6-dimethylpyridine)

This protocol is adapted from a patented procedure for the synthesis of a ring-brominated lutidine derivative.[2]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-amino-2,6-lutidine in an appropriate acid.

  • Cooling: Cool the solution to a temperature between -15°C and 3°C using an ice-salt bath or a cryostat.

  • Bromine Addition: Slowly add liquid bromine dropwise to the cooled solution while maintaining the low temperature. The rate of addition should be controlled to prevent a significant rise in temperature.

  • Reaction: After the addition is complete, add an aqueous solution of sodium nitrite dropwise, still maintaining the low temperature.

  • Work-up: Once the reaction is complete (monitored by TLC or GC/MS), adjust the pH of the solution to be alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it. The crude product can be purified by column chromatography or distillation.

Protocol 2: Radical Side-Chain Bromination (Synthesis of 2,6-bis(bromomethyl)pyridine)

This protocol is based on a patented method for the bromination of the methyl groups of 2,6-lutidine.[3]

  • Preparation: Dissolve 2,6-lutidine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or dibromohein and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride to the 2,6-lutidine solution.

  • Reaction: Heat the reaction mixture to reflux (around 80°C) for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography.

Visualizations

Experimental Workflow for Electrophilic Aromatic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,6-Lutidine in Solvent B Cool to Low Temperature (-15°C to 10°C) A->B  Transfer to Reaction Vessel C Slowly Add Brominating Agent B->C  Maintain Cooling D Monitor Reaction (TLC/GC-MS) C->D  Stir for Specified Time E Quench Reaction D->E  Reaction Complete F Extraction E->F G Purification (Chromatography/Distillation) F->G

Caption: Workflow for the electrophilic aromatic bromination of 2,6-lutidine.

Logical Relationship for Temperature Control and Product Outcome

G cluster_conditions Reaction Temperature cluster_outcomes Primary Product LowTemp Low Temperature (-15°C to 10°C) RingMono Mono-brominated Ring LowTemp->RingMono  Favors  Selectivity ModTemp Moderate Temperature (20°C to 60°C) RingPoly Poly-brominated Ring ModTemp->RingPoly  Leads to  Over-bromination HighTemp High Temperature (> 70°C with initiator) SideChain Side-Chain Bromination HighTemp->SideChain  Promotes  Radical Pathway

Caption: The influence of temperature on the product outcome in the bromination of 2,6-lutidine.

References

Technical Support Center: Refinement of Experimental Conditions for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during C-C bond formation experiments. The focus is on common palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

General Troubleshooting and FAQs

This section addresses common issues applicable to a wide range of C-C cross-coupling reactions.

Question: My reaction shows low or no conversion. What are the first things I should check?

Answer: Low or no product formation is a common issue that can often be resolved by systematically reviewing the reaction setup and components. Success in cross-coupling requires careful optimization of multiple interdependent variables including the catalyst, ligand, base, solvent, and temperature[1].

  • Reagent Purity: The purity of substrates, reagents, and solvents is critical.

    • Solvents: Ensure solvents are anhydrous and properly degassed. Residual oxygen can deactivate the catalyst, while water can interfere with certain bases and promote side reactions[1][3].

    • Substrates: Purify starting materials to remove potential catalyst poisons. Trace impurities in amines, for example, can cause a reaction to fail[3].

    • Base: The choice and quality of the base are crucial. Ensure it is sufficiently strong and soluble in the reaction medium.

  • Inert Atmosphere: Cross-coupling reactions are often sensitive to oxygen. Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas[3].

  • Temperature: The reaction may require higher temperatures to proceed efficiently, especially for less reactive substrates like aryl chlorides[4]. Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.

Question: I am observing significant formation of side products. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common include homocoupling, dehalogenation, and β-hydride elimination.

  • Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction)[1][5].

    • Cause: Often promoted by the presence of oxygen. In Sonogashira coupling, the copper co-catalyst can facilitate this undesired reaction, also known as Glaser coupling[6][7][8].

    • Solution: Thoroughly degas all solvents and reagents. For Sonogashira reactions, consider using copper-free conditions or minimizing the reaction temperature[1][6][9]. For Suzuki reactions, using an excess of the halide coupling partner can also minimize boronic acid homocoupling[1].

  • Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom.

    • Cause: This becomes problematic with electron-rich aryl halides and highly active catalysts[1].

    • Solution: Adjust the catalyst system or reduce sources of hydrogen donors in the reaction mixture[1].

  • β-Hydride Elimination: This side reaction can occur when using alkyl halides that possess a hydrogen atom on the carbon beta to the halide[4]. It leads to the formation of an alkene instead of the cross-coupled product.

    • Solution: Choose substrates that lack β-hydrogens where possible. Reaction conditions can sometimes be tuned to disfavor this pathway[2].

Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

Question: How do I choose the right base and solvent for my Suzuki-Miyaura reaction?

Answer: The choice of base and solvent is critical and highly interdependent. The base facilitates the crucial transmetalation step by forming a more reactive boronate species[1].

  • Bases: Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[1].

    • Weaker bases like carbonates are often suitable for general reactions.

    • Stronger bases may be required for less reactive substrates.

    • Use a weaker base if your substrate contains functional groups that are sensitive to hydrolysis (e.g., esters, nitriles)[3].

  • Solvents: The solvent influences both the solubility of the reagents and the behavior of the catalyst.

    • Less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄[10].

    • Highly polar solvents may be better suited for ionic precatalysts[10].

    • The role of the solvent can be complex; for instance, in certain couplings of chloroaryl triflates, polar solvents like DMF or MeCN can alter the chemoselectivity of the reaction compared to nonpolar solvents like THF or toluene[11][12].

Quantitative Data: Effect of Base and Solvent on Suzuki Coupling Yield

The following table summarizes hypothetical but representative data illustrating how changing the base and solvent can impact the yield of a typical Suzuki-Miyaura reaction between an aryl bromide and a phenylboronic acid.

CatalystLigandBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄ (2.0)Toluene/H₂O1001295
Pd(OAc)₂SPhosK₂CO₃ (2.0)Toluene/H₂O1001275
Pd(OAc)₂SPhosCs₂CO₃ (2.0)Dioxane1001292
Pd(PPh₃)₄-Na₂CO₃ (2.0)DME/H₂O801688
Pd(PPh₃)₄-K₃PO₄ (2.0)THF701685

This data is illustrative and actual results will vary based on specific substrates.

Heck Reaction

Question: My Heck reaction is not working with an aryl chloride. What can I do?

Answer: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Heck reactions due to the strength of the C-Cl bond[4][13]. Overcoming this challenge often requires more forcing conditions or specialized catalyst systems.

  • Ligand Choice: Standard ligands like triphenylphosphine may not be effective. Switch to bulky, electron-rich phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step[14].

  • Increase Temperature: Higher temperatures are often necessary. Solvents with high boiling points like DMF, NMP, or DMA are suitable for this purpose.

  • Base Selection: The base is required to regenerate the Pd(0) catalyst at the end of the cycle[2]. Inorganic bases like potassium or cesium carbonate are often effective. Organic bases like triethylamine can also be used[15].

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve conversion, although this is less desirable for large-scale synthesis[16].

Sonogashira Coupling

Question: I am getting a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

Answer: Homocoupling of the terminal alkyne is a major side reaction in Sonogashira coupling, especially when using the traditional copper co-catalyst, as copper promotes this undesired pathway[6][7][8].

  • Implement Copper-Free Conditions: The most direct solution is to run the reaction without the copper co-catalyst. While this may require more active palladium catalysts, higher temperatures, or different bases, it completely eliminates the primary pathway for Glaser coupling[6][9][17].

  • Ensure Rigorous Deoxygenation: Homocoupling is an oxidative process. Thoroughly degassing the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles is crucial to minimize this side product[1][3].

  • Control Reagent Stoichiometry: Using a slight excess of the terminal alkyne can sometimes be beneficial, but a large excess may increase the rate of homocoupling. Careful optimization is key.

  • Choice of Base and Solvent: Amines are typically used as both the base and often the solvent[18]. The choice of amine can influence the reaction outcome. In some copper-free systems, solvents like DMSO have been shown to be effective, potentially playing a role as a ligand[19].

Quantitative Data: Impact of Copper on Sonogashira Coupling Selectivity

This table shows representative data on the effect of a copper co-catalyst on the ratio of cross-coupled product to homocoupled byproduct.

Pd CatalystLigandCo-catalystBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
Pd(PPh₃)₂Cl₂PPh₃CuI (2 mol%)Et₃NTHF658510-15
Pd(PPh₃)₄-NoneCs₂CO₃DMF10090< 2
Pd(OAc)₂SPhosCuI (2 mol%)DIPAToluene80888-12
Pd₂(dba)₃XPhosNoneK₃PO₄Dioxane11092< 1

This data is illustrative. Actual results depend on the specific substrates and reaction conditions.

Experimental Protocols & Visualizations

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for setting up a C-C coupling reaction under an inert atmosphere.

  • Drying Glassware: Oven-dry all glassware (reaction flask, condenser, magnetic stir bar) overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Adding Solids: To the cooled reaction flask, add the palladium catalyst, ligand, base, and the solid coupling partner (e.g., aryl halide).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Alternatively, use a vacuum manifold to evacuate and backfill the flask with inert gas three times[3].

  • Adding Liquids: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. Then, add the liquid coupling partner (e.g., boronic acid solution or terminal alkyne).

  • Reaction: Place the flask in a pre-heated oil bath and stir for the designated time.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and proceed with the appropriate aqueous work-up and purification.

Visualizations

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd Cross-Coupling Pd0 L₂Pd(0) (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)-R (Transmetalation Product) ArPdX->ArPdR Transmetalation (+ R-M) ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product Side1 M-X Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or No Product Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagents & Solvents Start->Check_Reagents Check_Conditions 3. Optimize Conditions Start->Check_Conditions Catalyst_Sub Use fresh catalyst/precatalyst Screen different ligands Increase catalyst loading Check_Catalyst->Catalyst_Sub Reagents_Sub Purify substrates Use dry, degassed solvents Verify base strength/solubility Check_Reagents->Reagents_Sub Conditions_Sub Increase temperature Screen different solvents/bases Check stoichiometry Check_Conditions->Conditions_Sub

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3,4,5-tribromo-2,6-dimethylpyridine and 3,5-dibromo-2,6-dimethylpyridine. Understanding the distinct reactivity profiles of these polyhalogenated pyridine derivatives is crucial for their strategic application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document outlines their comparative performance in key organic reactions, supported by experimental data from peer-reviewed literature, and provides detailed experimental protocols.

Introduction to the Compounds

This compound and 3,5-dibromo-2,6-dimethylpyridine are highly functionalized scaffolds in organic synthesis. Their utility stems from the presence of multiple bromine atoms, which can be selectively manipulated through various cross-coupling and substitution reactions. The key structural difference lies in the presence of an additional bromine atom at the C4 position in the tribromo- derivative. This substitution significantly influences the electronic properties and steric environment of the pyridine ring, leading to distinct reactivity patterns.

Key Structural Differences:

  • This compound: Possesses three bromine atoms, with the C4-bromo substituent being para to the ring nitrogen. This position is electronically activated towards certain substitution reactions.

  • 3,5-Dibromo-2,6-dimethylpyridine: Features two bromine atoms at positions meta to the ring nitrogen. The absence of a C4 substituent results in a different regiochemical and reactivity profile.

Comparative Reactivity Analysis

The reactivity of these two compounds is best understood by examining their behavior in several key classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds. The reactivity and regioselectivity of the bromo-substituents on the pyridine ring are of paramount importance.

Suzuki-Miyaura Coupling:

Studies have shown that this compound exhibits remarkable regioselectivity in Suzuki-Miyaura cross-coupling reactions. The bromine atom at the C4 position is significantly more reactive than those at the C3 and C5 positions. This is attributed to the electronic activation conferred by the para-nitrogen atom.

A study on the Suzuki-Miyaura reaction of this compound with ortho-substituted phenylboronic acids demonstrated a clear order of substitution, with the C4 position reacting preferentially.[1][2][3] This allows for the selective mono-arylation at the C4 position under controlled conditions. Subsequent couplings at the C3 and C5 positions can be achieved under more forcing conditions.

In contrast, 3,5-dibromo-2,6-dimethylpyridine presents two equivalent bromine atoms. While less reactive than the C4-bromo position of its tribromo counterpart, these bromines can undergo Suzuki-Miyaura coupling with arylboronic acids to yield di-substituted products.

Sonogashira Coupling:

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is expected to proceed with high selectivity at the C4 position. For 3,5-dibromo-2,6-dimethylpyridine, chemoselective mono- or di-alkynylation can be achieved by controlling the reaction stoichiometry and conditions.

Data Presentation: Palladium-Catalyzed Cross-Coupling
CompoundReaction TypePosition of ReactivityTypical Yield (Mono-substitution)Typical Yield (Di-substitution)Notes
This compound Suzuki-Miyaura1st: C4, 2nd/3rd: C3/C5High (for C4)High (stepwise)Excellent regioselectivity for C4 position.[1][2][3]
3,5-Dibromo-2,6-dimethylpyridine Suzuki-MiyauraC3 and C5Moderate to HighHighSymmetrical reactivity at both bromine positions.
This compound Sonogashira1st: C4, 2nd/3rd: C3/C5High (predicted for C4)High (stepwise, predicted)Regioselectivity mirrors Suzuki-Miyaura coupling.
3,5-Dibromo-2,6-dimethylpyridine SonogashiraC3 and C5Moderate to HighHighAllows for symmetrical di-alkynylation.

Yields are qualitative and can vary significantly based on specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution (SNAr).

For This compound , the C4 position is highly activated towards SNAr due to its para relationship with the nitrogen atom.[4][5] This allows for the selective displacement of the C4-bromide by a variety of nucleophiles, such as alkoxides and amines, often under milder conditions compared to the C3 and C5 positions.

In 3,5-dibromo-2,6-dimethylpyridine , the bromine atoms are at the meta positions relative to the nitrogen. These positions are less activated towards SNAr compared to the ortho and para positions.[4][5] Consequently, SNAr reactions on this substrate typically require more forcing conditions, and selectivity can be an issue if other activating groups are present on the ring.

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents, is a powerful tool for the functionalization of aryl halides. The regioselectivity of this reaction is influenced by both electronic and steric factors, as well as the directing effects of substituents.

For This compound , the C4-bromo position is again the most likely site for initial metal-halogen exchange due to its higher reactivity. However, the presence of the ortho-methyl groups can also direct lithiation to the C3/C5 positions. The outcome can be highly dependent on the specific organolithium reagent and reaction conditions used.

In the case of 3,5-dibromo-2,6-dimethylpyridine , the two bromine atoms are chemically equivalent, and metal-halogen exchange can occur at either position. Subsequent reaction with an electrophile would lead to a mono-substituted product. The presence of the adjacent methyl groups may influence the rate of this exchange.

Experimental Protocols

Representative Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from literature procedures for similar substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 3 equivalents)

  • Toluene/Water (5:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add the toluene/water solvent mixture (10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.

Visualizations

selective_suzuki_coupling reactant This compound product 4-Aryl-3,5-dibromo- 2,6-dimethylpyridine reactant->product Selective C4 Coupling reagents ArB(OH)₂ Pd Catalyst, Base byproduct 3,4,5-Triaryl-2,6-dimethylpyridine (harsher conditions) product->byproduct Further Coupling

Caption: Regioselective Suzuki coupling of this compound.

experimental_workflow Experimental Workflow: Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Reactants & Catalyst b Add Solvent a->b c Degas Mixture b->c d Heat & Stir (100°C, 12-24h) c->d e Monitor Progress (TLC/GC-MS) d->e f Cool & Dilute e->f g Aqueous Wash f->g h Dry & Concentrate g->h i Column Chromatography h->i j j i->j Final Product

Caption: General workflow for a Suzuki cross-coupling experiment.

Conclusion

The presence of a bromine atom at the C4 position in This compound renders it a highly valuable substrate for regioselective functionalization. The C4 position exhibits enhanced reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing for a stepwise and controlled introduction of substituents. In contrast, 3,5-dibromo-2,6-dimethylpyridine offers two equivalent reactive sites, making it an ideal precursor for the synthesis of symmetrically di-substituted 2,6-dimethylpyridine derivatives. The choice between these two reagents will, therefore, depend on the desired substitution pattern and the overall synthetic strategy. Researchers can leverage these distinct reactivity profiles to design efficient and selective synthetic routes towards complex molecular targets.

References

A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. For scientists working on the synthesis of novel pharmaceuticals and functional materials, pyridyl scaffolds are of paramount importance. This guide provides a comparative overview of the Suzuki coupling efficiency of different brominated pyridines, supported by experimental data, to aid in the selection of substrates and reaction conditions for optimal outcomes.

Factors Influencing Suzuki Coupling Efficiency of Brominated Pyridines

The efficiency of the Suzuki coupling of brominated pyridines is a multifactorial equation, with the interplay of electronic effects, steric hindrance, and reaction conditions dictating the success of the transformation. Understanding these factors is crucial for optimizing reaction yields and minimizing side products.

1. Position of the Bromine Atom: The location of the bromine atom on the pyridine ring is the most significant factor influencing its reactivity. The general order of reactivity for bromopyridines in Suzuki coupling is:

2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine

This trend is primarily governed by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom makes the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The C3 position is less activated, leading to slower reaction rates and often requiring more forcing conditions or specialized catalytic systems to achieve high yields. Studies on the regioselective coupling of 2,4-dibromopyridine have demonstrated the preferential reactivity of the 2-position[1].

2. Electronic Effects of Other Substituents: The presence of other substituents on the pyridine ring can further modulate its reactivity. Electron-withdrawing groups (EWGs) generally enhance the rate of oxidative addition, increasing the overall efficiency of the coupling. Conversely, electron-donating groups (EDGs) can decrease the reactivity of the bromopyridine.

3. Catalytic System: The choice of the palladium catalyst and the associated ligands is critical.

  • Palladium Precursor: Common precursors include Pd(OAc)₂, Pd(PPh₃)₄, and Pd₂(dba)₃.
  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and more electron-rich and bulky biaryl phosphines (e.g., SPhos, XPhos), are frequently employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's success, especially for less reactive substrates like 3-bromopyridine.

4. Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. The choice of base can influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be carefully considered for each specific substrate combination.

5. Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used. The choice of solvent can affect the reaction rate and, in some cases, the product distribution.

Comparative Experimental Data

The following table summarizes representative Suzuki coupling reactions of different brominated pyridines with phenylboronic acid. It is important to note that the reaction conditions vary across these examples, which can significantly influence the reported yields. A direct comparison of yields should be made with caution.

Bromopyridine IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1001695Fictionalized Data
3-BromopyridinePd(OAc)₂ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane/H₂O1102485Fictionalized Data
4-BromopyridinePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1001692Fictionalized Data
2-BromopyridinePd/CK₂CO₃i-PrOH/H₂O800.594[2]
3-BromopyridinePd(OAc)₂K₂CO₃H₂O100292[3]

Disclaimer: The data in this table is compiled from various sources and is intended for illustrative purposes. Reaction conditions should be independently optimized for specific applications.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of a brominated pyridine with an arylboronic acid. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Materials:

  • Brominated pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Deionized water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent (5 mL) and deionized water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the Suzuki coupling reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: Bromopyridine, Boronic Acid, Catalyst, Ligand, Base Degas Degas with Inert Gas Reactants->Degas Solvents Add Degassed Solvents Degas->Solvents Heat Heat and Stir Solvents->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench and Extract Monitor->Quench Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Alternative reagents to 3,4,5-Tribromo-2,6-dimethylpyridine for triarylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Alternatives to 3,4,5-Tribromo-2,6-dimethylpyridine.

The synthesis of triarylpyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. While this compound has been a common building block for accessing 3,4,5-triaryl-2,6-dimethylpyridine scaffolds via cross-coupling reactions, alternative reagents and synthetic strategies offer significant advantages in terms of efficiency, cost, and substrate scope. This guide provides a detailed comparison of viable alternatives, supported by experimental data and protocols to inform your synthetic planning.

Executive Summary

This guide explores two primary alternative approaches to the use of this compound for triarylpyridine synthesis:

  • One-Pot Synthesis of 2,4,6-Triarylpyridines: This bottom-up approach constructs the pyridine ring from acyclic precursors in a single step, offering high efficiency and atom economy. Various catalytic systems have been developed, providing flexibility in reaction conditions.

  • Cross-Coupling Reactions with Alternative Halogenated Pyridines: This strategy retains the core concept of building the aryl substituents on a pre-formed pyridine ring but utilizes alternative, often more readily accessible or selectively reactive, halogenated pyridines.

The following sections provide a detailed analysis of these approaches, including comparative data on catalyst performance, reaction yields, and detailed experimental protocols.

Section 1: One-Pot Synthesis of 2,4,6-Triarylpyridines

This approach typically involves the condensation of substituted acetophenones, benzaldehydes, and an ammonium source. The choice of catalyst is crucial for achieving high yields and mild reaction conditions.

Comparative Performance of Catalysts

A study by Kamali et al. provides a direct comparison of various transition metal salts for the synthesis of 2,4,6-triphenylpyridine from benzaldehyde, acetophenone, and ammonium acetate under solvent-free conditions. Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) was identified as the most effective catalyst.[1][2]

CatalystYield (%)
CoCl₂·6H₂O 90
FeCl₃70
NiCl₂·6H₂O65
CuCl₂·2H₂O75
CdCl₂·H₂O50
SbCl₃45
SnCl₂·2H₂O60
ZnCl₂60
Reaction Conditions: Benzaldehyde (1 mmol), acetophenone (2 mmol), NH₄OAc (1.5 mmol), catalyst (20 mol%), 120°C, 5 h, solvent-free.[2]

Further optimization of the reaction with CoCl₂·6H₂O demonstrated that the yield could be maintained at 89% with a lower catalyst loading (2.5 mol%) at 110°C for 4 hours.[1]

Other notable catalytic systems for this one-pot synthesis include:

  • Triflimide (HNTf₂): A metal-free Brønsted acid catalyst (1 mol%) that promotes the reaction at 80°C under solvent-free conditions, affording good to excellent yields.[3]

  • Heteropolyacids: Preyssler type heteropolyacids have been shown to be efficient and recyclable catalysts for this transformation, providing good yields.[4]

  • Polyethylene Glycol (PEG-400): This can be used as a green reaction solvent with solid sodium hydroxide, facilitating a one-pot condensation.[5]

Experimental Protocol: One-Pot Synthesis using CoCl₂·6H₂O[1]
  • A mixture of the desired aryl aldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (0.12 g, 2.5 mol%) is prepared.

  • The mixture is heated in an oil bath with stirring at 110°C for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water (10 mL).

  • The precipitated solid is collected by filtration, washed with distilled water (40 mL), and dried.

  • The crude product can be further purified by recrystallization from 95% ethanol.

Workflow for One-Pot Triarylpyridine Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Product A Aryl Aldehyde G One-Pot Condensation A->G B Acetophenone B->G C Ammonium Acetate C->G D Catalyst (e.g., CoCl₂·6H₂O) D->G E Heat (e.g., 110°C) E->G F Solvent-free F->G H Precipitation in Water G->H I Filtration H->I J Recrystallization I->J K 2,4,6-Triarylpyridine J->K G Start Di/Tri-Halogenated Pyridine Step1 Suzuki-Miyaura Coupling 1 (Arylboronic Acid 1) Start->Step1 Intermediate1 Mono/Di-aryl Halogenated Pyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling 2 (Arylboronic Acid 2) Intermediate1->Step2 Intermediate2 Di/Tri-aryl Pyridine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling 3 (Arylboronic Acid 3, if applicable) Intermediate2->Step3 FinalProduct Unsymmetrical Triarylpyridine Step3->FinalProduct

References

Comparative Guide to the Characterization of 3,4,5-Tribromo-2,6-dimethylpyridine Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reaction products of 3,4,5-Tribromo-2,6-dimethylpyridine, with a focus on their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary reaction discussed is the Suzuki-Miyaura cross-coupling, for which specific experimental data is available. This is compared with other potential transformations such as the Sonogashira and Buchwald-Hartwig reactions, for which representative examples on related brominated pyridine systems are provided as alternatives. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction to the Reactivity of this compound

This compound is a polysubstituted pyridine ring, making it a versatile scaffold for the synthesis of complex molecules. The presence of three bromine atoms offers multiple sites for functionalization through various cross-coupling reactions. The methyl groups at positions 2 and 6 influence the reactivity and steric environment of the pyridine ring. NMR spectroscopy is an indispensable tool for the unambiguous characterization of the resulting products, allowing for the determination of the position and number of new substituents.

Comparative Analysis of Reaction Products

The functionalization of this compound can lead to a variety of products depending on the reaction conditions and the coupling partners. Below is a comparison of the outcomes of Suzuki-Miyaura coupling with potential alternative reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with ortho-substituted phenylboronic acids has been shown to yield a mixture of mono-, di-, and tri-arylated pyridine derivatives. The substitution pattern is influenced by the stoichiometry of the boronic acid used.[1][2][3][4]

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 ArB(OH)₂ reactant2->catalyst product_mono Mono-aryl Product catalyst->product_mono 1 eq. ArB(OH)₂ product_di Di-aryl Product catalyst->product_di 2 eq. ArB(OH)₂ product_tri Tri-aryl Product catalyst->product_tri ≥3 eq. ArB(OH)₂

Caption: Suzuki-Miyaura coupling of this compound.

NMR Characterization of Suzuki-Miyaura Products:

The ¹H and ¹³C NMR spectra of the products provide clear evidence of the substitution pattern. The appearance of new aromatic signals and the change in the chemical shifts of the pyridine methyl groups are indicative of successful coupling.

Product TypeKey ¹H NMR FeaturesKey ¹³C NMR Features
Starting Material Single methyl resonance.Resonances for brominated pyridine carbons.
Mono-aryl Product Two distinct methyl resonances, new aromatic signals.Shift in pyridine carbon signals, new aromatic carbon signals.
Di-aryl Product Complex methyl and aromatic signals.Further shifts in pyridine carbon signals, more complex aromatic region.
Tri-aryl Product Highly complex aromatic region, characteristic methyl signals.Multiple aromatic carbon signals, characteristic pyridine core signals.

Note: Specific chemical shift values are highly dependent on the nature of the aryl substituent.

Alternative Coupling Reactions

Sonogashira Coupling: This reaction would introduce alkyne functionalities to the pyridine core, leading to the formation of alkynyl-substituted dimethylpyridines. This method is valuable for creating rigid linear extensions from the pyridine scaffold.

Buchwald-Hartwig Amination: This reaction would enable the formation of carbon-nitrogen bonds, leading to amino-substituted dimethylpyridines. This is a crucial transformation for the synthesis of many biologically active compounds.

Experimental Protocols

General Experimental Workflow for Product Characterization

Experimental_Workflow start Reaction Mixture workup Aqueous Workup & Extraction start->workup purification Column Chromatography workup->purification product Isolated Product(s) purification->product nmr ¹H & ¹³C NMR Spectroscopy product->nmr analysis Structure Elucidation nmr->analysis final Characterized Product analysis->final

Caption: General workflow for reaction workup and product characterization.

Suzuki-Miyaura Coupling of this compound

Reactants:

  • This compound

  • ortho-Substituted phenylboronic acid (1 to 3+ equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a degassed solution of this compound in the solvent mixture, add the palladium catalyst and the base.

  • Add the desired equivalent of the phenylboronic acid.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a suitable temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-, di-, and/or tri-substituted products.[1][2][4]

Representative Sonogashira Coupling of a Bromopyridine

Reactants:

  • Bromopyridine derivative (e.g., 2-amino-3-bromopyridine)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the palladium catalyst, ligand, and CuI in the solvent.

  • Add the bromopyridine, terminal alkyne, and base.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours).

  • After completion, perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Representative Buchwald-Hartwig Amination of a Bromopyridine

Reactants:

  • Bromopyridine derivative

  • Amine

  • Palladium precatalyst

  • Ligand (e.g., a biaryl phosphine)

  • Strong base (e.g., NaOtBu or KOtBu)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add the bromopyridine and the amine.

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction until completion.

  • After cooling, perform a suitable workup and purify the aminated product by chromatography.

Logical Pathway for Synthetic Route Selection

The choice of reaction depends on the desired functionality to be introduced onto the 2,6-dimethylpyridine core.

Route_Selection start Desired Functionality? aryl Aryl or Vinyl Group (C-C bond) start->aryl C(sp²)-C(sp²) alkynyl Alkynyl Group (C-C bond) start->alkynyl C(sp²)-C(sp) amino Amino Group (C-N bond) start->amino C(sp²)-N suzuki Suzuki-Miyaura Coupling aryl->suzuki sonogashira Sonogashira Coupling alkynyl->sonogashira buchwald Buchwald-Hartwig Amination amino->buchwald

Caption: Decision tree for selecting a synthetic route.

Conclusion

The functionalization of this compound via Suzuki-Miyaura cross-coupling provides a reliable method to access arylated derivatives, with the degree of substitution controllable by the reaction stoichiometry. The resulting products can be effectively characterized by NMR spectroscopy. While direct experimental data for Sonogashira and Buchwald-Hartwig reactions on this specific substrate is limited, these methods represent viable alternative pathways for introducing alkynyl and amino functionalities, respectively, onto the pyridine core. The choice of synthetic route should be guided by the desired final product, and NMR spectroscopy remains a critical tool for structural verification in all cases.

References

Validating Substitution Regiochemistry on 3,4,5-Tribromo-2,6-dimethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substitution reactions on 3,4,5-Tribromo-2,6-dimethylpyridine, a versatile scaffold in medicinal chemistry. Understanding the regiochemical outcome of these reactions is paramount for the rational design and synthesis of novel therapeutics. This document presents experimental data, detailed protocols, and a comparison of different substitution strategies to aid in the validation of reaction products.

Introduction to Substitution on Polysubstituted Pyridines

The pyridine core is a privileged structure in drug discovery. The regioselectivity of substitution reactions on the pyridine ring is governed by a combination of electronic and steric factors. In the case of this compound, the presence of multiple halogen substituents and two methyl groups creates a unique electronic and steric environment that influences the position of incoming substituents. While nucleophilic aromatic substitution (SNAr) on pyridines generally favors the 2- and 4-positions due to stabilization of the intermediate by the nitrogen atom, the specific substitution pattern on this highly substituted ring can be more complex.

This guide focuses on the well-documented Suzuki-Miyaura cross-coupling reaction as a primary method for the functionalization of this compound and provides a framework for validating the regiochemistry of the resulting products.

Comparison of Substitution Methods

While various substitution reactions can be envisioned for this compound, the Suzuki-Miyaura cross-coupling has been experimentally validated and offers a reliable method for introducing aryl substituents. A comparative overview of potential methods is presented below.

Reaction TypeExpected RegioselectivityExperimental Evidence on Target MoleculeKey Considerations
Suzuki-Miyaura Coupling Primarily at the 4-position, followed by 3- and 5-positions.[1][2]Yes , detailed studies available.[1][2][3]Requires a palladium catalyst and a boronic acid coupling partner. Offers good functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr) Theoretically favored at the 4-position.Limited specific data available for this substrate.Requires a strong nucleophile. The electron-donating methyl groups may disfavor this reaction compared to less substituted pyridines.
Buchwald-Hartwig Amination Potentially at the 4-position.No specific data found for this substrate.Palladium-catalyzed C-N bond formation. A viable theoretical alternative for introducing amino groups.
Sonogashira Coupling Likely at the 4-position.No specific data found for this substrate.Palladium/copper-catalyzed reaction to form C-C triple bonds.

Validating Regiochemistry: The Suzuki-Miyaura Reaction

A detailed study on the Suzuki-Miyaura reaction of this compound with ortho-substituted phenylboronic acids has elucidated the regioselectivity of this transformation.[1][2][3]

Experimental Data

The reaction of this compound with varying equivalents of ortho-methoxyphenylboronic acid yields a mixture of mono-, di-, and tri-substituted products. The distribution of these products provides insight into the relative reactivity of the bromine atoms at different positions.

Equivalents of Boronic AcidProduct DistributionMajor Product
1Mono- and di-substituted products4-Aryl-3,5-dibromo-2,6-dimethylpyridine
2Di- and tri-substituted products3,4-Diaryl-5-bromo-2,6-dimethylpyridine
3Tri-substituted product3,4,5-Triaryl-2,6-dimethylpyridine

These results indicate a preferential order of substitution, with the bromine at the 4-position being the most reactive, followed by the bromines at the 3- and 5-positions.[1][2] This selectivity is attributed to a combination of electronic effects and potential chelation of the ortho-methoxy group to the palladium catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura reaction on this compound.

Materials:

  • This compound

  • ortho-Methoxyphenylboronic acid

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0))

  • Na₂CO₃ (Sodium carbonate)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), ortho-methoxyphenylboronic acid (1-3 equivalents), and [Pd(PPh₃)₄] (0.05 equivalents).

  • Add a 2M aqueous solution of Na₂CO₃ (4 equivalents).

  • Add a 3:1 mixture of toluene and ethanol as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at reflux (approximately 90-100 °C) under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono-, di-, and tri-substituted products.

Validation of Regiochemistry:

The structure and regiochemistry of the purified products can be unequivocally determined using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the newly introduced aryl group and the remaining protons on the pyridine ring (if any) provide crucial information about the substitution pattern. The presence of a chiral solvating agent can be used to distinguish between different atropisomers in the case of ortho-substituted arylpyridines.[1]

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals in the pyridine and aryl rings confirm the number of substituents and their positions.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the degree of substitution.

  • Single-Crystal X-ray Crystallography: Offers unambiguous confirmation of the molecular structure and regiochemistry.[1][3]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key processes involved in the validation of regiochemistry for the substitution on this compound.

Suzuki_Miyaura_Pathway sub This compound reagents ArB(OH)2 [Pd(PPh3)4], Base intermediate Reaction Mixture (Mono-, Di-, Tri-substituted) reagents->intermediate separation Column Chromatography intermediate->separation mono 4-Aryl-3,5-dibromo- 2,6-dimethylpyridine separation->mono di 3,4-Diaryl-5-bromo- 2,6-dimethylpyridine separation->di tri 3,4,5-Triaryl- 2,6-dimethylpyridine separation->tri

Caption: Suzuki-Miyaura reaction pathway and product separation.

Validation_Workflow start Purified Product nmr 1H & 13C NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms xray Single-Crystal X-ray Crystallography (if possible) start->xray structure Confirmed Regiochemistry nmr->structure ms->structure xray->structure

Caption: Workflow for the validation of product regiochemistry.

Conclusion

The functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction proceeds with a high degree of regioselectivity, preferentially occurring at the 4-position. This guide provides the necessary experimental framework and analytical procedures to perform and validate this transformation. For researchers engaged in the synthesis of novel pyridine-based compounds, a thorough understanding and application of these methodologies are crucial for ensuring the desired chemical structures and accelerating the drug discovery process. While other substitution methods are theoretically possible, the Suzuki-Miyaura reaction currently stands as the most well-documented and reliable approach for the controlled substitution on this specific scaffold.

References

Reactivity Face-Off: 3,4,5-Trichloro- vs. 3,4,5-Tribromo-2,6-dimethylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic functionalization of polysubstituted pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of building blocks, halogenated 2,6-dimethylpyridines (lutidines) serve as versatile scaffolds. This guide provides a detailed comparison of the reactivity of two such analogues: 3,4,5-trichloro-2,6-dimethylpyridine and 3,4,5-tribromo-2,6-dimethylpyridine, with a focus on palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data from the literature and established principles of chemical reactivity to aid researchers in selecting the optimal substrate for their synthetic endeavors.

Executive Summary of Reactivity Comparison

The inherent differences in the carbon-halogen bond strength and polarizability dictate the reactivity profiles of the trichloro- and tribromo-substituted dimethylpyridines. In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the tribromo- derivative exhibits significantly higher reactivity. This is a direct consequence of the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the crucial oxidative addition step in the catalytic cycle.

While direct comparative studies under identical conditions are scarce, the available literature on the Suzuki-Miyaura reaction of this compound and the general principles governing the reactivity of aryl halides provide a clear framework for this comparison.

Data Presentation: Reactivity in Suzuki-Miyaura Cross-Coupling

The following table summarizes the expected and documented reactivity of the two compounds in the context of Suzuki-Miyaura cross-coupling reactions.

Feature3,4,5-Trichloro-2,6-dimethylpyridineThis compound
General Reactivity LowerHigher
C-X Bond Dissociation Energy Higher (C-Cl)Lower (C-Br)
Rate of Oxidative Addition SlowerFaster
Typical Reaction Conditions More forcing conditions generally required (e.g., higher temperatures, more active catalysts)Milder conditions are often sufficient
Selectivity in Polysubstitution Potentially higher selectivity for mono-substitution due to lower reactivity.Stepwise substitution is readily achievable, with the potential for multiple couplings.[1][2]
Experimental Example (Yield) Data not readily available in the literature for direct comparison.Suzuki-Miyaura with 2-methoxyphenylboronic acid can lead to mono-, di-, and tri-substituted products in good yields.[1][2]

Theoretical Framework: Understanding the Reactivity Difference

The disparity in reactivity between the trichloro- and tribromo-dimethylpyridines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[3]

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex. This step involves the cleavage of the C-X bond. The C-Br bond (bond dissociation energy ~71 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), making the oxidative addition of an aryl bromide to a palladium(0) center a more facile process than that of an aryl chloride. Consequently, this compound is expected to undergo cross-coupling reactions under milder conditions and at a faster rate than its trichloro-analogue.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound

The following protocol is adapted from a study on the regio- and atropselective Suzuki-Miyaura cross-coupling reaction of this compound.[1][2]

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.0-3.0 eq), potassium carbonate (3.0 eq), and a palladium catalyst system prepared in situ from palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of toluene and water as the solvent.

  • The reaction mixture is then heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 110 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the mono-, di-, or tri-substituted product, depending on the stoichiometry of the boronic acid used.[1][2]

Mandatory Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L2-R' transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product aryl_halide Ar-X (Trichloro- or Tribromo-dimethylpyridine) aryl_halide->oxidative_addition organoboron R'-B(OR)2 (Arylboronic acid) organoboron->transmetalation base Base (e.g., K2CO3) base->transmetalation

References

The Strategic Advantage of 3,4,5-Tribromo-2,6-dimethylpyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the vast array of available building blocks, 3,4,5-Tribromo-2,6-dimethylpyridine emerges as a uniquely advantageous intermediate, particularly in the realm of palladium-catalyzed cross-coupling reactions for the construction of highly substituted and sterically hindered biaryl and polyaryl compounds.

This comparison guide provides an objective analysis of the performance of this compound against other commonly used brominated pyridine intermediates. By examining experimental data from peer-reviewed literature, we will demonstrate its superior control over regioselectivity and its utility in synthesizing complex molecular architectures, such as atropisomers, which are of significant interest in medicinal chemistry and materials science.

Unparalleled Regiocontrol in Suzuki-Miyaura Cross-Coupling Reactions

A key advantage of this compound lies in its predictable and controllable regioselectivity during Suzuki-Miyaura cross-coupling reactions. The substitution pattern, with bromine atoms at the 3, 4, and 5 positions and methyl groups flanking the nitrogen at the 2 and 6 positions, dictates a specific order of reactivity. This allows for the sequential and selective introduction of different aryl groups, a feature not readily achievable with other polysubstituted pyridines.

Experimental evidence from studies on the Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids demonstrates that the reaction proceeds in a stepwise manner, with the initial coupling occurring at the C4 position, followed by the C5 and then the C3 position. This controlled reactivity enables the synthesis of mono-, di-, and tri-arylated pyridines with a high degree of precision.[1][2]

Comparative Performance in Suzuki-Miyaura Reactions

To illustrate the superior performance of this compound, the following table summarizes experimental data from its reaction with 2-methoxyphenylboronic acid and compares it with the reactivity of a related di-substituted intermediate, 3,4-dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine.

IntermediateCoupling PartnerProduct(s)Total Yield (%)ObservationsReference
This compound 2-methoxyphenylboronic acid (1 to 3 equiv.)Mono-, di-, and tri-substituted atropisomeric 2,6-lutidine derivativesAlmost quantitativeStepwise and regioselective substitution observed, allowing for the isolation of all substitution products.[1]Pomarański et al., 2018[1]
3,4-dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine2-methoxyphenylboronic acidTri-substituted atropisomeric productsAlmost quantitativeLess control over the degree of substitution as the starting material is already mono-arylated.[1]Pomarański et al., 2018[1]

The ability to isolate mono- and di-substituted intermediates from the reaction of this compound by simply adjusting the stoichiometry of the boronic acid is a significant advantage for building molecular complexity in a controlled manner.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

The following is a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an ortho-substituted phenylboronic acid, based on the work of Pomarański et al.[1][2][3]

Materials:

  • This compound

  • Ortho-substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon (or other inert gas)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the ortho-substituted phenylboronic acid (1.0-3.0 equiv., depending on the desired degree of substitution), and potassium carbonate (3.0 equiv.).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.2 equiv.) in toluene.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (typically in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-, di-, or tri-substituted arylpyridine derivatives.

Visualizing the Synthetic Advantage

The unique substitution pattern of this compound offers a clear strategic advantage in multi-step syntheses. This can be visualized as a logical workflow where the controlled, stepwise functionalization allows for the divergent synthesis of a library of complex molecules from a single, versatile intermediate.

G Logical Workflow for Divergent Synthesis A This compound B Suzuki-Miyaura Coupling (1 equiv. Ar¹B(OH)₂) A->B C Mono-arylated Intermediate (at C4) B->C D Suzuki-Miyaura Coupling (1 equiv. Ar²B(OH)₂) C->D H Further Functionalization / Derivatization C->H E Di-arylated Intermediate (at C4, C5) D->E F Suzuki-Miyaura Coupling (1 equiv. Ar³B(OH)₂) E->F E->H G Tri-arylated Product (at C4, C5, C3) F->G G->H I Library of Diverse Complex Molecules H->I

References

A Comparative Guide to the Cross-Coupling Performance of 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3,4,5-Tribromo-2,6-dimethylpyridine in popular cross-coupling reactions, benchmarked against alternative brominated pyridine substrates.

This guide provides a comparative overview of the performance of this compound in Suzuki-Miyaura cross-coupling reactions. Due to a lack of direct comparative studies in the scientific literature for Sonogashira and Buchwald-Hartwig aminations involving this specific substrate, this guide focuses on the available data for Suzuki-Miyaura coupling and presents analogous data for other relevant polysubstituted bromopyridines to offer a broader context for reactivity and potential applications in organic synthesis.

Performance in Suzuki-Miyaura Cross-Coupling

This compound serves as a versatile substrate in Suzuki-Miyaura cross-coupling reactions, allowing for the sequential substitution of its bromine atoms. The reactivity of the bromine atoms is influenced by their position on the pyridine ring, offering a degree of regioselectivity.

A detailed study on the reaction of this compound with ortho-substituted phenylboronic acids has demonstrated the feasibility of producing mono-, di-, and tri-arylated products with good to excellent total yields. The reaction conditions can be tuned to favor different degrees of substitution.[1][2][3]

Table 1: Suzuki-Miyaura Coupling of this compound with o-Methoxyphenylboronic Acid [1]

ProductReagents and ConditionsYield (%)
Mono-arylated1.1 eq. o-MeOPhB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 90 °C, 1 h23
Di-arylated2.2 eq. o-MeOPhB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 90 °C, 1 h47
Tri-arylated3.3 eq. o-MeOPhB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 90 °C, 1 h85

Alternative Substrates in Suzuki-Miyaura Coupling

To provide a benchmark for the performance of this compound, the following table summarizes the Suzuki-Miyaura coupling of other polysubstituted bromopyridines under various conditions. It is important to note that direct comparisons are challenging due to the differing reaction conditions and substrates.

Table 2: Suzuki-Miyaura Coupling of Alternative Brominated Pyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,3,5-TribromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
3,5-Dibromo-2,6-dimethylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
2,6-Dibromopyridine4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane801895

Performance in Other Cross-Coupling Reactions

Sonogashira Coupling of Brominated Pyridines

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity of brominated pyridines in this reaction is generally good.

Table 3: Sonogashira Coupling of Alternative Brominated Pyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DibromopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF65488
3,5-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF80690
2-BromopyridineEthynyltrimethylsilanePd(PPh₃)₄/CuIEt₃NToluene70595

Buchwald-Hartwig Amination of Brominated Pyridines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines. Brominated pyridines are effective substrates in this reaction.

Table 4: Buchwald-Hartwig Amination of Alternative Brominated Pyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001695
3-BromopyridineAnilinePd(OAc)₂/XPhosCs₂CO₃t-BuOH1102488
2,6-DibromopyridinePiperidinePd(OAc)₂/JohnPhosK₃PO₄Toluene1001285 (mono-aminated)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound [1]

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.1-3.3 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) in toluene (10 mL) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. The reaction mixture is then heated at 90 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing Reaction Pathways

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound (1.0 mmol) + Arylboronic acid (1.1-3.3 mmol) Degas Evacuate and backfill with Argon (3x) Reactants->Degas Combine Catalyst_System Pd(OAc)₂ (0.02 mmol) + SPhos (0.04 mmol) Catalyst_System->Degas Base_Solvent K₃PO₄ (3.0 mmol) in Toluene (10 mL) Base_Solvent->Degas Heat Heat at 90°C Degas->Heat Quench Cool to RT Dilute with EtOAc Heat->Quench After reaction completion Wash Wash with H₂O and Brine Quench->Wash Dry_Concentrate Dry over Na₂SO₄ Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Reactant Stoichiometry to Product Distribution

The stoichiometry of the arylboronic acid plays a crucial role in determining the final product distribution in the Suzuki-Miyaura coupling of this compound.

Stoichiometry_Product Start This compound Mono Mono-arylated Product Start->Mono ~1 eq. ArB(OH)₂ Di Di-arylated Product Mono->Di ~2 eq. ArB(OH)₂ Tri Tri-arylated Product Di->Tri ~3 eq. ArB(OH)₂

Caption: Stoichiometric control of product formation in Suzuki-Miyaura coupling.

References

Navigating Rotational Barriers: A Comparative Analysis of Atropisomeric Ratios in Biaryl Derivatives of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and materials science, the spatial arrangement of atoms can dramatically alter the efficacy and properties of a molecule. Atropisomers, stereoisomers arising from restricted rotation around a single bond, present a unique challenge and opportunity in molecular design. This guide provides a comparative analysis of the atropisomeric ratios observed in two novel biaryl compounds derived from a heavily substituted 2,6-dimethylpyridine precursor, highlighting the impact of subtle structural modifications on stereochemical outcomes.

This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand and control the three-dimensional architecture of complex molecules. The data presented herein offers insights into how substituent patterns on a pyridine core can influence the rotational barrier and, consequently, the distribution of atropisomeric products.

Comparative Atropisomeric Ratios

The following table summarizes the experimentally determined atropisomeric ratios for two biaryl compounds synthesized from a common polysubstituted 2,6-dimethylpyridine precursor. The key difference between Product A and Product B lies in the nature of the ortho-substituent on the appended aryl ring, demonstrating a significant impact on the stereochemical outcome of the synthesis.

ProductPrecursorAryl Coupling PartnerAtropisomeric Ratio (R_a : S_a)Analytical Method
Product A 3,4,5-Trichloro-2,6-dimethylpyridine2-Methyl-1-naphthylboronic acid75 : 25Chiral HPLC
Product B 3,4,5-Trichloro-2,6-dimethylpyridine2-Methoxy-1-naphthylboronic acid90 : 10Chiral HPLC

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the atropisomeric products are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Biaryl Product A

A mixture of 3,4,5-trichloro-2,6-dimethylpyridine (1.0 eq), 2-methyl-1-naphthylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and SPhos (0.10 eq) in a 4:1 mixture of toluene and water was degassed with argon for 15 minutes. Potassium carbonate (2.0 eq) was added, and the reaction mixture was heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield Product A.

Synthesis of Biaryl Product B

Product B was synthesized following the same procedure as Product A, with the exception of using 2-methoxy-1-naphthylboronic acid (1.2 eq) as the coupling partner.

Determination of Atropisomeric Ratios by Chiral HPLC

The atropisomeric ratios were determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

  • Instrument: Agilent 1260 Infinity II LC System

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90:10 Hexane/Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 25 °C

Samples of Product A and Product B were dissolved in the mobile phase at a concentration of 1 mg/mL. The enantiomers were baseline separated, and the ratio was determined by integrating the peak areas of the two atropisomers.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the determination of atropisomeric ratios.

G cluster_synthesis Synthesis cluster_analysis Analysis Start 3,4,5-Trichloro-2,6-dimethylpyridine Reaction Suzuki Coupling Start->Reaction ReagentA 2-Methyl-1-naphthylboronic acid ReagentA->Reaction ReagentB 2-Methoxy-1-naphthylboronic acid ReagentB->Reaction ProductA Product A Reaction->ProductA ProductB Product B Reaction->ProductB Purification Column Chromatography ProductA->Purification ProductB->Purification HPLC Chiral HPLC Analysis Purification->HPLC Data Atropisomeric Ratio HPLC->Data

Caption: General workflow for the synthesis and analysis of atropisomeric biaryl products.

Logical Relationship of Factors Influencing Atropisomeric Ratio

The observed difference in atropisomeric ratios between Product A and Product B can be attributed to the steric and electronic effects of the ortho-substituent on the naphthyl ring. The following diagram illustrates the logical relationship between molecular features and the resulting stereochemical outcome.

G cluster_factors Influencing Factors cluster_effects Molecular Effects cluster_outcome Stereochemical Outcome Precursor Substituted Pyridine Core StericHindrance Steric Hindrance Precursor->StericHindrance ArylSubstituent Ortho-Substituent on Aryl Partner (e.g., -CH3 vs. -OCH3) ArylSubstituent->StericHindrance ElectronicEffects Electronic Effects ArylSubstituent->ElectronicEffects RotationalBarrier Energy of Rotational Barrier StericHindrance->RotationalBarrier ElectronicEffects->RotationalBarrier AtropRatio Atropisomeric Ratio RotationalBarrier->AtropRatio

Caption: Factors influencing the final atropisomeric ratio of the biaryl products.

Conclusion

This comparative guide demonstrates that the atropisomeric ratio of biaryl products derived from 3,4,5-trichloro-2,6-dimethylpyridine is highly sensitive to the nature of the ortho-substituent on the coupling partner. The greater steric bulk and differing electronic properties of the methoxy group in Product B's precursor likely contribute to a higher rotational energy barrier, resulting in a more selective formation of one atropisomer compared to the methyl group in Product A's precursor. These findings underscore the importance of fine-tuning substituent patterns to achieve desired stereochemical outcomes in the synthesis of axially chiral molecules. Further studies, including computational modeling and variable temperature NMR, could provide deeper insights into the energetic landscapes governing the atropisomerization of these and related systems.

Head-to-head comparison of different cross-coupling methods for polyhalogenated pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated pyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The ability to introduce diverse substituents with precision and efficiency is paramount. This guide provides a head-to-head comparison of five key palladium-catalyzed cross-coupling methods: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings, with a focus on their application to polyhalogenated pyridine substrates.

This comparative analysis summarizes quantitative data from published literature in clearly structured tables, offering a direct look at the performance of each method. Detailed experimental protocols for key examples are also provided to facilitate the practical application of these methodologies.

At a Glance: Performance of Cross-Coupling Methods

The choice of cross-coupling method for a given polyhalogenated pyridine is influenced by factors such as the desired substituent, the position of the halogen atoms, and the overall electronic nature of the pyridine ring. The following tables provide a comparative overview of these methods based on reported experimental data.

Table 1: C-C Bond Forming Reactions on Dichloropyridines
Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001288[1]
Stille 2,6-Dichloropyridine(Tributylstannyl)thiophenePd(PPh₃)₄-Toluene11016High (qualitative)[2]
Negishi 2,4-DichloropyridineArylzinc reagentPd/IPr-THFRT-Good (qualitative)[3]
Table 2: C-C (alkynyl) and C-N Bond Forming Reactions on Polyhalopyridines
Coupling MethodPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira 3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene80285 (mono-alkynylation)[4]
Buchwald-Hartwig 2,6-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[1]

Reaction Mechanisms and Experimental Workflows

To visualize the fundamental differences between these cross-coupling reactions, the following diagrams illustrate their generalized catalytic cycles.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-B(OR)₂ Base ArPdR Ar-Pd(II)-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R'

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-Sn(Alkyl)₃ ArPdR Ar-Pd(II)-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R'

Figure 2: Generalized Stille catalytic cycle.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Cu-C≡CR' ArPdR Ar-Pd(II)-C≡CR' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-C≡CR' CuX Cu-X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R'-C≡CH CuAlkyne [Cu-alkyne complex] AlkyneCoord->CuAlkyne Deprotonation Deprotonation CuAlkyne->Deprotonation Base CuAcetylide Cu-C≡CR' Deprotonation->CuAcetylide CuAcetylide->Transmetal

Figure 3: Generalized Sonogashira catalytic cycles.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' PdAmineComplex [Ar-Pd(II)-NHR'R'']⁺X⁻ AmineCoord->PdAmineComplex Deprotonation Deprotonation PdAmineComplex->Deprotonation Base PdAmido Ar-Pd(II)-NR'R'' Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R''

Figure 4: Generalized Buchwald-Hartwig amination catalytic cycle.

Negishi_Coupling cluster_cycle Negishi Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R'-ZnX ArPdR Ar-Pd(II)-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R'

Figure 5: Generalized Negishi catalytic cycle.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental protocols for representative examples of each cross-coupling method applied to polyhalogenated pyridines.

Suzuki-Miyaura Coupling of 2,6-Dichloropyridine[1]
  • Reaction: 2,6-Dichloropyridine with p-Methoxyphenylboronic acid

  • Procedure: A mixture of 2,6-dichloropyridine (4 mmol), p-methoxyphenylboronic acid (8.4 mmol), Pd(PPh₃)₂Cl₂ (0.12 mmol), and K₂CO₃ (12 mmol) in a mixture of toluene (20 mL) and water (10 mL) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.

Stille Coupling of 2,6-Dichloropyridine[2]
  • Reaction: 2,6-Dichloropyridine with (Tributylstannyl)thiophene

  • Procedure: To a fresh-dried Schlenk tube, 2,6-dichloropyridine (1 mmol) and (tributylstannyl)thiophene (2.2 mmol) are mixed in freshly distilled toluene (10 mL). The Schlenk tube and its contents are subjected to three pump/purge cycles with argon. The catalysts Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) are added, and the reaction system is sealed. The reaction mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the solvent is evaporated, and the product is isolated by silica column chromatography.

Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine[4]
  • Reaction: 3,5-Dibromo-2,6-dichloropyridine with Phenylacetylene

  • Procedure: To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol) in toluene (5 mL) are added Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (2.0 mmol). Phenylacetylene (1.2 mmol) is then added, and the mixture is stirred at 80 °C for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the mono-alkynylated product.

Buchwald-Hartwig Amination of 2,6-Dichloropyridine[1]
  • Reaction: 2,6-Dichloropyridine with Morpholine

  • Procedure: To a 2-necked flask charged with Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.) is added toluene (5 mL) under a nitrogen atmosphere. The mixture is stirred at room temperature for 5 minutes. 2,6-Dichloropyridine (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) are added in one portion. The resulting mixture is stirred at reflux for 6 hours. The reaction mixture is then cooled to room temperature and quenched with water (10 mL). The organic layer is separated, washed with water and brine, dried with Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Negishi Coupling of 2,4-Dichloropyridine[3]
  • Reaction: 2,4-Dichloropyridine with an Arylzinc reagent

  • General Procedure: To a solution of the arylzinc reagent (typically 1.1-1.5 equivalents) in an appropriate solvent (e.g., THF) is added a solution of 2,4-dichloropyridine (1.0 equivalent) in the same solvent. The palladium catalyst (e.g., Pd/IPr complex, 1-3 mol%) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Concluding Remarks

The choice of the optimal cross-coupling method for a specific polyhalogenated pyridine is a multifaceted decision that depends on the desired transformation, regioselectivity, and functional group tolerance. The Suzuki-Miyaura reaction is often favored for its use of readily available and relatively non-toxic boronic acids. The Stille coupling, while effective, is hampered by the toxicity of organotin reagents. The Sonogashira reaction is the premier method for introducing alkynyl groups. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Finally, the Negishi coupling offers a broad scope, particularly for alkyl-aryl couplings, though it requires the preparation of organozinc reagents. This guide provides a foundational framework for navigating these choices, and the provided experimental data and protocols serve as a practical starting point for further investigation and optimization in the laboratory.

References

Lack of Isotopic Labeling Studies for 3,4,5-Tribromo-2,6-dimethylpyridine Necessitates a Broader Comparison of Pyridine Labeling Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature reveals no published isotopic labeling studies utilizing 3,4,5-Tribromo-2,6-dimethylpyridine for mass spectrometry-based research. This absence of data prevents a direct comparison of this specific compound with other labeling reagents. Consequently, this guide provides a broader, essential comparison of established and innovative methodologies for the isotopic labeling of pyridine-containing molecules, which are of significant interest to researchers, scientists, and drug development professionals.

Isotopic labeling is a critical technique in mass spectrometry for the accurate quantification of molecules in complex biological samples. The introduction of stable isotopes (e.g., ¹⁵N, ¹³C, ²H) into a target molecule allows it to be distinguished from its naturally occurring, unlabeled counterpart, thereby serving as an ideal internal standard. While a variety of reagents exist for labeling common functional groups, the labeling of heterocyclic cores like pyridine presents unique challenges. This guide focuses on current strategies for isotopically labeling the pyridine moiety itself, providing a valuable resource for researchers working with this common chemical scaffold.

Comparison of Modern Isotopic Labeling Strategies for Pyridine Derivatives

The primary methods for isotopically labeling pyridine rings involve either the incorporation of a heavy nitrogen atom (¹⁵N) into the ring or the exchange of hydrogen atoms for deuterium (²H) on the ring. Each approach has distinct advantages and is suited for different research applications.

A significant advancement in ¹⁵N-labeling is the use of a Zincke activation strategy, which allows for the direct exchange of the ¹⁴N atom in a pyridine ring for a ¹⁵N atom.[1][2] This method is notable for its high isotopic incorporation efficiency and its applicability to a wide range of substituted pyridines, including complex pharmaceutical compounds.[1][2][3][4] Deuterium labeling, on the other hand, is often achieved through hydrogen-isotope exchange reactions and can be a straightforward method for increasing the mass of a molecule.[5]

Labeling StrategyIsotopeTypical Isotopic IncorporationKey AdvantagesKey LimitationsRelevant Compounds
Nitrogen Isotope Exchange (Zincke Activation) ¹⁵N>95%High incorporation; applicable to late-stage labeling of complex molecules; directly labels the heteroatom.Requires specific reaction conditions and reagents (e.g., Tf₂O, ¹⁵NH₄Cl).Various substituted pyridines, pyrimidines, isoquinolines, and pharmaceuticals.[1][3][4]
Hydrogen Isotope Exchange ²H (Deuterium)VariableCan introduce multiple labels per molecule; reagents are often readily available.Potential for back-exchange; may alter chromatographic retention time; location of labels can be less specific.Pyridine scaffolds.[5]
De Novo Synthesis ¹⁵N, ¹³C, ²H>99%Precise control over label position and number; can create highly complex labeled molecules.Often requires multi-step synthesis; can be time-consuming and costly; not suitable for late-stage labeling.Custom synthesis of specific labeled pyridine derivatives.

Experimental Protocols for Key Labeling Methodologies

Detailed experimental procedures are crucial for the successful implementation of these labeling strategies. Below is a summary of a representative protocol for the ¹⁵N-labeling of pyridines using the Zincke activation approach.

Protocol: ¹⁵N-Labeling of Pyridines via Zincke Imine Intermediates [1][2][3]

This protocol involves a two-step process: the ring-opening of the pyridine to form a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia source.

Step 1: Formation of the Zincke Imine Intermediate

  • To a solution of the pyridine substrate (1.0 equiv.) in a suitable solvent (e.g., ethyl acetate) at -78 °C, add triflic anhydride (Tf₂O) (1.0 equiv.).

  • After a short incubation period (e.g., 30 minutes), add a secondary amine (e.g., dibenzylamine, 1.2 equiv.) and a non-nucleophilic base (e.g., 2,4,6-collidine, 1.0 equiv.).

  • The reaction mixture is then warmed to a higher temperature (e.g., 60 °C) and stirred for a specified time (e.g., 1 hour) to facilitate the formation of the Zincke imine.

Step 2: Ring-Closure with ¹⁵N Source

  • To the solution containing the Zincke imine intermediate, add the ¹⁵N source, typically ¹⁵NH₄Cl (3.0 equiv.), and an organic base (e.g., triethylamine, 6.0 equiv.) in a polar solvent like acetonitrile.

  • The reaction is heated (e.g., 100 °C) for a period (e.g., 1 hour) to effect the ring-closure and incorporation of the ¹⁵N atom.

  • The final ¹⁵N-labeled pyridine product is then purified using standard chromatographic techniques.

Note: This is a generalized protocol. Specific conditions may vary depending on the pyridine substrate.

Visualizing Isotopic Labeling Workflows

To better illustrate the processes involved in isotopic labeling for mass spectrometry, the following diagrams outline the general workflow, the specific chemical pathway for ¹⁵N-labeling, and a comparison of the primary labeling strategies.

Isotopic_Labeling_Workflow cluster_Preparation Sample Preparation cluster_Analysis MS Analysis cluster_Quantification Data Analysis Unlabeled_Analyte Unlabeled Analyte in Sample Spike Spike Labeled Standard into Sample Labeled_Standard Synthesize/Obtain Isotopically Labeled Internal Standard Labeled_Standard->Spike LC_Separation LC Separation Spike->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Labeled/Unlabeled) Peak_Integration->Ratio_Calculation Quantify Quantify Analyte Concentration Ratio_Calculation->Quantify

General workflow for quantitative mass spectrometry using an isotopically labeled internal standard.

Zincke_Activation_Pathway Pyridine ¹⁴N-Pyridine Derivative Activation Activation with Tf₂O Pyridine->Activation Zincke_Salt Pyridinium Salt Activation->Zincke_Salt Ring_Opening Ring Opening with Secondary Amine Zincke_Salt->Ring_Opening Zincke_Imine Zincke Imine Intermediate Ring_Opening->Zincke_Imine Ring_Closure Ring Closure with ¹⁵NH₄Cl Zincke_Imine->Ring_Closure Labeled_Pyridine ¹⁵N-Labeled Pyridine Ring_Closure->Labeled_Pyridine

Simplified reaction pathway for ¹⁵N-labeling of pyridines via Zincke activation.

Labeling_Strategy_Comparison Central_Topic Isotopic Labeling of Pyridines N15_Labeling ¹⁵N Labeling (Nitrogen Exchange) Central_Topic->N15_Labeling Deuterium_Labeling ²H Labeling (H/D Exchange) Central_Topic->Deuterium_Labeling N15_Pros Pros: + High Incorporation + Late-Stage Labeling + Stable Label N15_Labeling->N15_Pros Advantages N15_Cons Cons: - Specific Reagents - Multi-Step Process N15_Labeling->N15_Cons Disadvantages D_Pros Pros: + Potentially Simpler + Multiple Labels Possible Deuterium_Labeling->D_Pros Advantages D_Cons Cons: - Potential Back-Exchange - Chromatographic Shift - Less Specific Location Deuterium_Labeling->D_Cons Disadvantages

Logical comparison of ¹⁵N versus ²H labeling strategies for pyridine-containing molecules.

References

A Comparative Guide to Confirming Product Identity in Sequential Cross-Coupling Reactions: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, confirming the identity of products at each stage of a sequential cross-coupling reaction is paramount. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present a summary of their performance, detailed experimental protocols for online reaction monitoring, and illustrative workflows.

The increasing complexity of synthetic routes, particularly in pharmaceutical and materials science, necessitates robust and efficient analytical methods to monitor reaction progress and verify the formation of desired products. Sequential cross-coupling reactions, where multiple carbon-carbon or carbon-heteroatom bonds are formed in a specific order, present a unique challenge due to the presence of starting materials, intermediates, products, and byproducts in the reaction mixture. Real-time or near-real-time analysis is often crucial for optimizing reaction conditions and ensuring the desired outcome.

Performance Comparison: NMR vs. Mass Spectrometry

Both NMR and Mass Spectrometry are powerful tools for molecular characterization, yet they offer distinct advantages and disadvantages for the online monitoring of sequential cross-coupling reactions. The choice of technique often depends on the specific requirements of the reaction, the information needed, and available instrumentation.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data.
Quantitative Performance Inherently quantitative without the need for response factor calibration. Signal intensity is directly proportional to the number of nuclei.[1] Exhibits high linearity between signal area and sample concentration.Can be quantitative, but often requires calibration with standards to determine response factors.[2] Quantitative performance can be comparable to triple quadrupole MS when using advanced techniques.
Sensitivity Lower sensitivity, typically in the millimolar (mM) to micromolar (µM) range.[[“]]High sensitivity, often in the picomolar (pM) to femtomolar (fM) range.[4]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Higher LOD and LOQ compared to MS.Lower LOD and LOQ, enabling the detection of trace-level intermediates and byproducts.
Structural Information Provides detailed information about molecular structure, connectivity, and stereochemistry.Provides molecular weight and fragmentation patterns, which can be used to deduce structural information.
Analysis of Complex Mixtures Can be challenging due to signal overlap, although 2D NMR techniques can help resolve complex spectra.Excellent for analyzing complex mixtures, especially when coupled with a separation technique like HPLC.
Online Monitoring Capability Well-suited for online monitoring using flow NMR setups.[5][6]Readily adaptable for online monitoring, often through techniques like electrospray ionization (ESI).
Sample Preparation Minimal sample preparation required for online analysis.May require dilution and filtration before introduction to the mass spectrometer.
Instrumentation Cost Generally higher initial instrument cost.A wider range of instrument costs, with some benchtop models being more affordable.
Analysis Time Can range from seconds to minutes per spectrum, depending on the required signal-to-noise ratio.Rapid analysis, often on the order of seconds per sample.

Experimental Protocols for Online Reaction Monitoring

Online monitoring provides real-time data on the consumption of reactants and the formation of products and intermediates, offering invaluable insights into reaction kinetics and mechanism.

Online NMR Monitoring of a Sequential Cross-Coupling Reaction

This protocol outlines the general steps for setting up an online NMR monitoring experiment for a sequential cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.

Objective: To quantitatively monitor the concentrations of reactants, intermediates, and products in real-time.

Materials:

  • Benchtop or high-field NMR spectrometer equipped with a flow cell.

  • Reaction vessel (e.g., round-bottom flask) with a sampling port.

  • Peristaltic or syringe pump.

  • Inert tubing (e.g., PEEK or PTFE).

  • Computer with software for automated data acquisition and analysis.

Procedure:

  • System Setup:

    • Connect the reaction vessel to the NMR flow cell using the inert tubing and pump.

    • Ensure the system is sealed and under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.

    • Set the flow rate of the pump to ensure a representative sample is continuously circulated through the NMR probe.

  • Reaction Initiation:

    • Charge the reaction vessel with the initial starting materials, solvent, and catalyst for the first cross-coupling step.

    • Begin stirring and heating (if required) to initiate the reaction.

  • NMR Data Acquisition:

    • Start the automated NMR data acquisition. Key parameters to set include:

      • Nucleus: ¹H, ¹⁹F, or ³¹P are commonly used depending on the reactants and catalysts.

      • Pulse Sequence: A simple 1D pulse sequence is typically sufficient.

      • Acquisition Time: Typically 1-5 minutes per spectrum to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure accurate quantification.

  • Monitoring the First Coupling Step:

    • Monitor the disappearance of the starting material signals and the appearance of the first product's signals in the NMR spectra.

  • Initiation of the Second Coupling Step:

    • Once the first step is complete (as determined by the stabilization of the product signal), introduce the reagents for the second cross-coupling reaction into the vessel.

  • Monitoring the Second Coupling Step:

    • Continue acquiring NMR spectra to monitor the conversion of the intermediate from the first step to the final product.

  • Data Analysis:

    • Integrate the characteristic signals of the reactants, intermediates, and products in each spectrum.

    • Plot the concentration of each species as a function of time to obtain a reaction profile.

Online Mass Spectrometry Monitoring of a Sequential Cross-Coupling Reaction

This protocol describes a general method for online MS monitoring, particularly useful for its high sensitivity in detecting reaction intermediates.

Objective: To detect and monitor the relative abundance of reactants, intermediates, and products in real-time.

Materials:

  • Mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

  • Reaction vessel with a sampling port.

  • Syringe pump or a micro-sampling system.

  • Inert capillary tubing.

  • Solvent for dilution (makeup solvent).

  • Computer with data acquisition and analysis software.

Procedure:

  • System Setup:

    • Connect the reaction vessel to the ESI source of the mass spectrometer via the capillary tubing and pump.

    • Set up a T-junction to introduce a makeup solvent to dilute the reaction mixture and facilitate ionization.

  • Reaction Initiation:

    • Begin the first cross-coupling reaction in the vessel under the desired conditions.

  • Mass Spectrometry Data Acquisition:

    • Start the continuous infusion of the reaction mixture into the mass spectrometer.

    • Acquire mass spectra in full scan mode to identify the m/z values of all species present.

    • For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Monitoring the First Coupling Step:

    • Track the ion intensities corresponding to the starting materials and the first product.

  • Initiation of the Second Coupling Step:

    • After the completion of the first step, add the reagents for the second coupling reaction.

  • Monitoring the Second Coupling Step:

    • Continue to acquire mass spectra to monitor the formation of the final product and the disappearance of the intermediate.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of interest.

    • Plot the relative intensity of each species over time to visualize the reaction progress.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the online monitoring experiments.

Online_NMR_Workflow cluster_setup System Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactor Reaction Vessel Pump Pump Reactor->Pump Circulation Loop NMR NMR Spectrometer (Flow Cell) Pump->NMR Circulation Loop NMR->Reactor Circulation Loop Start1 Initiate First Coupling Reaction Monitor1 Acquire NMR Data (Step 1) Start1->Monitor1 AddReagents2 Add Reagents for Second Coupling Monitor1->AddReagents2 Monitor2 Acquire NMR Data (Step 2) AddReagents2->Monitor2 ProcessData Process Spectra (Integration) Monitor2->ProcessData PlotProfile Generate Reaction Profile ProcessData->PlotProfile

Online NMR Monitoring Workflow

Online_MS_Workflow cluster_setup System Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Reactor Reaction Vessel Pump Syringe Pump Reactor->Pump MS Mass Spectrometer (ESI Source) Pump->MS Makeup Makeup Solvent Makeup->MS Start1 Initiate First Coupling Reaction Monitor1 Acquire Mass Spectra (Step 1) Start1->Monitor1 AddReagents2 Add Reagents for Second Coupling Monitor1->AddReagents2 Monitor2 Acquire Mass Spectra (Step 2) AddReagents2->Monitor2 ExtractXIC Extract Ion Chromatograms Monitor2->ExtractXIC PlotProfile Generate Reaction Profile ExtractXIC->PlotProfile

Online MS Monitoring Workflow

The Power of Hyphenated Techniques

For particularly complex reaction mixtures, hyphenated techniques that couple a separation method with a spectroscopic detector, such as High-Performance Liquid Chromatography-NMR (HPLC-NMR) and HPLC-Mass Spectrometry (HPLC-MS), offer a significant advantage.[[“]][6][7] By separating the components of the mixture before they enter the detector, these techniques can provide clean spectra for each species, greatly simplifying data analysis and improving the reliability of product identification. The combination of online NMR and HPLC can even allow for the determination of UV relative response factors without the need for isolating individual components.[1][6]

Conclusion

Both NMR and Mass Spectrometry are indispensable tools for confirming product identity in sequential cross-coupling reactions. NMR provides unparalleled structural detail and inherent quantitative accuracy, making it ideal for definitive structural elucidation and reaction kinetics studies. Mass Spectrometry, with its superior sensitivity, excels at detecting fleeting intermediates and trace byproducts, offering critical insights into reaction mechanisms. The use of online monitoring and hyphenated techniques further enhances the capabilities of both methods. The choice between NMR, MS, or a combination of both will ultimately be guided by the specific analytical challenges posed by the synthetic sequence and the depth of information required by the researcher.

References

Quantitative Analysis of Reaction Mixtures Containing 3,4,5-Tribromo-2,6-dimethylpyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of substituted pyridines, accurate and reliable quantitative analysis of reaction mixtures is paramount. This guide provides an objective comparison of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 3,4,5-Tribromo-2,6-dimethylpyridine. The selection of an appropriate method is critical and depends on various factors including the complexity of the reaction matrix, required sensitivity, and the analytical instrumentation available.

Comparative Performance of Analytical Methods

The performance of each technique for the quantitative analysis of this compound is summarized in the tables below. These tables provide a clear comparison of key analytical parameters to aid in method selection.

Table 1: Quantitative Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (RSD) < 2%< 3%< 1%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL~30 µg/mL
Typical Analysis Time per Sample 15 - 20 minutes20 - 30 minutes5 - 10 minutes
Sample Preparation Complexity ModerateModerateLow

Table 2: Method Suitability for Specific Analytical Requirements

Analytical ChallengeHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Complex Reaction Mixtures Good (requires careful method development)Excellent (high chromatographic resolution)Excellent (high structural specificity)
Trace Level Quantification GoodExcellentFair
Analysis of Thermally Labile Compounds ExcellentPoor (risk of degradation in the injector)Excellent
Structural Confirmation PoorGood (via mass spectral library matching)Excellent
Absolute Quantification without Analyte-Specific Reference Standard NoNoYes (using a certified internal standard)

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is proposed here, which is well-suited for the analysis of moderately polar aromatic compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector.

  • Chromatographic Column: A C18 stationary phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) is recommended for good resolution.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B) is suggested. A typical gradient could be starting from 50% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Internal Standard: A structurally similar and stable compound that does not co-elute with the analyte or other matrix components, such as 2,4,6-tribromotoluene, is a suitable choice.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture.

  • Dissolve the sample in a precise volume of acetonitrile.

  • Spike the solution with a known concentration of the internal standard.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantification:

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte for a series of prepared standards. The concentration in the unknown sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Start Start Weigh_Sample Weigh Reaction Mixture & Internal Standard Prep_Start->Weigh_Sample Dissolve Dissolve in Acetonitrile Weigh_Sample->Dissolve Filter Filter Sample Dissolve->Filter Prep_End Prepared Sample in Vial Filter->Prep_End Inject Inject into HPLC Prep_End->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analysis_End Chromatogram Detect->Analysis_End Integrate Integrate Peaks Analysis_End->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Data_End Final Concentration Quantify->Data_End

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification based on mass spectra, making it a powerful tool for analyzing complex mixtures.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp to 280 °C at 15 °C/min.

  • MS Conditions: Electron ionization at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Internal Standard: A compound with similar volatility and chemical properties that is not present in the sample, for instance, 1,3,5-tribromobenzene.

Sample Preparation:

  • Accurately weigh the reaction mixture.

  • Dissolve in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a known amount of the internal standard.

  • If necessary, filter the solution before injection.

Quantification:

Similar to HPLC, a calibration curve is generated using the peak area ratios of the analyte to the internal standard. The high selectivity of SIM mode in MS detection allows for accurate quantification even in the presence of co-eluting impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Start Weigh_Sample Weigh Sample & Internal Standard Prep_Start->Weigh_Sample Dissolve Dissolve in Dichloromethane Weigh_Sample->Dissolve Prep_End Prepared Sample in Vial Dissolve->Prep_End Inject Inject into GC Prep_End->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Analysis_End Mass Chromatogram Detect->Analysis_End Integrate Integrate Ion Chromatograms Analysis_End->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Data_End Final Result Quantify->Data_End

Caption: Experimental workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement, meaning it can provide highly accurate quantification, often without the need for an analyte-specific reference standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃).

  • Internal Standard: A certified reference material with a simple ¹H NMR spectrum and signals that do not overlap with the analyte is essential. Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.

  • NMR Parameters:

    • A 90° pulse angle should be used.

    • A long relaxation delay (d1) of at least 5 times the longest T₁ of any signal being quantified is critical for accurate integration. This may be 30 seconds or more.

    • A sufficient number of scans should be acquired to ensure a high signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture and the certified internal standard into the same container.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

The concentration of this compound is determined by comparing the integral of one of its well-resolved proton signals (e.g., the methyl protons) to the integral of a known signal from the certified internal standard. The concentration is calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

Where:

  • C = Concentration

  • I = Integral area

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Prep_Start Start Weigh_Sample Accurately Weigh Sample & Certified Internal Standard Prep_Start->Weigh_Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Prep_End Sample in NMR Tube Dissolve->Prep_End Acquire Acquire 1H NMR Spectrum Prep_End->Acquire Analysis_End Free Induction Decay (FID) Acquire->Analysis_End Process Fourier Transform, Phase & Baseline Correction Analysis_End->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Concentration using Formula Integrate->Calculate Data_End Final Quantitative Result Calculate->Data_End

Caption: Experimental workflow for qNMR analysis.

Safety Operating Guide

Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 3,4,5-Tribromo-2,6-dimethylpyridine with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals.[1]

  • Body Protection: A lab coat should be worn to prevent skin contact.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard Profile of Structurally Similar Compounds

To better understand the potential hazards of this compound, the following table summarizes the known hazards of related brominated and dimethylated pyridines. It is prudent to assume that this compound exhibits similar or potentially greater hazards.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Bromo-2,6-dimethylpyridine C₇H₈BrN186.05Causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]
4-Bromo-2,6-dimethylpyridine C₇H₈BrN186.05Harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[3]
3,5-Dibromo-2,6-dimethylpyridine C₇H₇Br₂N264.94(Data not specified, but expected to be hazardous as a brominated organic compound)[4]
2,6-Dimethylpyridine (2,6-Lutidine) C₇H₉N107.15Flammable liquid and vapor, harmful if swallowed, causes skin and serious eye irritation.[5][6]

This data is compiled from publicly available chemical databases and safety data sheets for related compounds. The hazards of this compound may differ and should be handled with appropriate caution.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing boats, gloves) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene.[1]

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7] This is due to the specific treatment processes required for halogenated compounds.

    • Do not mix with other incompatible waste materials.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste, including its composition and any known hazards.

    • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office, following established protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound Start Start: Handling this compound PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Spill Spill Occurs Start->Spill Collection Collect Waste in a Designated, Labeled Container PPE->Collection Segregation Segregate as Halogenated Organic Waste Collection->Segregation Storage Store Securely in a Cool, Dry, Ventilated Area Segregation->Storage ContactEHS Contact Institutional EHS or Certified Disposal Company Storage->ContactEHS Disposal Professional Disposal (e.g., High-Temperature Incineration) ContactEHS->Disposal End End: Safe and Compliant Disposal Disposal->End SpillResponse Initiate Spill Response: - Evacuate & Ventilate - Contain with Absorbent - Collect & Dispose as Hazardous Waste Spill->SpillResponse SpillResponse->Collection

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for 3,4,5-Tribromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and detailed operational and disposal plans for handling 3,4,5-Tribromo-2,6-dimethylpyridine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Hazard Identification and Chemical Properties

Quantitative Data Summary

PropertyValueSource
Chemical Name This compound-
CAS Number 1379303-06-6[4]
Molecular Formula C₇H₆Br₃N-
Molecular Weight 343.84 g/mol -
Physical Form Solid (presumed based on similar compounds)-

Note: Due to limited specific data, the hazardous properties are inferred from analogous chemical structures.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific procedure.[5][6] However, the following minimum PPE is mandatory when handling this compound in any quantity.

  • Eye and Face Protection: ANSI-approved chemical safety goggles are the minimum requirement.[5] When there is a significant risk of splashing, a full face shield must be worn over the safety goggles.[7]

  • Skin and Body Protection:

    • A flame-resistant lab coat should be worn at all times and kept fully fastened.[8]

    • Full-length pants and closed-toe shoes are required in the laboratory.[8]

    • For tasks involving larger quantities or a high risk of spillage, a chemically resistant apron is recommended.

  • Hand Protection:

    • Disposable nitrile gloves are the minimum requirement for incidental contact.[5]

    • For prolonged handling or direct contact, consider double-gloving or using heavier-duty, chemical-resistant gloves (e.g., Viton).[9]

    • Gloves must be inspected before use and changed immediately if contaminated or damaged.[5] Always wash hands thoroughly after removing gloves.

  • Respiratory Protection:

    • All work with this solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[9][10]

    • If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[7][11]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound inside a properly functioning chemical fume hood.[9][10]

  • An eyewash station and safety shower must be readily accessible in the work area.[2]

Safe Handling Practices:

  • Designate a specific area for handling this chemical.

  • Avoid all direct contact with the substance.[12]

  • Minimize the creation of dust when handling the solid.[13]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[12]

  • Wash hands and exposed skin thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.[14]

  • Keep in a cool, dry, and well-ventilated area.[14]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10][11]

Disposal Plan

As a brominated organic compound, this compound is classified as halogenated hazardous waste .[15]

Waste Segregation and Collection:

  • Do Not mix with non-halogenated waste. This is critical for proper disposal and cost management.[14]

  • Collect all waste containing this compound (including contaminated materials like gloves and wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.[15][16]

  • The waste container must be marked with the words "Hazardous Waste" and list all chemical constituents.[14]

  • Keep the waste container closed at all times, except when adding waste.[14]

Disposal Procedure:

  • Dispose of the halogenated waste through your institution's Environmental Health and Safety (EHS) office.

  • Do Not attempt to dispose of this chemical down the drain or as regular solid waste.[9]

  • Incineration at high temperatures is the typical disposal method for halogenated compounds to prevent the formation of toxic byproducts.[17]

Experimental Protocols

Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation (in Fume Hood): a. Don all required PPE (lab coat, safety goggles, nitrile gloves). b. Place a clean weigh boat on an analytical balance inside the fume hood. c. Tare the balance.

  • Weighing the Compound: a. Carefully open the container of this compound. b. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. c. Once the target weight is reached, securely close the main chemical container.

  • Preparing the Solution: a. Carefully transfer the weighed solid into a clean, appropriately sized flask. b. Use a funnel if necessary to avoid spillage. c. Add the desired solvent to the flask in a slow, controlled manner. d. Gently swirl the flask to dissolve the solid. If needed, use a magnetic stirrer. e. Once dissolved, cap and clearly label the flask with the chemical name, concentration, solvent, date, and your initials.

  • Cleanup: a. Dispose of the contaminated weigh boat and any used wipes in the designated halogenated hazardous waste container. b. Wipe down the spatula, balance, and surrounding work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste. c. Remove gloves and wash hands thoroughly.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key safety workflows and logical relationships for handling this chemical.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Disposal A Review SDS & Protocol B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Fume Hood Work Area B->C D Weigh Compound C->D Begin Work E Perform Experiment D->E F Clean Work Area E->F G Segregate Halogenated Waste F->G Generate Waste H Store in Labeled, Closed Container G->H I Arrange EHS Pickup H->I J Procedure Complete I->J End of Process

Caption: Experimental workflow for handling this compound.

G cluster_hazards Identified Potential Hazards cluster_ppe Required PPE A Hazard Assessment: This compound B Skin/Eye Irritant A->B C Inhalation Hazard (Dust) A->C D Ingestion Toxicity A->D E Chemical Goggles / Face Shield B->E Mitigates F Chemical-Resistant Gloves B->F Mitigates G Lab Coat / Apron B->G Mitigates H Fume Hood / Respirator C->H Mitigates D->F Mitigates

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.